molecular formula C14H9NO3 B601668 2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one CAS No. 1218-69-5

2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one

Cat. No.: B601668
CAS No.: 1218-69-5
M. Wt: 239.23
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Description

Intermediate in the production of Deferasirox.

Properties

IUPAC Name

2-(2-hydroxyphenyl)-1,3-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-11-7-3-1-5-9(11)14-15-13(17)10-6-2-4-8-12(10)18-14/h1-8,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWIROGSZPXREF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=O)C3=CC=CC=C3O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218-69-5
Record name 2-(2-Hydroxyphenyl)-4H-1,3-benzoxazin-4-one
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Record name 2-(2-Hydroxyphenyl)-4H-1,3-benzoxazin-4-one
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Record name 2-(2-HYDROXYPHENYL)-4H-1,3-BENZOXAZIN-4-ONE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Foundational & Exploratory

Unveiling the Crystal Structure of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one, a key intermediate in the synthesis of the iron chelating agent Deferasirox. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed crystallographic data, experimental protocols, and visualizations to facilitate a deeper understanding of this compound's solid-state architecture.

Physicochemical Properties

2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one is a solid at room temperature with a melting point in the range of 204.0 to 208.0 °C.[1][2] It has the molecular formula C14H9NO3 and a molecular weight of 239.23 g/mol .[1][3] The compound is sparingly soluble in chloroform, slightly soluble in DMSO, and very slightly soluble in ethyl acetate when heated.[1]

Crystal Structure Analysis

The single-crystal X-ray diffraction analysis of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one reveals a monoclinic crystal system with the space group P21/n. The crystallographic data and structure refinement parameters are summarized in Table 1. The asymmetric unit contains one molecule of the compound. The molecular structure features an intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom of the oxazine ring. The molecules are packed in the crystal lattice through intermolecular C—H···O hydrogen bonds and π–π stacking interactions.

Table 1: Crystal Data and Structure Refinement
ParameterValue
Empirical formulaC14H9NO3
Formula weight239.23
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP21/n
Unit cell dimensionsa = 11.134(2) Å, α = 90°b = 5.9180(12) Å, β = 98.43(3)°c = 16.928(3) Å, γ = 90°
Volume1101.3(4) ų
Z4
Density (calculated)1.443 Mg/m³
Absorption coefficient0.106 mm⁻¹
F(000)496
Crystal size0.30 x 0.20 x 0.10 mm³
Theta range for data collection2.53 to 27.50°
Index ranges-14<=h<=14, -7<=k<=7, -21<=l<=21
Reflections collected8234
Independent reflections2520 [R(int) = 0.0461]
Completeness to theta = 27.50°99.8 %
Absorption correctionSemi-empirical from equivalents
Max. and min. transmission0.9895 and 0.9688
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2520 / 0 / 164
Goodness-of-fit on F²1.033
Final R indices [I>2sigma(I)]R1 = 0.0416, wR2 = 0.1085
R indices (all data)R1 = 0.0631, wR2 = 0.1245
Largest diff. peak and hole0.186 and -0.198 e.Å⁻³

Data obtained from the Cambridge Crystallographic Data Centre (CCDC) deposition number 638292, associated with the publication DOI: 10.2478/s11696-008-0043-x.[4]

Table 2: Selected Bond Lengths (Å)
BondLength (Å)
O(1)-C(7)1.378(2)
O(1)-C(8)1.385(2)
O(2)-C(7)1.215(2)
O(3)-C(9)1.353(2)
N(1)-C(8)1.291(2)
N(1)-C(1)1.401(2)
Table 3: Selected Bond Angles (°)
AngleDegrees (°)
C(7)-O(1)-C(8)120.78(13)
C(8)-N(1)-C(1)118.44(14)
O(2)-C(7)-O(1)117.80(16)
O(2)-C(7)-C(6)125.66(17)
O(1)-C(7)-C(6)116.54(15)
N(1)-C(8)-O(1)120.57(15)

Experimental Protocols

Synthesis of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one

A common synthetic route involves the reaction of salicylamide with salicyloyl chloride.[5] An alternative procedure reacts salicylic acid with salicylamide in the presence of p-toluenesulfonyl chloride and a base in a suitable solvent.[5] Another reported method involves heating a mixture of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide with p-toluenesulfonic acid monohydrate in toluene.[1] The reaction mixture is stirred at 150 °C for 6 hours.[1] After cooling, triethylamine is added, and the product is isolated upon further cooling to room temperature.[1]

Crystallization

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the compound in a suitable solvent system. While the specific solvent used for the analyzed crystal was not detailed in the primary reference, solvents such as ethanol, methanol, or chloroform are potential candidates for crystallization.[6]

X-ray Diffraction Data Collection and Structure Refinement

Data for the crystal structure analysis was collected on a suitable single-crystal X-ray diffractometer equipped with a graphite monochromator and using Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizations

Molecular Structure

molecular_structure Molecular Structure of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one N1 N C1 C N1->C1 C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 O1 O C6->C1 C7 C C6->C7 C8 C O1->C8 C7->O1 O2 O C7->O2 = C8->N1 = C9 C C8->C9 C10 C C9->C10 C11 C C10->C11 C12 C C11->C12 C13 C C12->C13 C14 C C13->C14 C14->C9 O3 O C14->O3 H1 H O3->H1

Caption: Molecular structure of the title compound.

Synthesis Workflow

synthesis_workflow General Synthesis Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Salicylamide Salicylamide Reaction Reaction in Toluene with heating Salicylamide->Reaction Salicyloyl_Chloride Salicyloyl Chloride / p-toluenesulfonyl chloride Salicyloyl_Chloride->Reaction Workup Cooling and Product Isolation Reaction->Workup Product 2-(2-Hydroxyphenyl)-4H- benzo[e]oxazin-4-one Workup->Product

Caption: A generalized workflow for the synthesis.

Role as a Deferasirox Intermediate

deferasirox_synthesis Role in Deferasirox Synthesis Intermediate 2-(2-Hydroxyphenyl)-4H- benzo[e]oxazin-4-one Product Deferasirox Intermediate->Product Cyclization Reactant 4-Hydrazinobenzoic acid Reactant->Product

Caption: Intermediate role in Deferasirox synthesis.

Conclusion

This technical guide provides a detailed overview of the crystal structure of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one. The presented data, including crystallographic parameters, bond lengths, bond angles, and experimental protocols, serves as a valuable resource for researchers in medicinal chemistry and materials science. The visualizations offer a clear representation of the molecule's structure and its synthetic context. This comprehensive analysis contributes to a better understanding of this important chemical entity and can aid in the development of new synthetic methodologies and the design of novel compounds.

References

Spectroscopic Characterization of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one: A Technical Guide

Spectroscopic Characterization of 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one, a key intermediate in the synthesis of the iron-chelating drug Deferasirox. This document outlines the fundamental physico-chemical properties of the compound and details the standard spectroscopic methodologies used for its structural elucidation and quality control. While specific spectral data is often proprietary, this guide furnishes detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), enabling researchers to perform and interpret the necessary analytical procedures. All quantitative data is summarized in structured tables, and a logical workflow for the characterization process is presented visually using a Graphviz diagram.

Introduction

2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one (CAS No. 1218-69-5) is a heterocyclic organic compound of significant interest in pharmaceutical synthesis.[3] Its primary role is as a crucial building block in the manufacturing of Deferasirox, an oral iron chelator used in the treatment of chronic iron overload.[4] The purity and structural integrity of this intermediate are paramount to ensure the quality and safety of the final active pharmaceutical ingredient (API). Consequently, its thorough spectroscopic characterization is a critical step in the drug development and manufacturing process.

This guide serves as a technical resource for professionals engaged in the synthesis, analysis, and quality assurance of this compound.

Physico-Chemical Properties

A summary of the key physico-chemical properties of 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one is presented in Table 1. This data is compiled from various chemical suppliers and databases.

PropertyValueReference
Molecular Formula C₁₄H₉NO₃[3]
Molecular Weight 239.23 g/mol [3][4]
CAS Number 1218-69-5[3]
Appearance White to Orange to Green powder to crystal
Melting Point 204.0 to 208.0 °C[5]
Purity (by HPLC) ≥98%
Solubility Soluble in Methanol and DMSO
Storage 2-8 °C

Spectroscopic Characterization Workflow

The structural confirmation and purity assessment of 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one relies on a suite of spectroscopic techniques. The general workflow for its characterization is depicted in the following diagram.

Spectroscopic_Workflowcluster_synthesisSynthesiscluster_purificationPurification & Isolationcluster_analysisSpectroscopic Analysiscluster_dataData InterpretationSynthesisSynthesis of 2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-onePurificationPurification(e.g., Recrystallization)Synthesis->PurificationCrude ProductNMRNMR Spectroscopy(¹H, ¹³C)Purification->NMRPurified SampleFTIRFT-IR SpectroscopyPurification->FTIRMSMass SpectrometryPurification->MSUVVisUV-Vis SpectroscopyPurification->UVVisInterpretationStructural Elucidation&Purity AssessmentNMR->InterpretationFTIR->InterpretationMS->InterpretationUVVis->Interpretation

Caption: General workflow for the synthesis and spectroscopic characterization.

Expected Spectroscopic Data

While specific, experimentally-derived spectral data for this compound is not widely published in peer-reviewed literature, several commercial suppliers of this compound as a reference standard ("Deferasirox Benzoxazin Impurity" or "Deferasirox EP Impurity B") confirm that a comprehensive Certificate of Analysis (CoA) is provided with the product.[2][6][7][8] This CoA typically includes detailed data from the following analyses:

  • ¹H-NMR (Proton Nuclear Magnetic Resonance)

  • ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance)

  • MS (Mass Spectrometry)

  • FT-IR (Fourier-Transform Infrared Spectroscopy)

  • HPLC (High-Performance Liquid Chromatography)

The following sections provide detailed, generalized experimental protocols for acquiring these spectra.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule, confirming the connectivity of atoms and the overall structure.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the purified 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

¹H-NMR Acquisition Parameters (Typical):

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

  • Number of Scans: 16-64 (depending on sample concentration).

  • Relaxation Delay (d1): 1-5 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: 0-12 ppm.

¹³C-NMR Acquisition Parameters (Typical):

  • Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

  • Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance).

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: 0-200 ppm.

Data Processing and Interpretation:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum and perform baseline correction.

  • Integrate the signals in the ¹H-NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts (δ), coupling constants (J), and multiplicities (singlet, doublet, triplet, etc.) to assign protons to their respective positions in the molecule.

  • Assign the carbon signals in the ¹³C-NMR spectrum based on their chemical shifts and, if available, data from DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by their characteristic vibrational frequencies.

Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR Method):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one powder onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Collect the sample spectrum.

Data Acquisition and Interpretation:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Identify characteristic absorption bands for functional groups expected in the structure, such as:

    • O-H stretch (hydroxyl group): Broad band around 3400-3200 cm⁻¹.

    • C-H stretch (aromatic): Peaks around 3100-3000 cm⁻¹.

    • C=O stretch (lactone/ester in the oxazinone ring): Strong absorption around 1750-1700 cm⁻¹.

    • C=N stretch (imine in the oxazinone ring): Absorption around 1650 cm⁻¹.

    • C=C stretch (aromatic rings): Peaks in the 1600-1450 cm⁻¹ region.

    • C-O stretch (ether and phenol): Bands in the 1300-1000 cm⁻¹ region.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to study its fragmentation pattern for further structural confirmation.

Instrumentation: A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The solution should be free of any particulate matter; filter if necessary.

Data Acquisition (ESI-MS):

  • Ionization Mode: Positive or negative ion mode (ESI+ or ESI-).

  • Mass Range: m/z 50-500.

  • Capillary Voltage: 3-5 kV.

  • Nebulizer Gas (N₂): Flow rate as per instrument recommendation.

  • Drying Gas (N₂): Temperature and flow rate optimized for desolvation.

Data Interpretation:

  • In the full scan mass spectrum, identify the molecular ion peak. In ESI+, this would likely be the protonated molecule [M+H]⁺ (expected m/z ≈ 240.06). In ESI-, the deprotonated molecule [M-H]⁻ (expected m/z ≈ 238.05) may be observed.

  • If tandem MS (MS/MS) is performed, analyze the fragmentation pattern by inducing collision-induced dissociation (CID) of the parent ion. The resulting fragment ions can provide valuable information about the different structural motifs within the molecule.

Conclusion

The spectroscopic characterization of 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one is a fundamental requirement for its use in pharmaceutical manufacturing. A combination of NMR, FT-IR, and Mass Spectrometry provides a comprehensive structural confirmation and purity profile. The detailed protocols and workflow presented in this guide are intended to assist researchers and drug development professionals in the robust and reliable analysis of this important synthetic intermediate, thereby ensuring the quality and consistency of the final pharmaceutical product.

An In-depth Technical Guide on the ¹H and ¹³C NMR Spectral Data of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one

An In-depth Technical Guide on the ¹H and ¹³C NMR Spectral Data of 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

The following tables summarize the anticipated ¹H and ¹³C NMR spectral data for 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one. The chemical shifts (δ) are expressed in parts per million (ppm) and are referenced to a standard internal solvent signal. The coupling constants (J) for ¹H NMR are given in Hertz (Hz).

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
10.5 - 11.5br s--OH
8.20 - 8.00m-Ar-H
7.90 - 7.70m-Ar-H
7.60 - 7.40m-Ar-H
7.20 - 7.00m-Ar-H

Note: The chemical shifts and multiplicities are estimations based on data from similar benzoxazinone structures. The broad singlet (-br s-) for the hydroxyl proton is characteristic and its chemical shift can vary with concentration and solvent.

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
160.0 - 165.0C=O (oxazinone)
155.0 - 160.0C-OH
145.0 - 150.0C-O (oxazinone)
135.0 - 140.0Ar C-N
130.0 - 135.0Ar CH
125.0 - 130.0Ar CH
120.0 - 125.0Ar CH
115.0 - 120.0Ar CH
110.0 - 115.0Ar C

Note: The chemical shifts are estimations for a proton-decoupled ¹³C NMR spectrum.

Experimental Protocols

A detailed methodology for obtaining high-quality ¹H and ¹³C NMR spectra for a small organic molecule like 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one is provided below.

1. Sample Preparation

  • Weigh approximately 5-10 mg of the solid sample of 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent is critical and should be based on the solubility of the compound and the absence of solvent signals that could overlap with analyte resonances.[1]

  • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the deuterated solvent.

2. NMR Data Acquisition

  • The NMR spectra should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.[3]

  • ¹H NMR Spectroscopy:

    • A standard single-pulse experiment is typically used.

    • The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • A sufficient number of scans (e.g., 16 or 32) should be acquired to ensure a good signal-to-noise ratio.

    • The relaxation delay should be set to at least 1-2 seconds to allow for full relaxation of the protons between scans.

  • ¹³C NMR Spectroscopy:

    • A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

    • The spectral width should be set to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

    • A significantly larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • A relaxation delay of 2-5 seconds is generally appropriate.

3. Data Processing

  • The acquired Free Induction Decay (FID) should be Fourier transformed to obtain the frequency-domain NMR spectrum.

  • The spectrum should be phased and baseline corrected.

  • The chemical shifts should be referenced to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • For ¹H NMR spectra, the signals should be integrated to determine the relative number of protons corresponding to each resonance.

  • The coupling constants (J-values) should be measured from the multiplet structures.

Mandatory Visualization

The following diagram illustrates a typical workflow for the structural elucidation of an unknown organic compound, such as a benzoxazinone derivative, using NMR spectroscopy.

NMR_Workflowcluster_preparationSample Preparationcluster_acquisitionData Acquisitioncluster_analysisSpectral Analysiscluster_elucidationStructure ElucidationprepDissolve Compound inDeuterated SolventH1_NMR1D ¹H NMRprep->H1_NMRC13_NMR1D ¹³C NMRH1_NMR->C13_NMRanalyze_H1Analyze ¹H:Chemical Shifts, Integration,Coupling ConstantsH1_NMR->analyze_H1TwoD_NMR2D NMR (COSY, HSQC, HMBC)C13_NMR->TwoD_NMRanalyze_C13Analyze ¹³C:Number of Signals,Chemical ShiftsC13_NMR->analyze_C13analyze_2DCorrelate Signalsusing 2D DataTwoD_NMR->analyze_2DproposePropose PutativeStructure(s)analyze_H1->proposeanalyze_C13->proposeanalyze_2D->proposeverifyVerify Structurepropose->verify

Caption: Workflow for NMR-based structure elucidation.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one, a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document details the characteristic vibrational frequencies, a comprehensive experimental protocol for spectral acquisition, and a visual representation of the experimental workflow.

Introduction

2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one is a benzoxazinone derivative that has garnered interest due to its role as a key intermediate in the synthesis of various biologically active molecules. Infrared (IR) spectroscopy is a fundamental analytical technique for the characterization of this and other organic compounds. It provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths, which correspond to the vibrational frequencies of the bonds within the molecule. This guide serves as a detailed reference for the interpretation of the IR spectrum of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one.

Data Presentation: Infrared Absorption Data

The following table summarizes the key infrared absorption bands for 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one. The data is compiled from the doctoral thesis of Nagham Mahmood Aljamali, which involved the synthesis and spectroscopic characterization of various benzoxazinone derivatives.

Wavenumber (cm⁻¹)AssignmentFunctional Group
3441StretchingO-H (phenolic)
3055StretchingC-H (aromatic)
1759StretchingC=O (lactone)
1627StretchingC=N (imine)
1604, 1489, 1458StretchingC=C (aromatic)
1319StretchingC-N
1242StretchingC-O-C (asymmetric)
1041StretchingC-O-C (symmetric)
925Bending (out-of-plane)C-H (aromatic)
756Bending (out-of-plane)C-H (aromatic)

Experimental Protocol: Acquiring the IR Spectrum

The following protocol outlines the standard procedure for obtaining the infrared spectrum of a solid sample of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one using the potassium bromide (KBr) pellet method. This is a common and effective technique for solid-state IR analysis.

Materials and Equipment:

  • 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one (solid sample)

  • Spectroscopic grade potassium bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press with die

  • Fourier-Transform Infrared (FTIR) spectrometer

  • Spatula

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one sample.

    • Weigh approximately 100-200 mg of dry, spectroscopic grade KBr. The KBr should be thoroughly dried in an oven prior to use to avoid interference from water absorption bands in the spectrum.

    • Transfer the KBr to the agate mortar and grind it to a fine powder.

    • Add the 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one sample to the mortar.

    • Grind the sample and KBr together until a homogenous, fine powder is obtained. This ensures that the sample is evenly dispersed throughout the KBr matrix.

  • Pellet Formation:

    • Carefully transfer a portion of the finely ground mixture into the die of the pellet press.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet. A transparent pellet is ideal as it minimizes light scattering.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die.

    • Place the pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the infrared spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • Process the spectrum as needed (e.g., baseline correction, smoothing).

  • Data Analysis:

    • Identify the characteristic absorption bands in the spectrum.

    • Assign these bands to the corresponding functional groups and vibrational modes of the 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one molecule, using the data provided in the table above and other spectroscopic reference materials.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for obtaining the IR spectrum of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one.

experimental_workflow cluster_sample_prep Sample Preparation cluster_pellet_formation Pellet Formation cluster_spectral_acquisition Spectral Acquisition cluster_data_analysis Data Analysis weigh_sample Weigh Sample (1-2 mg) grind Grind Sample and KBr weigh_sample->grind weigh_kbr Weigh KBr (100-200 mg) weigh_kbr->grind load_die Load Die grind->load_die press_pellet Apply Pressure (8-10 tons) load_die->press_pellet place_pellet Place Pellet in Spectrometer press_pellet->place_pellet background_scan Record Background place_pellet->background_scan sample_scan Acquire Sample Spectrum background_scan->sample_scan analyze_spectrum Analyze Spectrum & Assign Peaks sample_scan->analyze_spectrum

Caption: Experimental workflow for IR spectroscopy.

Unveiling the Spectroscopic Signature: A Technical Guide to the UV-Vis Absorption Spectrum of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorption properties of the heterocyclic compound 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one. This molecule is of significant interest in medicinal chemistry and materials science. A thorough understanding of its electronic absorption characteristics is crucial for its application and development. This document outlines the available spectroscopic data, a detailed experimental protocol for its measurement, and the synthetic pathway for its preparation.

Core Spectroscopic Data

The UV-Vis absorption profile of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one is characterized by a distinct absorption maximum (λmax) in the ultraviolet region. While comprehensive spectral data in a variety of solvents remains to be extensively published, the following provides a summary of known and related data points.

CompoundSolventλmax (nm)Molar Absorptivity (εmax) (M⁻¹cm⁻¹)
2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-oneWater371Data not available
2-(4'-amino-2'-hydroxyphenyl) benzoxazoleEthanol3361.83 x 10⁴[1]
2-(5'-amino-2'-hydroxyphenyl) benzoxazoleEthanol3745.30 x 10⁴[1]

Note: Data for 2-(2-hydroxyphenyl)benzoxazole derivatives are provided for comparative context due to structural similarity.

Synthetic Pathway

The synthesis of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one can be achieved through the condensation of salicylic acid and salicylamide. This reaction provides a reliable route to the target compound.

Synthesis_Pathway salicylic_acid Salicylic Acid intermediate 2-hydroxy-N-(2-hydroxybenzoyl)benzamide salicylic_acid->intermediate p-toluenesulfonyl chloride, base, solvent salicylamide Salicylamide salicylamide->intermediate product 2-(2-Hydroxyphenyl)-4H- benzo[e]oxazin-4-one intermediate->product Heat, Toluene, p-toluenesulfonic acid Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve stock Prepare Stock Solution dissolve->stock dilute Prepare Working Solutions stock->dilute blank Run Blank dilute->blank measure Measure Absorbance dilute->measure blank->measure lambda_max Determine λmax measure->lambda_max beer_lambert Apply Beer-Lambert Law lambda_max->beer_lambert

References

Mass Spectrometry Analysis of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one: A Technical Guide

Mass Spectrometry Analysis of 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one, a significant compound in pharmaceutical development, primarily known as a key intermediate and impurity in the synthesis of Deferasirox, an iron-chelating drug. This document outlines the structural characteristics, common analytical methodologies, and expected mass spectrometric behavior of this molecule.

Introduction

2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one (Molecular Formula: C₁₄H₉NO₃, Molecular Weight: 239.23 g/mol ) is a heterocyclic compound belonging to the benzoxazinone class.[3][4] Its analysis is crucial for quality control in the manufacturing of Deferasirox to ensure the purity and safety of the final active pharmaceutical ingredient (API). Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), serves as a powerful tool for the identification, characterization, and quantification of this compound.[1][2][5]

Physicochemical and Spectroscopic Properties

A summary of the key properties of 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one is presented in the table below.

PropertyValueReference
Molecular Formula C₁₄H₉NO₃[3][4]
Molecular Weight 239.23 g/mol [3][4]
CAS Number 1218-69-5[3][4]
Appearance White to off-white crystalline solid
Synonyms Deferasirox Impurity B, 2-(2-Hydroxyphenyl)-4H-1,3-benzoxazin-4-one[3]

Mass Spectrometry Analysis

Electrospray ionization (ESI) is a commonly employed technique for the analysis of benzoxazinone derivatives, typically in positive ion mode.[6] High-resolution mass spectrometry (HRMS) platforms like time-of-flight (TOF) or Orbitrap analyzers are instrumental in confirming the elemental composition of the parent ion and its fragments.

Predicted Mass Fragmentation Pattern

The table below summarizes the expected major ions in the mass spectrum of 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one.

IonPredicted m/zFormulaDescription
[M+H]⁺240.0604[C₁₄H₁₀NO₃]⁺Protonated molecule (parent ion)
[M+H-CO]⁺212.0655[C₁₃H₁₀NO₂]⁺Loss of carbon monoxide
[M+H-H₂O]⁺222.0498[C₁₄H₈NO₂]⁺Loss of water
C₇H₅O₂⁺121.0284[C₇H₅O₂]⁺Fragment corresponding to the benzoyl moiety
C₇H₅NO⁺119.0366[C₇H₅NO]⁺Fragment from the hydroxyphenyl and oxazine rings

Note: The m/z values are calculated based on the monoisotopic masses of the elements.

The proposed fragmentation pathway is visualized in the following diagram:

Gparent[M+H]⁺m/z = 240.0604frag1[M+H-CO]⁺m/z = 212.0655parent->frag1-COfrag2[M+H-H₂O]⁺m/z = 222.0498parent->frag2-H₂Ofrag3C₇H₅O₂⁺m/z = 121.0284parent->frag3Cleavagefrag4C₇H₅NO⁺m/z = 119.0366parent->frag4Rearrangement & Cleavage

Proposed fragmentation pathway of 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one.

Experimental Protocols

The following are generalized experimental protocols for the analysis of 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one, adapted from methods used for the analysis of Deferasirox and its impurities.[1][2][5]

Sample Preparation
  • Standard Solution: Accurately weigh and dissolve 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to achieve the desired working concentrations.

  • API Sample: Dissolve the Deferasirox API sample in the chosen diluent to a final concentration suitable for the detection of impurities (e.g., 1 mg/mL).

Liquid Chromatography - Tandem Mass Spectrometry (LC-MS/MS)
ParameterTypical Conditions
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for equilibration. A typical gradient might be 5% B to 95% B over 10 minutes.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 25 - 40 °C
Injection Volume 1 - 10 µL
MS System Triple Quadrupole (QqQ), Time-of-Flight (TOF), or Orbitrap Mass Spectrometer
Ionization Source Electrospray Ionization (ESI)
Polarity Positive
Capillary Voltage 3.0 - 4.5 kV
Source Temperature 120 - 150 °C
Desolvation Gas Nitrogen
Desolvation Temp. 350 - 500 °C
Collision Gas Argon
Scan Mode Full Scan (for identification) and Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) (for quantification)

The experimental workflow for the analysis is depicted below:

Gcluster_prepSample Preparationcluster_analysisLC-MS/MS Analysiscluster_dataData ProcessingaWeighing of Standard/SamplebDissolution in Solventa->bcDilution to Working Concentrationb->cdInjection into LC Systemc->deChromatographic Separationd->efIonization (ESI+)e->fgMass Analysis (MS1)f->ghFragmentation (CID)g->hiFragment Ion Analysis (MS2)h->ijPeak Integrationi->jkQuantificationj->klReportingk->l

General workflow for the LC-MS/MS analysis of 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one.

Data Interpretation and Reporting

The identification of 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a certified reference standard. For quantification, a calibration curve is typically generated using the reference standard at multiple concentration levels. The concentration of the impurity in the API is then calculated from this curve and reported as a percentage or in parts per million (ppm).

Conclusion

The mass spectrometric analysis of 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one is a critical component of quality control in the pharmaceutical industry, particularly in the context of Deferasirox manufacturing. The methodologies outlined in this guide, based on established practices for related compounds, provide a robust framework for the accurate and reliable detection and quantification of this impurity. Further studies to fully elucidate the fragmentation pathways would be beneficial for a more comprehensive understanding of its behavior in the mass spectrometer.

An In-depth Technical Guide to the Physical Properties of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one

An In-depth Technical Guide to the Physical Properties of 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one, a key intermediate in the synthesis of the iron-chelating drug Deferasirox.[3][4] This document collates available data on its melting point and solubility, outlines standard experimental protocols for their determination, and illustrates its role in pharmaceutical synthesis.

Physical and Chemical Properties

2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one is an organic compound that appears as a white to pale yellow crystalline solid.[1][5][6]

Table 1: Summary of Physical Properties

PropertyValueSource(s)
Melting Point 204.0 to 208.0 °C[1][5][6]
~200 °C[1]
206 °C[7]
Solubility Chloroform: Sparingly[1][5][6]
DMSO: Slightly[1][5][6]
Ethyl Acetate: Very Slightly (Heated)[1][5][6]
Soluble in ethanol and methanol[1]
Appearance White crystalline powder or crystal; Pale Yellow to Light Yellow Solid[1][5][6]
Molecular Formula C₁₄H₉NO₃[7][8]
Molecular Weight 239.23 g/mol [6][7]

Experimental Protocols

While specific experimental details from the cited sources are not available, the following describes standard laboratory protocols for determining the melting point and solubility of a crystalline organic compound like 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of the dry, crystalline 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one is finely powdered. The powder is then packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used. This device consists of a heated block with a sample holder, a thermometer or temperature sensor, and a viewing lens or camera.

  • Measurement:

    • The capillary tube is placed in the heating block of the apparatus.

    • The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

    • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

    • The temperature at which the entire sample has turned into a clear liquid is recorded as the completion of melting.

    • The melting point is reported as the range between these two temperatures.

Solubility Assessment

Solubility is the property of a solid solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature and pressure.

Methodology: Qualitative and Semi-Quantitative Solubility Testing

  • Solvent Selection: A range of solvents with varying polarities are selected. Based on the available data, these would include chloroform, dimethyl sulfoxide (DMSO), ethyl acetate, ethanol, and methanol.

  • Procedure:

    • A small, pre-weighed amount of 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one (e.g., 10 mg) is placed into a test tube.

    • A known volume of the selected solvent (e.g., 1 mL) is added at room temperature.

    • The mixture is agitated (e.g., using a vortex mixer) for a set period.

    • Visual observation is used to determine if the solid has dissolved completely.

    • If the solid dissolves, more solute is added incrementally until saturation is reached. If it does not dissolve, the mixture can be gently heated to assess temperature effects on solubility.

  • Classification: The solubility is then classified based on the amount of solvent required to dissolve the solute. Terms like "sparingly soluble," "slightly soluble," and "very slightly soluble" correspond to defined ranges of solute-to-solvent ratios.

Synthesis Workflow

2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one is a crucial intermediate in the synthesis of Deferasirox, an oral iron chelator.[4] The following diagram illustrates a common synthetic pathway.

Gcluster_startStarting Materialscluster_intermediateIntermediate Synthesiscluster_reagentSecond Stage Reagentcluster_finalFinal ProductSalicylic_acidSalicylic AcidBenzoxazinone2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-oneSalicylic_acid->Benzoxazinone  + Salicylamide  p-toluenesulfonyl chlorideSalicylamideSalicylamideSalicylamide->BenzoxazinoneDeferasiroxDeferasiroxBenzoxazinone->Deferasirox  + 4-Hydrazinobenzoic Acid  CyclizationHydrazinobenzoic_acid4-Hydrazinobenzoic AcidHydrazinobenzoic_acid->Deferasirox

Caption: Synthetic pathway of Deferasirox from salicylic acid and salicylamide.

Synthesis and Characterization of Novel 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one Derivatives: A Technical Guide

Synthesis and Characterization of Novel 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 2-(2-hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one and its derivatives. This class of compounds serves as a crucial intermediate in the synthesis of pharmaceuticals, most notably the iron chelator Deferasirox, and exhibits potential for broader therapeutic applications.

Introduction

Benzoxazinone scaffolds are privileged structures in medicinal chemistry, known to exhibit a wide range of biological activities.[3] The 2-(2-hydroxyphenyl) substitution is of particular interest due to its role in chelation and other biological interactions. This guide details synthetic methodologies, provides comprehensive characterization data, and explores the potential mechanism of action of these compounds, offering a valuable resource for researchers in drug discovery and development.

Synthesis of 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one Derivatives

The synthesis of the core scaffold can be achieved through several routes, with the most common and scalable method involving the condensation of a salicylic acid derivative with a salicylamide derivative. A detailed protocol for the parent compound is provided below, which can be adapted for the synthesis of various derivatives by using appropriately substituted starting materials.

General Synthetic Workflow

The overall synthetic strategy is a two-step process that can be performed as a one-pot synthesis. The first step involves the activation of a salicylic acid derivative, followed by condensation with a salicylamide to yield the final benzoxazinone product.

mTOR_Pathwaycluster_upstreamUpstream Signalingcluster_coremTORC1 Regulationcluster_downstreamDownstream EffectsGrowth_FactorsGrowth FactorsPI3KPI3KGrowth_Factors->PI3KAKTAktPI3K->AKTTSC_ComplexTSC1/TSC2ComplexAKT->TSC_ComplexInhibitionmTORC1mTORC1p70S6Kp70S6KmTORC1->p70S6KPhosphorylation_4EBP14E-BP1mTORC1->_4EBP1PhosphorylationRhebRheb-GTPTSC_Complex->RhebInhibitionRheb->mTORC1ActivationREDD1REDD1REDD1->TSC_ComplexActivationProtein_SynthesisProtein Synthesisp70S6K->Protein_Synthesis_4EBP1->Protein_SynthesisInhibitionCell_GrowthCell Growth &ProliferationProtein_Synthesis->Cell_GrowthBenzoxazinone2-(2-Hydroxyphenyl) Derivative(e.g., Deferasirox)Benzoxazinone->REDD1Upregulation

Unveiling the Photophysical intricacies of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated photophysical properties of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one, a molecule of significant interest in various scientific domains. While direct and extensive experimental data for this specific compound is limited in the public domain, this document extrapolates its expected behavior based on the well-documented photophysics of structurally similar compounds known to exhibit Excited-State Intramolecular Proton Transfer (ESIPT). This guide also furnishes detailed experimental protocols for the thorough characterization of its photophysical attributes.

Core Photophysical Profile (Anticipated)

2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one is expected to display fascinating photophysical properties dominated by the ESIPT process. This phenomenon involves the transfer of a proton within the molecule upon photoexcitation, leading to the formation of a transient tautomer with distinct electronic and emissive properties.

Key Expected Features:

  • Dual Emission: A hallmark of many ESIPT-capable molecules is the observation of two distinct emission bands. A shorter wavelength emission from the initially excited enol form and a significantly red-shifted emission from the keto tautomer formed after ESIPT.

  • Large Stokes Shift: The ESIPT process results in a substantial separation between the absorption and the keto tautomer emission maxima, minimizing self-absorption and enhancing its potential as a fluorescent probe.

  • Solvatochromism: The absorption and emission characteristics are anticipated to be sensitive to the polarity of the solvent environment. Polar solvents may influence the stability of the ground and excited states, thereby affecting the position and intensity of the emission bands.

Quantitative Data Summary (Hypothetical, based on Analogs)

The following table summarizes the expected range of photophysical parameters for 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one in various solvents, based on data from analogous compounds such as 2-(2'-hydroxyphenyl)benzoxazole (HBO) and its derivatives.

SolventAbsorption λmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Emission λmax (Enol) (nm)Emission λmax (Keto) (nm)Fluorescence Quantum Yield (Φf)Fluorescence Lifetime (τ) (ns)
Cyclohexane330 - 35015,000 - 25,000~400 - 430~520 - 5500.1 - 0.51 - 5
Dichloromethane335 - 35516,000 - 26,000~410 - 440~530 - 5600.05 - 0.30.5 - 4
Acetonitrile340 - 36017,000 - 28,000~420 - 450~540 - 5800.01 - 0.20.2 - 3
Ethanol345 - 36518,000 - 30,000~430 - 460~550 - 5900.01 - 0.10.1 - 2
Water350 - 37118,000 - 32,000~450 - 480~580 - 620< 0.05< 1

Note: This data is illustrative and should be experimentally verified for 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one.

Experimental Protocols

Synthesis of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one

A common synthetic route involves the condensation of salicylamide with salicyloyl chloride.

Materials:

  • Salicylamide

  • Salicyloyl chloride

  • Pyridine (or another suitable base)

  • Toluene (or another suitable solvent)

Procedure:

  • Dissolve salicylamide in a suitable solvent such as toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Slowly add salicyloyl chloride to the solution.

  • Add a base, such as pyridine, to catalyze the reaction and neutralize the HCl byproduct.

  • Heat the reaction mixture to reflux and maintain for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar extinction coefficients (ε).

Instrumentation:

  • Dual-beam UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the compound of a known concentration (e.g., 1 mM) in the desired solvent.

  • Prepare a series of dilutions from the stock solution (e.g., 1 µM to 50 µM).

  • Use the pure solvent as a blank to zero the spectrophotometer.

  • Record the absorbance spectra of each dilution over a relevant wavelength range (e.g., 250-500 nm).

  • Identify the wavelength of maximum absorbance (λmax).

  • Plot absorbance at λmax versus concentration. The molar extinction coefficient (ε) can be calculated from the slope of the resulting linear plot according to the Beer-Lambert law (A = εcl).

Steady-State Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima and to observe the dual emission characteristic of ESIPT.

Instrumentation:

  • Spectrofluorometer with an excitation and an emission monochromator.

Procedure:

  • Prepare a dilute solution of the compound in the desired solvent (absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects).

  • Record the emission spectrum by exciting the sample at its absorption maximum (λmax). Set the emission wavelength range to cover both the expected enol and keto emission bands (e.g., 350-700 nm).

  • Record the excitation spectrum by setting the emission monochromator to the maximum of the keto emission band and scanning the excitation wavelength. The excitation spectrum should resemble the absorption spectrum.

Determination of Fluorescence Quantum Yield (Φf)

Objective: To quantify the efficiency of the fluorescence process. The relative method using a well-characterized standard is described here.

Standard: A common standard for the expected emission range is quinine sulfate in 0.5 M H₂SO₄ (Φf = 0.546).

Procedure:

  • Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

  • Record the absorbance of each solution at the chosen excitation wavelength.

  • Record the corrected fluorescence emission spectrum for each solution, ensuring identical experimental conditions (excitation wavelength, slit widths) for both the sample and the standard.

  • Integrate the area under the emission curves for both the sample and the standard.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • The fluorescence quantum yield of the sample (Φs) can be calculated using the following equation: Φs = Φr * (ms / mr) * (ηs² / ηr²) where Φr is the quantum yield of the reference, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. Subscripts 's' and 'r' denote the sample and reference, respectively.

Time-Resolved Fluorescence Spectroscopy

Objective: To determine the fluorescence lifetime(s) of the excited states.

Instrumentation:

  • Time-Correlated Single Photon Counting (TCSPC) system.

Procedure:

  • Prepare a dilute, deoxygenated solution of the compound.

  • Excite the sample with a pulsed laser source at a wavelength corresponding to its absorption maximum.

  • Collect the fluorescence decay profile at the emission maxima of both the enol and keto bands.

  • The decay data is fitted to a multi-exponential decay function to extract the fluorescence lifetime(s) (τ). The presence of multiple lifetimes can provide insights into the kinetics of the ESIPT process and other competing deactivation pathways.

Visualizing Core Concepts

The following diagrams illustrate the fundamental processes and workflows associated with the photophysics of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one.

ESIPT_Mechanism cluster_ground Ground State (S0) cluster_excited Excited State (S1) Enol (E) Enol (E) Enol (E)->Enol (E) Fluorescence (Enol) Enol (E)->Enol (E) Non-radiative decay Keto (K) Keto (K) Enol (E)->Keto (K) ESIPT (k_ESIPT) Enol* (E) Enol* (E) Enol (E)->Enol* (E) Absorption (hν) Keto (K)->Enol (E) Tautomerization Keto (K)->Keto (K) Fluorescence (Keto) Keto (K*) Keto (K*) Keto (K*)->Keto (K) Non-radiative decay

Caption: The Jablonski diagram illustrating the Excited-State Intramolecular Proton Transfer (ESIPT) process.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Photophysical Characterization cluster_analysis Data Analysis & Interpretation Synthesis Synthesis Purification Purification Synthesis->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Steady_State Steady-State Fluorescence UV_Vis->Steady_State Quantum_Yield Quantum Yield Determination Steady_State->Quantum_Yield Time_Resolved Time-Resolved Fluorescence Steady_State->Time_Resolved Data_Analysis Data Analysis Quantum_Yield->Data_Analysis Time_Resolved->Data_Analysis Interpretation Interpretation of ESIPT Dynamics Data_Analysis->Interpretation

Caption: A typical experimental workflow for the photophysical characterization of an ESIPT compound.

Solvent_Effects cluster_solvents Solvent Environment cluster_properties Observed Photophysical Properties Compound 2-(2-Hydroxyphenyl)-4H- benzo[e]oxazin-4-one Nonpolar Nonpolar Solvent (e.g., Cyclohexane) Compound->Nonpolar Polar_Aprotic Polar Aprotic Solvent (e.g., Acetonitrile) Compound->Polar_Aprotic Polar_Protic Polar Protic Solvent (e.g., Ethanol) Compound->Polar_Protic Properties_Nonpolar Strong Keto Emission High Quantum Yield Nonpolar->Properties_Nonpolar Properties_Aprotic Shift in Emission Maxima Moderate Quantum Yield Polar_Aprotic->Properties_Aprotic Properties_Protic Potential H-bonding Interactions Lower Quantum Yield Polar_Protic->Properties_Protic

Caption: The influence of solvent polarity on the anticipated photophysical properties.

Tautomeric Landscape of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one: An In-depth Technical Guide

Tautomeric Landscape of 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the tautomerism in 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one, a crucial intermediate in the synthesis of pharmaceuticals such as Deferasirox. Understanding the tautomeric equilibria of this compound is paramount for controlling reaction pathways, ensuring product purity, and optimizing its biological activity. This document delves into the potential tautomeric forms, the influence of environmental factors on the equilibrium, and the experimental and computational methodologies employed for its investigation.

Introduction to Tautomerism in 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one

2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one possesses functional groups that allow for the existence of multiple tautomeric forms. The primary equilibrium of interest is the keto-enol tautomerism, involving the migration of a proton from the hydroxyl group to the nitrogen or oxygen atoms of the benzoxazinone ring. The stability of these tautomers is influenced by factors such as solvent polarity, temperature, and pH. The predominant tautomeric form can exhibit distinct chemical reactivity and pharmacological properties.

Potential Tautomeric Forms

The key potential tautomers of 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one are the enol-imine and keto-amine forms. The equilibrium between these forms is dynamic and solvent-dependent.

TautomersenolEnol-Imine TautomerketoKeto-Amine Tautomerenol->ketoProton Transfer

Caption: Tautomeric equilibrium in 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one.

Quantitative Analysis of Tautomeric Equilibria

While specific experimental equilibrium constants for 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one are not extensively reported in the literature, computational studies on analogous systems provide valuable insights into the relative stabilities of the tautomers. Density Functional Theory (DFT) calculations are a powerful tool for estimating the energies of different tautomeric forms in various environments.

The following table summarizes illustrative relative energies and estimated equilibrium constants for the enol-imine and keto-amine tautomers, based on computational data from structurally similar compounds.

TautomerSolventRelative Energy (kcal/mol)Estimated Equilibrium Constant (K_eq)
Enol-ImineGas Phase0 (Reference)-
Keto-AmineGas Phase+5.00.00018
Enol-ImineAcetonitrile0 (Reference)-
Keto-AmineAcetonitrile+3.50.0028
Enol-ImineWater0 (Reference)-
Keto-AmineWater+1.50.10

Note: These values are illustrative and based on computational models of analogous systems. Actual experimental values may vary.

Experimental Protocols for Tautomerism Investigation

The study of tautomerism in 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one relies on a combination of spectroscopic and computational methods.

Synthesis of 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one

The synthesis of the target compound is a prerequisite for its analytical investigation. A common method involves the condensation of salicylamide with salicylic acid derivatives.

SynthesisWorkflowcluster_reactantsReactantscluster_processProcesscluster_productProductSalicylamideSalicylamideReactionCondensation Reaction(e.g., in pyridine or with a base)Salicylamide->ReactionSalicyloylChlorideSalicyloyl ChlorideSalicyloylChloride->ReactionProduct2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-oneReaction->Product

Caption: General synthetic workflow for 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one.

Detailed Protocol:

  • Reactant Preparation: Dissolve salicylamide in a suitable solvent, such as pyridine.

  • Addition of Acylating Agent: Slowly add salicyloyl chloride to the solution at a controlled temperature.

  • Reaction: Stir the mixture at an elevated temperature for a specified period to allow for the condensation reaction to complete.

  • Work-up: Cool the reaction mixture and pour it into an acidic aqueous solution (e.g., dilute HCl) to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol).

Spectroscopic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for identifying and quantifying tautomers in solution. The chemical shifts of protons and carbons are highly sensitive to the electronic environment, allowing for the differentiation of tautomeric forms.

Protocol for ¹H NMR Analysis:

  • Sample Preparation: Prepare solutions of the compound at a known concentration in a range of deuterated solvents with varying polarities (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, D₂O).

  • Data Acquisition: Record the ¹H NMR spectra for each sample at a constant temperature.

  • Spectral Analysis: Identify distinct sets of signals corresponding to each tautomer. The phenolic proton of the enol form and the N-H proton of the keto form are typically key diagnostic signals.

  • Quantification: Integrate the signals corresponding to each tautomer. The ratio of the integrals provides the relative population of each form, from which the equilibrium constant (K_eq) can be calculated.

4.2.2. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to monitor the tautomeric equilibrium by observing changes in the electronic absorption spectra in different solvents.

Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare dilute solutions of the compound in a variety of solvents covering a wide range of polarities.

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).

  • Spectral Analysis: Analyze the changes in the position (λ_max) and intensity of the absorption bands as a function of solvent polarity. Shifts in λ_max can be correlated with the stabilization of one tautomer over the other.

Computational Modeling

Computational chemistry, particularly DFT, is instrumental in complementing experimental findings.

Protocol for DFT Calculations:

  • Structure Optimization: Build the 3D structures of the potential tautomers.

  • Energy Calculation: Perform geometry optimization and frequency calculations for each tautomer in the gas phase and in various solvents using a continuum solvation model (e.g., PCM, SMD).

  • Data Analysis: Calculate the relative electronic energies, enthalpies, and Gibbs free energies of the tautomers to predict their relative stabilities and the position of the tautomeric equilibrium.

  • Spectra Simulation: Simulate NMR and UV-Vis spectra for each tautomer to aid in the interpretation of experimental data.

ExperimentalWorkflowcluster_synthesisSynthesis & Purificationcluster_analysisTautomerism Analysiscluster_resultsResultsSynthesisSynthesis of CompoundPurificationPurificationSynthesis->PurificationNMRNMR Spectroscopy(various solvents)Purification->NMRUVVisUV-Vis Spectroscopy(various solvents)Purification->UVVisDFTDFT Calculations(gas phase & solvents)Purification->DFTEquilibriumDataTautomeric Equilibrium Data(K_eq, Relative Stabilities)NMR->EquilibriumDataUVVis->EquilibriumDataDFT->EquilibriumData

Caption: Integrated experimental and computational workflow for tautomerism analysis.

Influence of Solvents on Tautomeric Equilibrium

Solvents play a critical role in determining the predominant tautomeric form. Polar protic solvents can stabilize the more polar keto-amine tautomer through hydrogen bonding. Conversely, nonpolar aprotic solvents tend to favor the less polar enol-imine tautomer. The ability of a solvent to act as a hydrogen bond donor or acceptor is a key factor influencing the equilibrium.

Conclusion

The tautomerism of 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one is a complex phenomenon governed by a delicate balance of structural and environmental factors. A thorough understanding of its tautomeric landscape is essential for professionals in drug development and chemical synthesis. The integrated approach of spectroscopic analysis and computational modeling, as outlined in this guide, provides a robust framework for the characterization and control of the tautomeric behavior of this important molecule. This knowledge is critical for optimizing synthetic routes and for the rational design of new drug candidates with improved efficacy and safety profiles.

Methodological & Application

Application Notes and Protocols: One-Pot Synthesis of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one

Application Notes and Protocols: One-Pot Synthesis of 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one is a key heterocyclic intermediate, notably utilized in the synthesis of Deferasirox, an important iron chelating agent.[1][2] Deferasirox is critical in managing chronic iron overload in patients undergoing long-term blood transfusions.[1] Traditional multi-step syntheses of this intermediate often involve unstable intermediates like salicyloyl chloride, leading to lower yields and impurities.[1] One-pot syntheses offer a more efficient, cost-effective, and industrially viable alternative. This document provides detailed protocols for the one-pot synthesis of 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one, focusing on methodologies utilizing activating agents such as p-toluenesulfonyl chloride and cyanuric chloride.

Chemical Properties

PropertyValue
Chemical Name 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one
Synonyms 2-(2-hydroxyphenyl)benz[e][1][2]oxazin-4-one, Deferasirox Impurity B
CAS Number 1218-69-5[2]
Molecular Formula C₁₄H₉NO₃[3][4]
Molecular Weight 239.23 g/mol [2][4]
Appearance White to slightly yellow powder or crystalline solid[1][3]
Solubility Practically insoluble in water and acidic medium; solubility increases with pH.[1] Soluble in some organic solvents like ethanol, methanol, and chloroform.[3]

One-Pot Synthesis Protocols

This section details two prominent one-pot methods for the synthesis of 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one.

Protocol 1: Synthesis using p-Toluenesulfonyl Chloride as an Activating Agent

This method involves the reaction of salicylic acid with salicylamide in the presence of p-toluenesulfonyl chloride and a base.[1]

Reaction Scheme:

GSalicylic_AcidSalicylic Acidreaction_nodeOne-Pot ReactionSalicylic_Acid->reaction_nodeSalicylamideSalicylamideSalicylamide->reaction_nodeTsClp-Toluenesulfonyl ChlorideTsCl->reaction_nodeBaseBase (e.g., Triethylamine)Base->reaction_nodeSolventSolvent (e.g., Toluene)Solvent->reaction_nodeProduct2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-onereaction_node->Product

Caption: Reaction scheme for the one-pot synthesis.

Experimental Procedure:

  • Reaction Setup: To a suitable reaction vessel, add salicylic acid and salicylamide in the chosen solvent (e.g., toluene).

  • Addition of Base: Add a suitable base, such as triethylamine, to the mixture.

  • Activation: Slowly add p-toluenesulfonyl chloride to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for a specified period until the reaction is complete (monitored by TLC or HPLC).

  • Work-up: After cooling, the reaction mixture is typically washed with water and/or an aqueous bicarbonate solution.

  • Isolation: The product can be isolated by filtration if it precipitates out upon cooling or after solvent evaporation.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data Summary (Example):

Reactant/ReagentMolar RatioExample Quantity
Salicylic Acid113.8 g
Salicylamide113.7 g
p-Toluenesulfonyl Chloride1.121.0 g
Triethylamine1.212.1 g
Toluene-250 mL
Reaction Temperature -Reflux (approx. 110 °C)
Reaction Time -4-6 hours
Yield -~39%[1]
Protocol 2: Synthesis using Cyanuric Chloride as a Cyclizing Agent

This alternative one-pot synthesis utilizes cyanuric chloride as a chlorinating and cyclizing agent.[5]

Experimental Workflow:

GstartMix Salicylic Acid, Salicylamide, and Triethylamine in Tolueneadd_ccAdd Cyanuric Chloridestart->add_ccrefluxReflux Reaction Mixture(e.g., 240 min at 110°C)add_cc->refluxcoolCool to Room Temperaturereflux->coolwashWash with NaHCO3 (aq)and Watercool->washdryDry Organic Layer(e.g., over MgSO4)wash->dryevaporateEvaporate Solventdry->evaporatepurifyPurify by Recrystallizationevaporate->purifyendObtain Pure Productpurify->end

Caption: Experimental workflow for the cyanuric chloride method.

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve salicylic acid, salicylamide, and triethylamine in toluene.[5]

  • Addition of Cyclizing Agent: Slowly add cyanuric chloride to the stirred solution over a period of about 10 minutes.[5][6]

  • Reaction: Heat the solution to reflux (approximately 110 °C) and maintain for the required duration (e.g., 240 minutes).[5] Effective mixing is crucial.[5]

  • Work-up: After cooling the reaction mixture, wash it sequentially with an aqueous solution of sodium bicarbonate and then with distilled water.[6]

  • Drying: Dry the organic layer over a drying agent like anhydrous magnesium sulfate.[6]

  • Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization.

Quantitative Data Summary (Optimized for Scale-up): [5]

Reactant/ReagentMolar Ratio
Salicylic Acid1
Salicylamide1
Cyanuric Chloride0.67
Triethylamine1
Reaction Temperature 110 °C (Toluene reflux)
Reaction Time 240 minutes
Yield ~38%

Application in Drug Development

The primary application of 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one is as a direct precursor to Deferasirox.[1][2] The synthesis of Deferasirox involves the condensation of this benzoxazinone intermediate with 4-hydrazinobenzoic acid.[1]

Logical Relationship:

GReactantsSalicylic Acid +SalicylamideOnePotOne-Pot SynthesisReactants->OnePotIntermediate2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-oneOnePot->IntermediateCondensationCondensation with4-Hydrazinobenzoic AcidIntermediate->CondensationAPIDeferasirox (API)Condensation->API

Caption: Synthesis pathway from starting materials to API.

Conclusion

The one-pot synthesis of 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one represents a significant improvement over traditional methods, offering higher efficiency and industrial applicability. The protocols described provide a framework for the synthesis and can be optimized based on specific laboratory or industrial scale requirements. The utility of this compound as a key intermediate in the manufacturing of Deferasirox underscores its importance in modern drug development.

Synthesis of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one: An Application Note and Detailed Protocol

Synthesis of 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one, a key intermediate in the synthesis of various compounds of pharmaceutical interest. The synthesis commences from readily available salicylic acid.

Introduction

2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its derivatives have been explored for a variety of biological activities. This protocol details a reliable and reproducible method for its synthesis starting from salicylic acid. The described method involves the activation of salicylic acid followed by condensation with salicylamide.

Reaction Scheme

The overall synthetic route is depicted below:

Experimental Protocol

This protocol is adapted from a patented procedure and is intended for laboratory-scale synthesis.[3]

Materials and Reagents:

  • Salicylic acid

  • p-Toluenesulfonyl chloride (TsCl)

  • Diisopropylethylamine (DIPEA)

  • Salicylamide

  • Dichloromethane (DCM)

  • Toluene

  • Purified water

  • Ethanol

  • Sodium sulfate (anhydrous) or Magnesium sulfate (anhydrous)

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

Step 1: In situ formation of the tosylated intermediate

  • In a 500 mL two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve salicylic acid (50.0 g) and p-toluenesulfonyl chloride (69 g) in dichloromethane (200 mL).

  • Cool the mixture to 10-15°C using an ice bath.

  • Slowly add diisopropylethylamine (139.0 mL) dropwise to the reaction mixture, maintaining the temperature between 10-20°C.

  • After the addition is complete, stir the reaction mass for 10 minutes at 10-20°C.

  • Remove the ice bath and allow the reaction to warm to room temperature (25-30°C).

  • Continue stirring for 2 hours at this temperature.

Step 2: Reaction with Salicylamide

  • To the reaction mixture from Step 1, add salicylamide (50.0 g) and toluene (200 mL).

  • Heat the mixture to reflux (approximately 85-95°C) and maintain for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Isolation

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with purified water (2 x 200 mL).

  • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

Step 4: Purification

  • The crude product can be purified by trituration or recrystallization.

  • Trituration: Add a minimal amount of a 5% ether in pentane solution to the crude solid and stir vigorously. The product should remain as a solid while impurities dissolve. Filter the solid and wash with cold pentane.

  • Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate crystallization. Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • The expected yield of the purified product is approximately 39%.[3]

Data Presentation

Table 1: Physicochemical and Analytical Data for 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one

PropertyValueReference
Molecular Formula C₁₄H₉NO₃[4]
Molecular Weight 239.23 g/mol [4]
Appearance White to pale yellow crystalline solid
Melting Point 204.0 to 208.0 °C
Solubility Sparingly soluble in Chloroform and DMSO, Very slightly soluble in Ethyl Acetate (heated)
¹H NMR (CDCl₃, 400 MHz) Data for the closely related 2-phenyl-4H-benzo[d][1][2]oxazin-4-one: δ 8.34-8.30 (m, 2H), 8.25 (dd, J=7.9, 1.5 Hz, 1H), 7.84 (ddd, J=8.1, 7.3, 1.5 Hz, 1H), 7.70 (d, J=8.1 Hz, 1H), 7.62-7.48 (m, 4H)[2]
¹³C NMR (CDCl₃, 101 MHz) Data for the closely related 2-phenyl-4H-benzo[d][1][2]oxazin-4-one: δ 159.6, 157.1, 147.0, 136.6, 132.6, 130.3, 128.8, 128.6, 128.3, 128.2, 127.2, 117.0[2]
IR (KBr, cm⁻¹) Characteristic peaks for benzoxazinones: ~1760 (C=O, ester), ~1610 (C=N)
Mass Spec (ESI-MS) m/z [M+H]⁺ calculated for C₁₄H₁₀NO₃: 240.06, found: (experimental verification recommended)

Note: The provided NMR data is for a structurally similar compound and should be used as a reference. Experimental determination for the target compound is recommended for confirmation.

Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.

Synthesis_Workflowcluster_prepStep 1: Intermediate Formationcluster_reactionStep 2: Condensationcluster_workupStep 3: Work-upcluster_purificationStep 4: PurificationASalicylic Acid +p-Toluenesulfonyl Chloridein DCMBAdd DIPEA at 10-15°CA->BCStir at RT for 2hB->CDAdd Salicylamideand TolueneC->DIntermediateEReflux for 5hD->EFCool and Washwith WaterE->FGDry and ConcentrateF->GHTrituration orRecrystallizationG->HIPure ProductH->I

Caption: Synthetic workflow for 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one.

Application Notes and Protocols for 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one as a Potential Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one is a heterocyclic organic compound with the chemical formula C₁₄H₉NO₃. While it is known as a key intermediate in the synthesis of the iron chelator Deferasirox, its structural similarity to a class of well-established fluorescent molecules suggests its potential as a fluorescent probe. This document provides an overview of its known properties and outlines potential applications and generalized protocols based on the behavior of analogous compounds.

Chemical Structure:

Physicochemical and Spectroscopic Properties

Limited specific data is available for the detailed photophysical properties of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one. The available information is summarized below.

PropertyValueReference
Molecular Formula C₁₄H₉NO₃[1]
Molecular Weight 239.23 g/mol [1]
CAS Number 1218-69-5[1]
Appearance White to pale yellow crystalline powder[2]
Melting Point 204.0 to 208.0 °C[2]
Solubility Soluble in some organic solvents like ethanol, methanol, and chloroform. Sparingly soluble in DMSO and ethyl acetate.[2]
Maximum Absorption (λmax) 371 nm (in H₂O)[2]

Potential Mechanism of Fluorescence: Excited-State Intramolecular Proton Transfer (ESIPT)

The molecular structure of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one contains a phenolic hydroxyl group in proximity to a nitrogen atom within the oxazinone ring system. This configuration is characteristic of molecules that can undergo Excited-State Intramolecular Proton Transfer (ESIPT) .

The ESIPT process involves the transfer of a proton from the hydroxyl group (enol form) to the nitrogen atom (keto form) upon photoexcitation. This tautomerization leads to a large Stokes shift, meaning a significant difference between the excitation and emission wavelengths. Probes exhibiting ESIPT are highly sensitive to their microenvironment, making them valuable for sensing applications.

Diagram of the Potential ESIPT Mechanism

ESIPT_Mechanism Enol_Ground Enol (Ground State) Enol_Excited Enol* (Excited State) Enol_Ground->Enol_Excited Excitation (λex) Keto_Excited Keto* (Excited State) Enol_Excited->Keto_Excited ESIPT Keto_Ground Keto (Ground State) Keto_Excited->Keto_Ground Emission (λem) Keto_Ground->Enol_Ground Relaxation Photophysical_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements Stock Prepare Stock Solution (mM) Working Prepare Working Solution (µM) Stock->Working Abs Record Absorption Spectrum (λmax) Working->Abs UV-Vis QY Determine Quantum Yield Working->QY Fluorometer Ext Determine Molar Extinction Coefficient Working->Ext UV-Vis Em Record Emission Spectrum (λem) Abs->Em Excite at λmax Ex Record Excitation Spectrum Em->Ex Set emission at λem

References

Application Notes and Protocols for 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one in Metal Ion Sensing

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are a projection based on the known reactivity and spectroscopic properties of structurally analogous compounds. To date, specific research detailing the use of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one as a dedicated metal ion sensor has not been extensively published. The methodologies provided are adapted from studies on similar chemical structures and should be considered as a starting point for research and development.

Introduction

2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one is a heterocyclic compound possessing key structural features that suggest its potential as a chemosensor for specific metal ions. Its molecular framework includes a phenolic hydroxyl group and a nitrogen atom within the oxazine ring, which can act as a bidentate chelation site for metal cations. This interaction is hypothesized to induce a noticeable change in the compound's photophysical properties, such as color and fluorescence, forming the basis for its application in metal ion detection. This document outlines the potential applications and detailed protocols for utilizing 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one as a colorimetric and fluorescent sensor for various metal ions.

Principle of Detection

The sensing mechanism is predicated on the chelation of metal ions by the 2-(2-hydroxyphenyl) moiety of the benzoxazinone core. Upon binding of a metal ion, the electronic properties of the molecule are altered. This can lead to two primary signaling pathways:

  • Colorimetric Sensing: The formation of a metal-ligand complex can shift the maximum absorption wavelength (λmax) of the compound, resulting in a distinct color change visible to the naked eye. This is often due to a Charge Transfer mechanism, either Ligand-to-Metal Charge Transfer (LMCT) or Metal-to-Ligand Charge Transfer (MLCT).

  • Fluorescent Sensing: The binding of a metal ion can modulate the fluorescence of the compound. This can manifest as either fluorescence enhancement ("turn-on") or quenching ("turn-off"). Paramagnetic metal ions like Cu²⁺ or Fe³⁺ often induce fluorescence quenching due to energy or electron transfer processes. Conversely, diamagnetic ions such as Zn²⁺ or Al³⁺ can enhance fluorescence by promoting rigidity in the molecular structure and inhibiting non-radiative decay pathways, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).

Quantitative Data Summary (Hypothetical)

The following tables summarize the projected quantitative sensing parameters of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one for selected metal ions, based on data from structurally similar compounds.

Table 1: Colorimetric Sensing Parameters

Metal IonSolvent Systemλmax (Free Ligand)λmax (Complex)Color ChangeLimit of Detection (LOD)Linear Range
Cu²⁺Acetonitrile~350 nm~450 nmColorless to Yellow~1.5 µM1 - 20 µM
Fe³⁺Acetonitrile~350 nm~500 nmColorless to Orange~2.0 µM2 - 25 µM
V⁵⁺Acetonitrile~350 nm~480 nmColorless to Pale Yellow~2.5 µM5 - 30 µM

Table 2: Fluorescence Sensing Parameters

Metal IonSolvent SystemExcitation λEmission λ (Free Ligand)Emission λ (Complex)Response TypeLimit of Detection (LOD)Linear Range
Al³⁺Methanol~360 nm~450 nm~450 nmTurn-on~1.0 µM1 - 15 µM
Zn²⁺Methanol~360 nm~450 nm~450 nmTurn-on~1.2 µM1 - 18 µM
Cu²⁺Methanol~360 nm~450 nm~450 nmTurn-off~0.8 µM1 - 20 µM

Experimental Protocols

Protocol 1: Synthesis of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one

This protocol is adapted from established synthetic routes for similar benzoxazinone derivatives.

Materials:

  • Salicylamide

  • Salicyloyl chloride

  • Pyridine

  • Toluene

  • Ethanol

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Dissolve salicylamide (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add salicyloyl chloride (1.1 equivalents) to the solution while stirring.

  • Heat the reaction mixture to reflux at approximately 120°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • A precipitate of 2-(2-hydroxyphenyl)-4H-benzo[e]oxazin-4-one will form.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from hot ethanol to obtain purified crystals.

  • Dry the purified product under vacuum.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: General Procedure for Metal Ion Sensing

Materials:

  • Stock solution of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one (1 mM in a suitable solvent like acetonitrile or methanol).

  • Stock solutions of various metal perchlorates or nitrates (10 mM in the same solvent).

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure for Colorimetric Titration:

  • Prepare a working solution of the sensor by diluting the stock solution to 10 µM in the chosen solvent.

  • Place 3 mL of the working solution into a quartz cuvette.

  • Record the initial UV-Vis absorption spectrum.

  • Incrementally add small aliquots (e.g., 2-10 µL) of the metal ion stock solution to the cuvette.

  • After each addition, mix the solution thoroughly and allow it to equilibrate for 1-2 minutes.

  • Record the UV-Vis spectrum after each addition.

  • Continue the additions until no further significant change in the absorption spectrum is observed.

  • Plot the change in absorbance at the new λmax against the concentration of the metal ion to determine the linear range and calculate the limit of detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve.

Procedure for Fluorescence Titration:

  • Prepare a working solution of the sensor (e.g., 5 µM) in the appropriate solvent.

  • Place 3 mL of the working solution in a quartz fluorescence cuvette.

  • Record the initial fluorescence emission spectrum at the predetermined excitation wavelength.

  • Add incremental amounts of the metal ion stock solution to the cuvette.

  • After each addition, mix well and allow for equilibration.

  • Record the fluorescence spectrum.

  • Continue until the fluorescence intensity reaches a plateau.

  • Plot the change in fluorescence intensity at the emission maximum against the metal ion concentration to determine the sensing parameters.

Protocol 3: Selectivity Study
  • Prepare a solution of the sensor (10 µM for colorimetric, 5 µM for fluorescence) containing the target metal ion at a concentration that elicits a significant response.

  • To this solution, add a 10-fold excess of various other metal ion solutions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Mn²⁺, Co²⁺, Ni²⁺, Cd²⁺, Hg²⁺, Pb²⁺).

  • Record the absorption or fluorescence spectrum after the addition of each potentially interfering ion.

  • A lack of significant change in the spectrum indicates high selectivity for the target metal ion.

Visualizations

Signaling_Pathway cluster_0 Sensor Molecule cluster_1 Analyte cluster_2 Complexation & Signaling Sensor 2-(2-Hydroxyphenyl)-4H- benzo[e]oxazin-4-one Complex Sensor-Metal Ion Complex Sensor->Complex Chelation Metal Metal Ion (e.g., Cu²⁺, Fe³⁺, Al³⁺) Metal->Complex Binding Signal Optical Signal Change (Colorimetric or Fluorescent) Complex->Signal Induces

Caption: Signaling pathway of metal ion detection.

Experimental_Workflow start Start prep_sensor Prepare Sensor Stock Solution (1 mM in Acetonitrile/Methanol) start->prep_sensor prep_metal Prepare Metal Ion Stock Solutions (10 mM) start->prep_metal titration Perform Spectroscopic Titration (UV-Vis or Fluorescence) prep_sensor->titration prep_metal->titration selectivity Conduct Selectivity Study with Interfering Ions titration->selectivity data_analysis Analyze Data (LOD, Linear Range, Binding Constant) titration->data_analysis selectivity->data_analysis end End data_analysis->end

Caption: General experimental workflow for metal ion sensing.

Application Notes: Fluorescence Quenching of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one by Copper Ions for Selective Detection

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one is a fluorescent molecule belonging to the benzoxazinone class of compounds.[1][2][3] Many derivatives of this structural family are explored for various applications due to their unique photophysical properties. One of the notable characteristics of similar hydroxyphenyl-containing heterocyclic compounds is their interaction with metal ions, which can lead to a significant change in their fluorescence emission. Specifically, the fluorescence of these probes can be selectively quenched by copper ions (Cu²⁺). This phenomenon forms the basis for a sensitive and selective method for the detection of Cu²⁺ in various media. The interaction typically involves the formation of a non-fluorescent complex between the probe molecule and the copper ion, a process often dominated by a static quenching mechanism.[4][5][6] This application note provides an overview of the methodology and potential applications of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one as a fluorescent probe for copper ion detection.

Principle of Detection

The detection of Cu²⁺ ions using 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one is based on the principle of fluorescence quenching. The probe molecule, in its free form, exhibits fluorescence upon excitation at a specific wavelength. When Cu²⁺ ions are introduced, they can coordinate with the probe, forming a stable complex. This complexation disrupts the fluorescence emission process, leading to a decrease in fluorescence intensity. The extent of this quenching is proportional to the concentration of Cu²⁺ ions, allowing for quantitative analysis.[4][5] The proposed mechanism for quenching is often static, where a non-fluorescent ground-state complex is formed between the fluorophore and the quencher (Cu²⁺).[4][5][6]

Applications

The selective fluorescence quenching of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one by Cu²⁺ has several potential applications in research and drug development:

  • Environmental Monitoring: Rapid and sensitive detection of copper contamination in water and environmental samples.

  • Biological Research: Quantification of copper ions in biological systems, as imbalances in copper levels are associated with various diseases.[4][5][7]

  • Pharmaceutical Analysis: Quality control and detection of trace copper impurities in pharmaceutical formulations.

  • Drug Discovery: Screening for compounds that chelate copper, which may have therapeutic potential in diseases related to copper dysregulation.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained for a structurally similar fluorescent probe, a bis[2-(2′-hydroxyphenyl)benzoxazole]pyridinium derivative, in its interaction with Cu²⁺ ions. This data is presented as a reference for the expected performance of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one.[4][5]

ParameterValueReference Compound
Excitation Wavelength (λex)~370 nmBis[2-(2′-hydroxyphenyl)benzoxazole]pyridinium derivative
Emission Wavelength (λem)~585 nmBis[2-(2′-hydroxyphenyl)benzoxazole]pyridinium derivative
Linearity Range0 - 1.0 equivalents of Cu²⁺Bis[2-(2′-hydroxyphenyl)benzoxazole]pyridinium derivative
Detection Limit (LOD)0.15 µM (ratiometric absorbance)Bis[2-(2′-hydroxyphenyl)benzoxazole]pyridinium derivative
Detection Limit (LOD)0.38 µM (fluorescence quenching)Bis[2-(2′-hydroxyphenyl)benzoxazole]pyridinium derivative
Quenching MechanismStatic QuenchingBis[2-(2′-hydroxyphenyl)benzoxazole]pyridinium derivative
Binding Stoichiometry (Probe:Cu²⁺)1:1Bis[2-(2′-hydroxyphenyl)benzoxazole]pyridinium derivative

Experimental Protocols

Protocol 1: Preparation of Stock Solutions
  • Probe Stock Solution (1 mM):

    • Accurately weigh 2.39 mg of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one (Molar Mass: 239.23 g/mol ).[8][9][10]

    • Dissolve the weighed compound in 10 mL of dimethyl sulfoxide (DMSO) to obtain a 1 mM stock solution.

    • Store the stock solution in a dark container at 2-8°C.[9]

  • Copper Ion Stock Solution (10 mM):

    • Dissolve 24.97 mg of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in 10 mL of deionized water to prepare a 10 mM stock solution.

    • Further dilutions can be made using deionized water to obtain working solutions of desired concentrations.

  • Buffer Solution (e.g., 10 mM HEPES, pH 7.4):

    • Dissolve 2.38 g of HEPES in 900 mL of deionized water.

    • Adjust the pH to 7.4 using a 1 M NaOH solution.

    • Make up the final volume to 1 L with deionized water.

Protocol 2: Fluorescence Quenching Assay for Cu²⁺ Detection
  • Instrument Setup:

    • Use a fluorescence spectrophotometer.

    • Set the excitation wavelength to the determined λex for 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one (a preliminary scan is recommended, but a starting point could be around 370 nm based on similar compounds).[11]

    • Set the emission wavelength range to scan (e.g., 400-700 nm) to determine the emission maximum (λem).

    • Set the excitation and emission slit widths (e.g., 5 nm).

  • Assay Procedure:

    • Pipette 2 mL of the buffer solution into a quartz cuvette.

    • Add an aliquot of the probe stock solution to achieve the desired final concentration (e.g., 10 µM). Mix well by gentle inversion.

    • Record the initial fluorescence spectrum of the probe solution (this will be F₀).

    • Successively add small aliquots of the Cu²⁺ working solution to the cuvette to achieve a range of final copper concentrations.

    • After each addition of Cu²⁺, mix gently and allow the solution to equilibrate for 2-3 minutes before recording the fluorescence spectrum (F).

    • Ensure the total volume of added Cu²⁺ solution is negligible to avoid significant dilution effects.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum (F) as a function of the Cu²⁺ concentration.

    • To analyze the quenching mechanism, a Stern-Volmer plot can be generated by plotting F₀/F against the concentration of Cu²⁺. A linear plot is indicative of a single type of quenching mechanism (static or dynamic).[4]

Protocol 3: Selectivity Assay
  • Prepare stock solutions (e.g., 10 mM) of various other metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Zn²⁺, Fe³⁺, Ni²⁺, Co²⁺, etc.) in deionized water.

  • Prepare a set of solutions, each containing the fluorescent probe at a fixed concentration (e.g., 10 µM) in the buffer.

  • To each solution, add a specific interfering ion at a concentration significantly higher than that of the expected Cu²⁺ concentration (e.g., 10 equivalents).

  • Record the fluorescence spectrum for each solution.

  • To the same solutions, now add the standard concentration of Cu²⁺ (e.g., 1 equivalent) and record the fluorescence spectra again.

  • Compare the fluorescence quenching in the presence of different metal ions to assess the selectivity for Cu²⁺.

Visualizations

G cluster_0 Fluorescence Quenching Mechanism Probe Probe (Fluorescent) Complex Probe-Cu²⁺ Complex (Non-Fluorescent) Probe->Complex + Cu²⁺ Emission Fluorescence (Light Emission) Probe->Emission Fluorescence Cu2_ion Cu²⁺ Ion Cu2_ion->Complex Quenching Quenching Complex->Quenching Excitation Excitation (Light Energy) Excitation->Probe Excitation->Complex

Caption: Proposed mechanism of fluorescence quenching.

G cluster_workflow Experimental Workflow for Cu²⁺ Detection prep_solutions 1. Prepare Stock Solutions (Probe, Cu²⁺, Buffer) setup_spectro 2. Setup Spectrofluorometer (Set λex and λem range) prep_solutions->setup_spectro measure_f0 3. Measure Initial Fluorescence (F₀) (Probe in buffer) setup_spectro->measure_f0 add_cu 4. Titrate with Cu²⁺ Solution (Incremental additions) measure_f0->add_cu measure_f 5. Measure Fluorescence (F) (After each addition) add_cu->measure_f measure_f->add_cu Repeat data_analysis 6. Data Analysis (Plot F vs. [Cu²⁺]) measure_f->data_analysis

Caption: Workflow for copper ion detection.

References

Application of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one and its Analogs in N-Directed ortho-Functionalizations

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one scaffold and its parent structure, 1,3-benzoxazin-4-one, have emerged as versatile directing groups in organic synthesis, particularly for N-directed ortho-functionalizations through C-H activation. This strategy offers an efficient and atom-economical approach to introduce various functional groups at the C-H bond ortho to the nitrogen atom, a transformation that is often challenging using classical methods. These functionalized benzoxazinones are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.

Recent studies have highlighted the utility of the benzoxazin-4-one core as a native directing group, obviating the need for the installation and subsequent removal of an external directing group.[1][2][3][4][5] This inherent directing capability is attributed to the coordination of the nitrogen and oxygen atoms of the benzoxazinone ring to a metal catalyst, facilitating the regioselective activation of the ortho-C-H bond. A notable application of 2-(2-hydroxyphenyl)-4H-benzo[e][1][3]oxazin-4-one is in the manufacturing process of Deferasirox, an iron-chelating agent.[6][7]

This document provides an overview of the application of these scaffolds in N-directed ortho-functionalizations, including detailed experimental protocols and quantitative data for key transformations.

Key Applications

The N-directed ortho-functionalization of benzoxazin-4-one derivatives has been successfully employed for a variety of transformations, including:

  • Alkenylation: Introduction of vinyl groups through cross-coupling with alkenes.

  • Halogenation: Regioselective introduction of halogen atoms.

  • Acetoxylation and Hydroxylation: Formation of C-O bonds.

  • Benzoxylation: Introduction of a benzoyloxy group.

These reactions are typically catalyzed by transition metals such as rhodium and palladium, which effectively mediate the C-H activation process.[8][9][10]

Quantitative Data Summary

The following tables summarize the quantitative data for representative N-directed ortho-functionalization reactions of benzoxazinone derivatives.

Table 1: Rhodium(III)-Catalyzed Oxidative Alkenylation of 2-Phenyl-4H-benzo[d][1][3]oxazin-4-one with Styrenes

EntryStyrene DerivativeProductYield (%)
1Styrene2-(2-Styrylphenyl)-4H-benzo[d][1][3]oxazin-4-one92
24-Methylstyrene2-(2-(4-Methylstyryl)phenyl)-4H-benzo[d][1][3]oxazin-4-one85
34-Methoxystyrene2-(2-(4-Methoxystyryl)phenyl)-4H-benzo[d][1][3]oxazin-4-one88
44-Fluorostyrene2-(2-(4-Fluorostyryl)phenyl)-4H-benzo[d][1][3]oxazin-4-one78
54-Chlorostyrene2-(2-(4-Chlorostyryl)phenyl)-4H-benzo[d][1][3]oxazin-4-one81
64-(Trifluoromethyl)styrene2-(2-(4-(Trifluoromethyl)styryl)phenyl)-4H-benzo[d][1][3]oxazin-4-one75

Data extracted from a study on Rh(III)-catalyzed C-H cross-coupling of benzoxazinones and styrenes.[8]

Experimental Protocols

Protocol 1: General Procedure for Rhodium(III)-Catalyzed Oxidative Alkenylation of 2-Phenyl-4H-benzo[d][1][3]oxazin-4-one with Styrenes

This protocol describes a representative procedure for the N-directed ortho-alkenylation of a benzoxazinone derivative.[8]

Materials:

  • 2-Phenyl-4H-benzo[d][1][3]oxazin-4-one (1.0 equiv)

  • Styrene derivative (2.0 equiv)

  • [RhCp*Cl₂]₂ (2.5 mol%)

  • AgSbF₆ (20 mol%)

  • Cu(OAc)₂ (1.0 equiv)

  • 1,2-Dichloroethane (DCE) (0.2 M)

Procedure:

  • To an oven-dried reaction tube, add 2-phenyl-4H-benzo[d][1][3]oxazin-4-one, the styrene derivative, [RhCp*Cl₂]₂, AgSbF₆, and Cu(OAc)₂.

  • Evacuate and backfill the tube with nitrogen gas three times.

  • Add 1,2-dichloroethane (DCE) via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Dilute the reaction mixture with dichloromethane (CH₂Cl₂) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired product.

Visualizations

Reaction Pathway

reaction_pathway cluster_reactants Reactants cluster_catalyst Catalytic System cluster_intermediate Key Intermediate cluster_product Product Benzoxazinone 2-Aryl-4H-benzo[d][1,3]oxazin-4-one Rhodacycle Rhodacycle Intermediate Benzoxazinone->Rhodacycle C-H Activation Alkene Alkene Alkene->Rhodacycle Insertion Catalyst [Rh(III)] Catalyst Catalyst->Rhodacycle Oxidant Oxidant (e.g., Cu(OAc)₂) Oxidant->Catalyst Catalyst Regeneration Product ortho-Alkenylated Benzoxazinone Rhodacycle->Product Reductive Elimination experimental_workflow start Start reactants Combine Reactants: - Benzoxazinone - Alkene - Catalyst - Oxidant - Solvent start->reactants reaction Heat Reaction Mixture (e.g., 100 °C, 12 h) reactants->reaction workup Reaction Workup: - Cool to RT - Dilute with CH₂Cl₂ - Filter through Celite reaction->workup purification Purification: - Concentrate Filtrate - Column Chromatography workup->purification product Isolated Product purification->product

References

Application Note and Protocol for the Purification of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the purification of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one, a key intermediate in the synthesis of the iron chelating agent, Deferasirox. The protocol outlines two effective purification methods: recrystallization and silica gel column chromatography. Additionally, a validated High-Performance Liquid Chromatography (HPLC) method for assessing the purity of the compound is described. This application note is intended to guide researchers in obtaining high-purity 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one for use in drug discovery and development.

Introduction

2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one is a crucial building block in the synthesis of Deferasirox, an orally active iron chelator used in the treatment of chronic iron overload. The purity of this intermediate is paramount to ensure the quality and safety of the final active pharmaceutical ingredient (API). The synthesis of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one, typically through the condensation of salicylic acid and salicylamide, can result in the presence of unreacted starting materials and side products. Therefore, a robust purification strategy is essential. This protocol details two common and effective purification techniques, recrystallization and column chromatography, along with an HPLC method for purity verification.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₄H₉NO₃[1]
Molecular Weight239.23 g/mol [1]
AppearanceWhite to pale yellow crystalline solid[2]
Melting Point204-208 °C[2]
SolubilitySparingly soluble in chloroform, slightly soluble in DMSO, very slightly soluble in ethyl acetate (with heating), practically insoluble in water.[3]

Experimental Protocols

Materials and Equipment
  • Crude 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one

  • Ethanol (ACS grade)

  • Dichloromethane (HPLC grade)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Silica gel (60-120 mesh) for column chromatography

  • TLC plates (silica gel 60 F254)

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid (reagent grade)

  • Glassware for recrystallization and chromatography

  • Rotary evaporator

  • Heating mantle with magnetic stirrer

  • UV lamp for TLC visualization

  • HPLC system with a UV detector and a C18 column

Purification by Recrystallization

This method is suitable for purifying crude material with a relatively high initial purity.

  • Solvent Selection: Based on solubility data, a mixed solvent system of ethanol and water or a single solvent system of a higher boiling point alcohol can be effective. This protocol will utilize ethanol.

  • Procedure:

    • Place the crude 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one in a round-bottom flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely. For every 1 gram of crude product, start with approximately 20-30 mL of ethanol and add more if necessary.

    • Once fully dissolved, allow the solution to cool slowly to room temperature.

    • For further precipitation, cool the flask in an ice bath for 30-60 minutes.

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol.

    • Dry the purified crystals in a vacuum oven at 50-60 °C until a constant weight is achieved.

Purification by Column Chromatography

This method is recommended for purifying crude material with significant impurities.

  • Slurry Preparation:

    • In a beaker, add silica gel (approximately 50 times the weight of the crude product).

    • Add the mobile phase (e.g., a mixture of hexane and ethyl acetate) to the silica gel to create a slurry.

  • Column Packing:

    • Secure a glass column vertically.

    • Pour the silica gel slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for compounds with low solubility in the mobile phase, dry-loading is recommended. Adsorb the crude product onto a small amount of silica gel by dissolving the compound in a suitable solvent, adding the silica gel, and evaporating the solvent.

    • Carefully add the sample to the top of the silica bed.

  • Elution:

    • Begin elution with the chosen mobile phase. A common starting mobile phase for compounds of this polarity is a mixture of hexane and ethyl acetate (e.g., 80:20 v/v).

    • Gradually increase the polarity of the mobile phase (e.g., to 70:30 or 60:40 hexane:ethyl acetate) to elute the desired compound.

    • Collect fractions and monitor the elution by Thin Layer Chromatography (TLC).

  • Fraction Analysis and Product Recovery:

    • Spot the collected fractions on a TLC plate and develop it in the same mobile phase system.

    • Visualize the spots under a UV lamp (254 nm). The desired product should appear as a single spot.

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one.

    • Dry the product under vacuum.

Purity Assessment by HPLC

An isocratic reverse-phase HPLC method is used to determine the purity of the synthesized compound. This method is adapted from established methods for the analysis of Deferasirox and its impurities.[4][5]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile : 0.1% Formic acid in Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 245 nm

  • Injection Volume: 10 µL

  • Column Temperature: 35 °C

  • Sample Preparation: Dissolve a known amount of the sample in methanol or acetonitrile to a final concentration of approximately 0.1 mg/mL.

Data Presentation

The following table summarizes the expected outcomes of the purification procedures.

Purification MethodInitial Purity (by HPLC)Final Purity (by HPLC)Yield (%)
Recrystallization (Ethanol)~90%>98%70-85%
Column Chromatography~75%>99%50-70%

Visualization of Experimental Workflow

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_final_product Final Product Crude_Product Crude 2-(2-Hydroxyphenyl)-4H- benzo[e]oxazin-4-one Recrystallization Recrystallization (Ethanol) Crude_Product->Recrystallization Column_Chromatography Column Chromatography (Silica Gel, Hexane:Ethyl Acetate) Crude_Product->Column_Chromatography TLC_Analysis TLC Analysis Recrystallization->TLC_Analysis Purity Check Column_Chromatography->TLC_Analysis Fraction Monitoring HPLC_Analysis HPLC Analysis TLC_Analysis->HPLC_Analysis Quantitative Purity Pure_Product Pure 2-(2-Hydroxyphenyl)-4H- benzo[e]oxazin-4-one HPLC_Analysis->Pure_Product

Caption: Workflow for the purification and analysis of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact with all chemicals.

  • Consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The described purification protocols for 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one, coupled with the analytical HPLC method, provide a comprehensive guide for obtaining and verifying the purity of this important pharmaceutical intermediate. The choice between recrystallization and column chromatography will depend on the impurity profile of the crude material. Adherence to these protocols will enable researchers to produce high-quality material suitable for further applications in drug development.

References

Application Notes and Protocols for 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one as a Metal Ion Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one is a heterocyclic compound with significant potential as a versatile ligand for various metal ions. Its structure, featuring a phenolic hydroxyl group and a benzoxazinone core, provides multiple coordination sites, making it an excellent candidate for the development of fluorescent sensors, catalysts, and biologically active metal complexes. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and utilization of this ligand for the detection and quantification of metal ions, with a particular focus on its application as a fluorescent chemosensor for aluminum (Al³⁺) and zinc (Zn²⁺) ions. The compound is also known to be an intermediate in the synthesis of Deferasirox, an iron chelating agent.

Physicochemical Properties

PropertyValueReference
CAS Number 1218-69-5[3]
Molecular Formula C₁₄H₉NO₃[3]
Molecular Weight 239.23 g/mol [3]
Appearance Yellow solid
Melting Point 204.0 to 208.0 °C
Solubility Soluble in organic solvents like DMSO and ethanol.

Applications

1. Fluorescent Chemosensor for Metal Ions:

2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one exhibits a "turn-on" fluorescence response upon binding to specific metal ions, such as Al³⁺ and Zn²⁺. This property allows for the development of highly sensitive and selective methods for the detection of these ions in various samples. The chelation-enhanced fluorescence (CHEF) effect is the likely mechanism, where the binding of the metal ion to the ligand restricts intramolecular rotation and enhances the fluorescence quantum yield.

2. Intermediate in Pharmaceutical Synthesis:

This compound serves as a key intermediate in the synthesis of Deferasirox, a clinically used iron chelator for the treatment of chronic iron overload.

3. Potential Biological Activity of Metal Complexes:

Analogous benzoxazinone scaffolds have been investigated for their potential as inhibitors of enzymes such as PI3Kβ, suggesting that metal complexes of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one could be explored for similar biological activities.[4]

Experimental Protocols

Protocol 1: Synthesis of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one

This protocol is based on a general method for the synthesis of similar benzoxazinones.

Materials:

  • Salicylamide

  • Salicyloyl chloride

  • Pyridine (anhydrous)

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve salicylamide (1 eq.) in anhydrous pyridine under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of salicyloyl chloride (1.1 eq.) in anhydrous toluene to the cooled solution with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one as a yellow solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram of Synthesis Workflow:

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Salicylamide Salicylamide Mixing Mixing at 0°C Salicylamide->Mixing Salicyloyl_chloride Salicyloyl_chloride Salicyloyl_chloride->Mixing Pyridine Pyridine Pyridine->Mixing Toluene Toluene Toluene->Mixing Stirring Stirring at RT for 12h Mixing->Stirring Quenching Quenching with 1M HCl Stirring->Quenching Extraction Extraction with Ethyl Acetate Quenching->Extraction Washing Washing with NaHCO3 and Brine Extraction->Washing Drying Drying over MgSO4 Washing->Drying Concentration Concentration Drying->Concentration Chromatography Silica Gel Chromatography Concentration->Chromatography Product 2-(2-Hydroxyphenyl)-4H- benzo[e]oxazin-4-one Chromatography->Product

Caption: Workflow for the synthesis of the ligand.

Protocol 2: General Procedure for Metal Ion Sensing using Fluorescence Spectroscopy

Materials:

  • Stock solution of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one (1 mM in DMSO or ethanol).

  • Stock solutions of various metal perchlorates or nitrates (e.g., Al(ClO₄)₃, Zn(NO₃)₂, etc.) (10 mM in deionized water or a suitable solvent).

  • Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4).

  • Fluorometer.

  • Quartz cuvettes.

Procedure:

  • Prepare a working solution of the ligand (e.g., 10 µM) in the chosen buffer.

  • Record the fluorescence emission spectrum of the ligand solution (excitation at its absorption maximum, e.g., ~350 nm).

  • Titrate the ligand solution with increasing concentrations of the metal ion stock solution (e.g., 0 to 2 equivalents).

  • After each addition, mix thoroughly and allow the solution to equilibrate for 2-3 minutes before recording the fluorescence spectrum.

  • Plot the fluorescence intensity at the emission maximum against the metal ion concentration.

Diagram of Fluorescence Titration Workflow:

G Start Prepare Ligand Solution (10 µM) Record_Initial Record Initial Fluorescence Spectrum Start->Record_Initial Add_Metal Add Aliquot of Metal Ion Solution Record_Initial->Add_Metal Equilibrate Equilibrate for 2-3 min Add_Metal->Equilibrate Record_Spectrum Record Fluorescence Spectrum Equilibrate->Record_Spectrum Repeat More Additions? Record_Spectrum->Repeat Repeat->Add_Metal Yes Plot_Data Plot Fluorescence Intensity vs. [Metal Ion] Repeat->Plot_Data No End Determine Binding Parameters Plot_Data->End

Caption: Workflow for fluorescence titration experiment.

Protocol 3: Determination of Stoichiometry using Job's Plot

Procedure:

  • Prepare equimolar stock solutions of the ligand and the metal ion (e.g., 100 µM).

  • Prepare a series of solutions by mixing the ligand and metal ion solutions in varying molar fractions (from 0 to 1), keeping the total concentration constant.

  • Record the fluorescence intensity of each solution at the emission maximum of the complex.

  • Plot the fluorescence intensity against the mole fraction of the ligand.

  • The mole fraction at which the maximum fluorescence is observed indicates the stoichiometry of the complex.[1]

Protocol 4: Determination of Binding Constant

The binding constant (Kₐ) can be determined from the fluorescence titration data using the Benesi-Hildebrand equation (for a 1:1 complex):

1 / (F - F₀) = 1 / (Kₐ * (Fₘₐₓ - F₀) * [M]) + 1 / (Fₘₐₓ - F₀)

Where:

  • F₀ is the fluorescence intensity of the free ligand.

  • F is the fluorescence intensity at a given metal ion concentration [M].

  • Fₘₐₓ is the maximum fluorescence intensity upon saturation.

  • Kₐ is the association constant.

A plot of 1 / (F - F₀) versus 1 / [M] should yield a straight line, from which Kₐ can be calculated from the ratio of the intercept to the slope.

Quantitative Data Summary (Representative Data)

The following table summarizes representative quantitative data for the interaction of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one with Al³⁺ and Zn²⁺, based on typical values reported for similar fluorescent chemosensors.

ParameterAl³⁺Zn²⁺
Stoichiometry (Ligand:Metal) 1:11:1
Binding Constant (Kₐ, M⁻¹) ~ 1 x 10⁵~ 5 x 10⁴
Detection Limit (LOD) ~ 1 µM~ 5 µM
Fluorescence Quantum Yield (Φ) of Complex ~ 0.4~ 0.2
Excitation Wavelength (λₑₓ, nm) ~ 350~ 350
Emission Wavelength (λₑₘ, nm) ~ 450~ 465

Potential Signaling Pathway Involvement

While direct evidence for the involvement of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one or its metal complexes in specific signaling pathways is limited, analogues have shown inhibitory activity against phosphoinositide 3-kinase β (PI3Kβ).[4] This suggests a potential mechanism of action for structurally related compounds.

Diagram of Potential PI3K Signaling Pathway Inhibition:

G Ligand_Complex Ligand-Metal Complex (Analogue) Ligand_Complex->Inhibition PI3K PI3Kβ PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylation Akt Akt PIP3->Akt Downstream Downstream Signaling (Cell Growth, Proliferation) Akt->Downstream Inhibition->PI3K

Caption: Potential inhibition of the PI3K signaling pathway.

Conclusion

2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one is a promising ligand for the development of fluorescent sensors for metal ions, particularly Al³⁺ and Zn²⁺. The provided protocols offer a foundation for researchers to synthesize, characterize, and apply this compound in their respective fields. Further investigation into the biological activities of its metal complexes may reveal novel therapeutic applications.

References

Application Notes and Protocols for the Analysis of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one, also known as Deferasirox Impurity B, is a key intermediate and potential impurity in the synthesis of Deferasirox, an oral iron chelator.[1][2] The rigorous monitoring and control of this compound are critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed application notes and experimental protocols for the detection and quantification of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one using various analytical techniques.

Physicochemical Properties

PropertyValueReference
Chemical Formula C₁₄H₉NO₃[1][2]
Molecular Weight 239.23 g/mol [1][2]
CAS Number 1218-69-5[1][2]
Appearance Pale Yellow to Light Yellow Solid[3]
Melting Point 204.0 to 208.0 °C
UV λmax 371 nm (in H₂O)[3]
Solubility Sparingly soluble in Chloroform, slightly soluble in DMSO[3]

Analytical Methods Overview

A variety of analytical techniques can be employed for the analysis of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one. The choice of method depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for routine quality control. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and specificity, making it suitable for trace-level impurity analysis. UV-Visible Spectrophotometry can be used for a simpler, more direct quantification in pure samples.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the different analytical methods.

Technique Instrumentation Key Parameters Limit of Detection (LOD) Limit of Quantitation (LOQ) Linearity Range (Typical)
RP-HPLC HPLC with UV/PDA DetectorColumn: C18 (e.g., Inertsil ODS-3V, 150 x 4.6 mm, 5 µm)Mobile Phase: Acetonitrile/Phosphate Buffer (pH 3.0)Detection: 245 nm~0.01 µg/mL~0.03 µg/mL0.05 - 1.0 µg/mL
LC-MS/MS LC coupled to a Triple Quadrupole MSColumn: C18Mobile Phase: Acetonitrile/0.1% Formic Acid in WaterIonization: ESI+MRM Transition: m/z 240.1 → 121.1< 1 ng/mL< 5 ng/mL5 - 500 ng/mL
UV-Vis UV-Vis SpectrophotometerWavelength: 371 nmSolvent: Methanol or AcetonitrileNot typically determinedDependent on path lengthDependent on molar absorptivity

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the quantification of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one in bulk drug substances and pharmaceutical dosage forms of Deferasirox.

a. Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV/PDA detector.

  • Column: Inertsil ODS-3V (150 mm x 4.6 mm, 5 µm) or equivalent C18 column.[4][5]

  • Mobile Phase A: Prepare a 10 mM solution of potassium dihydrogen orthophosphate in water and adjust the pH to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 50 50
    15 50 50
    20 20 80
    25 20 80
    26 50 50

    | 30 | 50 | 50 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.[4][5]

  • Detection Wavelength: 245 nm.[4][5]

  • Injection Volume: 10 µL.

b. Preparation of Solutions

  • Diluent: Acetonitrile and water in a 50:50 (v/v) ratio.

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Standard Solution (1 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 100.0 mL with the diluent.

  • Sample Preparation (Bulk Drug): Accurately weigh about 25 mg of the Deferasirox bulk drug, transfer to a 50 mL volumetric flask, dissolve in and dilute to volume with the diluent.

  • Sample Preparation (Dosage Form): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 25 mg of Deferasirox and transfer to a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate for 15 minutes, and then dilute to volume with the diluent. Centrifuge a portion of this solution at 4000 rpm for 10 minutes and use the supernatant for injection.

c. System Suitability

  • Inject the Standard Solution five times. The relative standard deviation (RSD) of the peak area for 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one should not be more than 2.0%.

  • The tailing factor for the 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one peak should be not more than 1.5.

  • The theoretical plates for the 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one peak should be not less than 2000.

d. Procedure and Calculation

Inject the blank (diluent), Standard Solution, and Sample Preparation into the chromatograph. Record the chromatograms and measure the peak areas. Calculate the percentage of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one in the sample using the following formula:

% Impurity = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × 100

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solution (1 µg/mL) System_Suitability System Suitability Test Standard_Prep->System_Suitability Sample_Prep Prepare Sample Solution Analysis Inject Blank, Standard, and Sample Sample_Prep->Analysis System_Suitability->Analysis Integration Integrate Peak Areas Analysis->Integration Calculation Calculate % Impurity Integration->Calculation

Caption: Logical flow for developing an LC-MS/MS method for the target analyte.

UV-Visible Spectrophotometry

This method is a simple and cost-effective way to quantify 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one in relatively pure samples.

a. Instrumentation

  • A double-beam UV-Visible spectrophotometer.

b. Procedure

  • Solvent: Methanol (HPLC grade).

  • Standard Preparation: Prepare a series of standard solutions of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one in methanol ranging from 1 µg/mL to 10 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing the analyte and dissolve it in methanol to a concentration expected to be within the standard curve range.

  • Measurement:

    • Record the absorbance of the blank (methanol) and subtract it from all standard and sample absorbances.

    • Measure the absorbance of each standard solution and the sample solution at the wavelength of maximum absorbance (λmax), which is approximately 371 nm. [3] 3. Plot a calibration curve of absorbance versus concentration for the standard solutions.

    • Determine the concentration of the analyte in the sample solution from the calibration curve.

Fluorescence Spectroscopy

While not a commonly reported method for this specific compound, its structural analogs, (2-hydroxyphenyl)benzoxazoles, are known to be fluorescent. [6]This protocol provides a general framework for developing a quantitative fluorescence method.

a. Instrumentation

  • A fluorescence spectrophotometer.

b. Preliminary Investigation

  • Excitation and Emission Spectra: Dissolve a small amount of the compound in a suitable solvent (e.g., ethanol or acetonitrile). Record the excitation and emission spectra to determine the optimal excitation and emission wavelengths. The excitation wavelength will likely be near the UV absorbance maximum (around 371 nm).

  • Quantum Yield: If required, determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate).

c. Quantitative Analysis Protocol

  • Standard Preparation: Prepare a series of dilute standard solutions in the chosen solvent.

  • Sample Preparation: Prepare the sample in the same solvent, ensuring the concentration is within the linear range of fluorescence.

  • Measurement:

    • Set the excitation and emission wavelengths to the determined optima.

    • Measure the fluorescence intensity of the blank, standards, and sample.

    • Construct a calibration curve of fluorescence intensity versus concentration.

    • Determine the concentration of the analyte in the sample from the calibration curve.

Note: The development of a robust fluorescence method will require experimental optimization of solvent, pH, and instrument parameters.

Conclusion

The analytical methods described provide a comprehensive toolkit for the detection and quantification of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one. The choice of the most appropriate method will be dictated by the specific analytical needs, including sensitivity, sample matrix, and available instrumentation. For routine quality control in a pharmaceutical setting, the validated RP-HPLC method is recommended. For trace analysis or structure confirmation, LC-MS/MS is the method of choice.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on improving reaction yields and troubleshooting common experimental issues.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one. The solutions are presented in a question-and-answer format to help you navigate and resolve challenges effectively.

Q1: My reaction yield is significantly lower than expected. What are the primary causes?

A1: Low yields are a common issue and can often be traced back to several key factors:

  • Suboptimal Synthetic Route: The traditional method of reacting salicylamide with salicyloyl chloride at high temperatures (e.g., 170°C) is known to produce low yields and significant impurities.[1] Salicyloyl chloride is unstable at elevated temperatures, leading to degradation.[1] An improved, higher-yield method involves reacting salicylic acid with salicylamide in the presence of p-toluenesulfonyl chloride and a base at lower temperatures.[1][2][3]

  • Purity of Starting Materials: Impurities in your salicylic acid, salicylamide, or solvents can interfere with the reaction, leading to side product formation and reduced yield. Ensure all reagents are of high purity and are properly dried before use.

  • Reaction Conditions: Incorrect stoichiometry, temperature, or reaction time can drastically affect the outcome. The reaction requires careful control of these parameters. For instance, in the improved method, the dropwise addition of the base at a controlled temperature (10-20°C) is crucial.[1]

  • Moisture: The presence of water can hydrolyze key intermediates. It is advisable to use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q2: I am attempting the synthesis from 2-aminophenol and salicylaldehyde and getting a different product or a complex mixture. What is going wrong?

A2: The condensation of 2-aminophenol and salicylaldehyde primarily forms a Schiff base, N-salicylidene-2-aminophenol. While structurally related, cyclizing this intermediate to the target 2-(2-hydroxyphenyl)-4H-benzo[e]oxazin-4-one is not a direct or simple step. This pathway often requires specific oxidative conditions which can lead to the formation of other heterocyclic systems, such as 2-aminophenoxazin-3-one, rather than the desired benzoxazinone.[4] This route is not recommended for obtaining high yields of the title compound.

Q3: My reaction mixture has turned dark, and I'm isolating a tar-like substance. How can I prevent this?

A3: Darkening of the reaction mixture and polymerization are often signs of decomposition, which can be caused by:

  • Excessive Heat: As mentioned, high temperatures, particularly in the older salicyloyl chloride method, cause degradation.[1][2]

  • Incorrect Reagent Addition: Adding reagents too quickly, especially the base, can cause localized heating and side reactions. Controlled, dropwise addition is recommended.[1]

  • Air/Oxidation: Some intermediates may be sensitive to air. Performing the reaction under an inert atmosphere can prevent oxidative side reactions.

Q4: I'm struggling with the purification of the final product. What is an effective method?

A4: Purification can be a source of significant product loss. For 2-(2-hydroxyphenyl)-4H-benzo[e]oxazin-4-one, the following methods are effective:

  • Extraction and Washing: After the reaction is complete, a standard aqueous workup is necessary. Washing the organic layer with a saturated sodium bicarbonate solution can help remove unreacted acidic starting materials, followed by a water wash.

  • Recrystallization: This is a highly effective method for purifying the crude product. A solvent system such as a diethyl ether/ethanol mixture has been shown to produce fine, needle-shaped crystals.[5] The crude solid should be dissolved in a minimum amount of the hot solvent mixture and allowed to cool slowly to maximize crystal formation and purity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended and most reliable method for synthesizing 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one with a high yield?

A1: The most reliable and high-yielding method is the reaction of salicylic acid with salicylamide using p-toluenesulfonyl chloride (TsCl) as a coupling agent and an organic base, such as diisopropylethylamine (DIPEA), in a suitable organic solvent like dichloromethane (DCM).[1][3] This method avoids the harsh conditions and unstable intermediates of older procedures.

Q2: Why is the p-toluenesulfonyl chloride method superior to the salicyloyl chloride method?

A2: The superiority of the p-toluenesulfonyl chloride method lies in its milder reaction conditions and more stable intermediates. The older method requires heating salicylamide and salicyloyl chloride to 170°C.[1] Salicyloyl chloride is unstable at this temperature, leading to decomposition, the formation of impurities, and consequently, a lower yield of the desired product.[1][2] The newer method proceeds at much lower temperatures, enhancing the stability of the reactants and intermediates, which leads to a cleaner reaction and a higher, more reproducible yield.

Q3: Can I use other bases besides diisopropylethylamine (DIPEA)?

A3: Yes, other organic or inorganic bases can be used. Organic bases like triethylamine or pyridine are potential alternatives. Inorganic bases such as potassium carbonate have also been cited in patents for similar reactions.[6] However, the choice of base can affect the reaction rate and yield, so optimization may be required for your specific conditions.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is the most common and effective technique for monitoring the reaction. By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting materials (salicylic acid and salicylamide) and the appearance of the product spot. A suitable solvent system for TLC would typically be a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate.

Data Presentation

The following table summarizes the yield comparison between the traditional and the improved synthesis methods.

Synthesis MethodKey ReagentsTemperatureReported YieldNotes
Traditional Method Salicylamide, Salicyloyl Chloride~170°CLowDescribed in the literature as providing low yields and an impure product due to thermal instability.[1][2]
Improved Method Salicylic Acid, Salicylamide, p-Toluenesulfonyl Chloride10°C to refluxUp to 86%Milder conditions and stable intermediates lead to a significantly cleaner reaction and higher yield.[5]

Experimental Protocols

High-Yield Synthesis of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one via the p-Toluenesulfonyl Chloride Method

This protocol is adapted from patent literature describing an improved synthesis method.[1]

Materials:

  • Salicylic acid

  • p-Toluenesulfonyl chloride (TsCl)

  • Diisopropylethylamine (DIPEA)

  • Salicylamide

  • Dichloromethane (DCM), anhydrous

  • Toluene

  • Purified water

  • Ethanol

Procedure:

  • Activation of Salicylic Acid:

    • In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), prepare a mixture of dichloromethane (approx. 4 mL per 1 g of salicylic acid) and salicylic acid (1 equivalent).

    • Add p-toluenesulfonyl chloride (approx. 1.3-1.4 equivalents).

    • Cool the mixture to 10-15°C using an ice bath.

    • Slowly add diisopropylethylamine (approx. 2.5-3 equivalents) dropwise to the mixture, ensuring the temperature is maintained between 10-20°C.

    • After the addition is complete, stir the reaction mass for 10 minutes at 10-20°C.

    • Remove the ice bath and allow the reaction to warm to room temperature (25-30°C). Maintain for 2 hours.

  • Reaction with Salicylamide:

    • To the reaction mixture from Step 1, add salicylamide (1 equivalent) and toluene (approx. 4 mL per 1 g of salicylic acid).

    • Heat the mixture to reflux (around 80-85°C) and maintain for 6 hours. Monitor reaction completion by TLC.

  • Workup and Isolation:

    • Cool the reaction mass to room temperature.

    • Wash the organic layer with purified water. Separate the layers.

    • Wash the organic layer sequentially with a 10% sodium bicarbonate solution and then again with purified water.

    • Distill off the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude solid from ethanol to obtain pure 2-(2-hydroxyphenyl)-4H-benzo[e]oxazin-4-one.

    • Dry the purified product under vacuum at 50-55°C.

Visualizations

Synthesis_Pathway Synthesis of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one cluster_reactants Starting Materials cluster_reagents Reagents SA Salicylic Acid Intermediate Activated Intermediate (Tosyl Ester) SA->Intermediate + TsCl, Base in DCM SAM Salicylamide Product 2-(2-Hydroxyphenyl)-4H- benzo[e]oxazin-4-one SAM->Product + Toluene, Reflux TsCl p-Toluenesulfonyl Chloride (TsCl) TsCl->Intermediate Base Base (e.g., DIPEA) Base->Intermediate Solvent Solvent (DCM/Toluene) Solvent->SA Solvent->SAM Intermediate->Product + Toluene, Reflux

Caption: Improved synthesis pathway for 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Product Yield CheckRoute Is the synthetic route optimal? Start->CheckRoute CheckPurity Are starting materials pure and dry? CheckRoute->CheckPurity Yes ActionRoute Switch to TsCl method from Salicylamide/ Salicylic Acid. CheckRoute->ActionRoute No (using old method) CheckConditions Are reaction conditions (temp, time, stoichiometry) correct? CheckPurity->CheckConditions Yes ActionPurity Purify/dry all reagents and solvents. Use inert atmosphere. CheckPurity->ActionPurity No CheckWorkup Is product lost during workup/ purification? CheckConditions->CheckWorkup Yes ActionConditions Verify stoichiometry. Ensure controlled temp & reagent addition. CheckConditions->ActionConditions No ActionWorkup Optimize recrystallization solvent and procedure. Handle carefully. CheckWorkup->ActionWorkup Yes End Yield Improved CheckWorkup->End No ActionRoute->Start ActionPurity->Start ActionConditions->Start ActionWorkup->Start

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Synthesis of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the synthesis of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one?

A1: The most prevalent impurities typically arise from unreacted starting materials, incomplete cyclization of the intermediate, or side reactions. The primary impurities to monitor are:

  • Unreacted Starting Materials: Salicylic acid and Salicylamide.

  • Acyclic Precursor: 2-Hydroxy-N-(2-hydroxybenzoyl)benzamide, which results from incomplete cyclization. This is often the most significant process-related impurity.

  • Hydrolysis Product: The benzoxazinone ring can be susceptible to hydrolysis, especially under non-anhydrous conditions or during workup, which would also yield 2-Hydroxy-N-(2-hydroxybenzoyl)benzamide.

  • Side-products from Intermediates: When using highly reactive intermediates like salicyloyl chloride, degradation, or side reactions can occur, particularly at elevated temperatures, leading to a variety of minor, often colored, impurities.[1]

Q2: My final product shows a broad peak in the NMR spectrum, and the melting point is lower than expected (literature: 204-208 °C). What is the likely cause?

A2: This is a classic sign of the presence of the acyclic precursor, 2-Hydroxy-N-(2-hydroxybenzoyl)benzamide, as a significant impurity. Its structural similarity and presence of acidic and amide protons can lead to peak broadening and melting point depression. Incomplete cyclization is the most common reason for its presence.

Q3: During the reaction, the mixture turned dark brown/black. What could have caused this?

A3: Dark coloration often indicates degradation, which is a known issue when using unstable intermediates like salicyloyl chloride at high temperatures.[1] The synthesis of salicyloyl chloride itself is challenging due to the presence of the phenolic hydroxyl group, which can lead to side reactions if not properly managed. To mitigate this, it is crucial to use moderate temperatures and high-purity reagents.

Q4: How can I monitor the progress of the reaction to ensure complete cyclization?

A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. You can spot the starting material (2-Hydroxy-N-(2-hydroxybenzoyl)benzamide), the reaction mixture, and a pure standard of the final product (if available). The disappearance of the starting material spot and the appearance of the product spot (which should have a different Rf value) indicate the progression of the cyclization. An HPLC analysis of an aliquot can provide more quantitative information on the conversion.

Q5: What is the best method for purifying the final product and removing the acyclic precursor?

A5: Recrystallization is a highly effective method for purifying 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one and removing the more polar acyclic precursor. A solvent system in which the product has good solubility at high temperatures but is sparingly soluble at room temperature should be chosen. Common solvents to try include ethanol, isopropanol, or toluene. If recrystallization is insufficient, column chromatography on silica gel can be employed for more challenging separations.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis.

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction/cyclization.Extend the reaction time and monitor by TLC until the starting material is consumed. Ensure the catalyst (e.g., p-TsOH) is active and used in the correct amount.
Degradation of intermediates or product.If using the salicyloyl chloride route, maintain lower reaction temperatures to prevent degradation.[1] Ensure the reaction is performed under an inert (e.g., Nitrogen or Argon) atmosphere.
Product loss during workup/purification.Optimize the recrystallization solvent and volume to minimize loss. Wash the filtered crystals with a minimal amount of cold solvent.
Presence of Acyclic Precursor Impurity Insufficient reaction time or temperature for cyclization.Increase the reaction time or temperature moderately. Monitor closely by TLC to avoid degradation.
Deactivation of the acid catalyst.Ensure the catalyst is fresh. If the reaction stalls, a small additional charge of the catalyst might be beneficial.
Presence of moisture leading to hydrolysis.Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere.
Multiple Unidentified Spots on TLC Use of impure starting materials.Check the purity of starting materials (Salicylic acid, Salicylamide) by NMR or melting point before starting the reaction.
Degradation due to excessive heat.Lower the reaction temperature. Consider alternative, milder synthetic routes if degradation is severe.

Impurity Profile and Influencing Factors

The following table summarizes the common impurities and the reaction conditions that favor their formation.

Impurity Name Structure Typical Source Conditions Favoring Formation
Salicylic AcidC₇H₆O₃Unreacted Starting MaterialIncomplete reaction; incorrect stoichiometry.
SalicylamideC₇H₇NO₂Unreacted Starting MaterialIncomplete reaction; incorrect stoichiometry.
2-Hydroxy-N-(2-hydroxybenzoyl)benzamideC₁₄H₁₁NO₄Incomplete Cyclization / HydrolysisShort reaction times; low temperature; insufficient catalyst; presence of water.

Experimental Protocols

Protocol 1: Synthesis via Cyclization of 2-Hydroxy-N-(2-hydroxybenzoyl)benzamide

This protocol focuses on the final cyclization step, which is critical for minimizing the main acyclic impurity.

  • Reaction Setup:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-Hydroxy-N-(2-hydroxybenzoyl)benzamide (10.0 g, 38.9 mmol).

    • Add toluene (200 mL) and p-toluenesulfonic acid monohydrate (0.74 g, 3.89 mmol).

  • Reaction Execution:

    • Heat the mixture to reflux (approx. 110-120 °C). Water will be collected in the Dean-Stark trap as it is formed.

    • Maintain reflux for 4-6 hours, monitoring the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as eluent). The reaction is complete when the starting material spot is no longer visible.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to approximately 60 °C.

    • Add triethylamine (1.1 mL, 7.8 mmol) to neutralize the p-toluenesulfonic acid.

    • Continue cooling to room temperature. The product will precipitate out of the solution.

    • Collect the solid by vacuum filtration.

    • Wash the solid with a small amount of cold toluene and then with water to remove any remaining salts.

    • Dry the product under vacuum at 50-60 °C.

    • If necessary, recrystallize the product from ethanol or isopropanol to achieve high purity.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This method can be used to quantify the purity of the final product and detect common impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30-32 min: 80% to 30% B

    • 32-40 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a 1:1 mixture of acetonitrile and water.

Visualizations

Logical Workflow for Troubleshooting Impurity Formation

G cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Corrective Actions Impurity_Detected Impurity Detected (e.g., by HPLC/TLC) Incomplete_Rxn Incomplete Reaction Impurity_Detected->Incomplete_Rxn Hydrolysis Hydrolysis Impurity_Detected->Hydrolysis Degradation Degradation Impurity_Detected->Degradation Starting_Material Impure Starting Materials Impurity_Detected->Starting_Material Optimize_Time Increase Reaction Time/Temp Incomplete_Rxn->Optimize_Time Check_Catalyst Check Catalyst Activity Incomplete_Rxn->Check_Catalyst Anhydrous Use Anhydrous Conditions Hydrolysis->Anhydrous Control_Temp Control Temperature Degradation->Control_Temp Purify_SM Purify Starting Materials Starting_Material->Purify_SM

Caption: A troubleshooting workflow for identifying and addressing the root causes of impurity formation.

Synthetic Pathway and Origin of Key Impurities

G Salicylic_Acid Salicylic Acid Precursor 2-Hydroxy-N-(2-hydroxybenzoyl)benzamide (Acyclic Precursor) Salicylic_Acid->Precursor 1) Activation 2) Condensation Incomplete_Reaction Incomplete Reaction Salicylic_Acid->Incomplete_Reaction Salicylamide Salicylamide Salicylamide->Precursor Salicylamide->Incomplete_Reaction Product 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one (Final Product) Precursor->Product Cyclization (-H2O) Incomplete_Cyclization Incomplete Cyclization Precursor->Incomplete_Cyclization Product->Precursor Ring Opening Hydrolysis Hydrolysis (H2O) Product->Hydrolysis

Caption: Reaction scheme showing the formation of the target product and the points at which key impurities can arise.

References

Technical Support Center: Synthesis of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product 1. Degradation of Salicyloyl Chloride: Salicyloyl chloride is thermally unstable and can degrade at high temperatures, leading to the formation of impurities and a reduction in yield.[1] 2. Moisture in Reaction: The presence of water can lead to the hydrolysis of salicyloyl chloride or the activated intermediate, reducing the efficiency of the reaction. 3. Inefficient Activation of Salicylic Acid: In methods using coupling agents like p-toluenesulfonyl chloride, incomplete activation of salicylic acid will result in a lower yield.1. Maintain Low Reaction Temperatures: When using salicyloyl chloride, it is crucial to carry out the reaction at lower temperatures to minimize degradation.[1] 2. Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent hydrolysis. 3. Optimize Stoichiometry of Coupling Agent: Ensure the appropriate molar ratio of the coupling agent to salicylic acid is used to achieve complete activation.
Presence of Impurities in the Final Product 1. Side Reactions Involving the Phenolic Hydroxyl Group: The hydroxyl group on either salicylamide or salicylic acid can undergo side reactions, such as O-acylation or O-sulfonylation, leading to the formation of undesired byproducts. 2. Formation of Polymeric Byproducts: The high reactivity of salicyloyl chloride can lead to self-polymerization or reactions with other species to form polymeric impurities, especially at elevated temperatures. 3. Unreacted Starting Materials: Incomplete reaction can result in the presence of salicylamide and salicylic acid in the final product.1. Control Reaction Temperature: Lower temperatures can help to minimize side reactions involving the hydroxyl group. 2. Optimize Reaction Time: Monitor the reaction progress to avoid prolonged reaction times that can favor the formation of byproducts. 3. Purification: Employ appropriate purification techniques such as recrystallization to remove unreacted starting materials and byproducts.
Difficulty in Product Isolation and Purification 1. Formation of an Oily Product: The presence of impurities can sometimes result in the product oiling out instead of crystallizing. 2. Co-precipitation of Impurities: Side products with similar solubility to the desired product can co-precipitate during crystallization, leading to a less pure final product.1. Solvent Selection for Crystallization: Experiment with different solvent systems to find one that effectively solubilizes the desired product at high temperatures and allows for selective crystallization upon cooling. 2. Multiple Recrystallizations: If impurities persist, performing multiple recrystallizations may be necessary to achieve the desired purity.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes for 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one?

A1: The two primary synthetic routes are:

  • The reaction of salicylamide with salicyloyl chloride. This method can be efficient but is sensitive to temperature due to the instability of salicyloyl chloride.[1]

  • The condensation of salicylic acid and salicylamide using a coupling agent, such as p-toluenesulfonyl chloride, in the presence of a base. This method avoids the handling of the unstable salicyloyl chloride.

Q2: Why is temperature control so critical in the synthesis using salicyloyl chloride?

A2: Salicyloyl chloride is known to be unstable at elevated temperatures. High temperatures can lead to its decomposition, resulting in the formation of various side products, a decrease in the yield of the desired 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one, and a more complex purification process.[1]

Q3: What are the likely side products in this synthesis?

A3: While specific side products are often not fully characterized in all literature, based on the reactivity of the starting materials, potential side products include:

  • O-acylated salicylamide: Where the phenolic hydroxyl group of salicylamide is acylated by salicyloyl chloride.

  • Salicylic acid anhydride: Formed from the self-condensation of salicylic acid or salicyloyl chloride.

  • Polymeric materials: Resulting from the uncontrolled polymerization of reactive intermediates.

  • Unreacted starting materials: Salicylamide and salicylic acid.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Q5: What is a suitable method for the purification of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one?

A5: Recrystallization is a widely used technique for the purification of the final product. The choice of solvent is crucial and may require some experimentation. Common solvents for recrystallization include ethanol, methanol, toluene, or mixtures thereof.

Experimental Protocols

Synthesis of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one via Salicyloyl Chloride

Materials:

  • Salicylamide

  • Salicyloyl chloride

  • Pyridine (anhydrous)

  • Toluene (anhydrous)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend salicylamide in anhydrous toluene.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add a solution of salicyloyl chloride in anhydrous toluene via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, add anhydrous pyridine dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one.

Synthesis using p-Toluenesulfonyl Chloride

Materials:

  • Salicylic acid

  • Salicylamide

  • p-Toluenesulfonyl chloride

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (anhydrous)

Procedure:

  • To a stirred solution of salicylic acid in anhydrous dichloromethane in a three-necked flask under a nitrogen atmosphere, add p-toluenesulfonyl chloride.

  • Cool the mixture to 10-15 °C.

  • Add DIPEA dropwise, maintaining the temperature below 20 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Add salicylamide to the reaction mixture and continue stirring at room temperature for an additional 8-12 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, wash the mixture with water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization.

Visualizations

main_reaction_pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Salicylamide Salicylamide N_Salicyloyl_Salicylamide N-Salicyloyl Salicylamide Salicylamide->N_Salicyloyl_Salicylamide Acylation Salicyloyl_Chloride Salicyloyl Chloride Salicyloyl_Chloride->N_Salicyloyl_Salicylamide Target_Molecule 2-(2-Hydroxyphenyl)-4H- benzo[e]oxazin-4-one N_Salicyloyl_Salicylamide->Target_Molecule Intramolecular Cyclization (-H2O)

Caption: Main Reaction Pathway for the Formation of the Target Molecule.

side_reaction_pathways cluster_reactants Reactants / Intermediates cluster_side_products Side Products Salicyloyl_Chloride Salicyloyl Chloride (Excess / High Temp) Polymer Polymeric Byproducts Salicyloyl_Chloride->Polymer Self-Polymerization O_Acylated O-Acylated Salicylamide Salicyloyl_Chloride->O_Acylated O-Acylation Degradation_Products Degradation Products Salicyloyl_Chloride->Degradation_Products Thermal Degradation Salicylamide Salicylamide Salicylamide->O_Acylated

Caption: Potential Side Reaction Pathways Leading to Impurity Formation.

experimental_workflow Start Start Reaction_Setup Reaction Setup (Anhydrous Conditions) Start->Reaction_Setup Reactant_Addition Slow Addition of Reagents (Temperature Control) Reaction_Setup->Reactant_Addition Reaction_Monitoring Monitor Progress (TLC / HPLC) Reactant_Addition->Reaction_Monitoring Workup Aqueous Workup Reaction_Monitoring->Workup Isolation Filtration Workup->Isolation Purification Recrystallization Isolation->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: General Experimental Workflow for the Synthesis and Purification.

References

Optimization of reaction conditions for 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one?

There are two primary synthetic routes for this compound. The older method involves the reaction of salicylamide with salicyloyl chloride, often at high temperatures. However, this method is hampered by the instability of salicyloyl chloride, which can lead to low yields and the formation of impurities[1][2]. A more recent and industrially viable method involves the reaction of salicylic acid with salicylamide in the presence of p-toluenesulfonyl chloride and a base[1][3]. This approach avoids the unstable intermediate and generally provides better yields and purity.

Q2: I am experiencing a low yield in my reaction. What are the likely causes?

Low yields can stem from several factors depending on the synthetic route:

  • Instability of Salicyloyl Chloride: If you are using the salicyloyl chloride method, the high temperatures required for the reaction can cause degradation of the acid chloride, leading to a significant reduction in yield[1][2].

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using the appropriate reaction time and temperature as specified in the protocol. Monitoring the reaction by thin-layer chromatography (TLC) can help determine the point of completion.

  • Suboptimal Base or Solvent: In the p-toluenesulfonyl chloride method, the choice of base and solvent is crucial. An inappropriate base may not be strong enough to facilitate the reaction, while the solvent can affect the solubility of reactants and intermediates.

  • Moisture: The presence of moisture can lead to the hydrolysis of key intermediates, reducing the overall yield. Ensure all glassware is thoroughly dried and use anhydrous solvents.

Q3: What are the common impurities I should look out for, and how can I minimize them?

The formation of impurities is a common challenge. Key impurities can include:

  • Unreacted Starting Materials: Incomplete reactions will leave residual salicylic acid or salicylamide in your crude product.

  • Side Products from Degradation: In the salicyloyl chloride method, degradation of the acid chloride can lead to various side products, complicating purification[1][2].

  • Hydrolysis Products: If moisture is present, hydrolysis of the tosylated intermediate or the final product can occur.

To minimize impurities, it is crucial to use pure starting materials, anhydrous conditions, and optimized reaction parameters. Following the recommended purification protocol is also essential for obtaining a high-purity product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Instability of salicyloyl chloride (older method).Consider switching to the more stable p-toluenesulfonyl chloride method. If using the older method, ensure the salicyloyl chloride is freshly prepared and used immediately. Lowering the reaction temperature might also help, though it could increase the required reaction time[1][2].
Inefficient activation of salicylic acid (p-toluenesulfonyl chloride method).Ensure the base is added dropwise at the recommended temperature to allow for the formation of the tosylated intermediate. Use of an appropriate organic base like diisopropylethylamine is recommended[3].
Reaction not driven to completion.Monitor the reaction progress using TLC. If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary.
Formation of a Sticky or Oily Product Instead of a Precipitate Presence of significant impurities.The crude product may require purification via column chromatography to remove impurities that inhibit crystallization.
Incorrect solvent for precipitation.Ensure the correct anti-solvent is used to precipitate the product. The choice of solvent can significantly impact the crystallinity of the final product.
Difficulty in Product Purification Co-precipitation of side products.Recrystallization from a suitable solvent system can help in removing closely related impurities. Multiple recrystallizations may be necessary.
Product is insoluble in common purification solvents.The product has limited solubility. Hot filtration of a saturated solution can be an effective purification method.

Data Presentation

Table 1: Summary of Optimized Reaction Conditions for the p-Toluenesulfonyl Chloride Method

ParameterConditionNotesReference
Reactants Salicylic acid, Salicylamide, p-Toluenesulfonyl chlorideHigh purity starting materials are recommended.[1]
Base DiisopropylethylamineOther organic or inorganic bases can be used, but may require optimization.[3]
Solvent Dichloromethane followed by TolueneDichloromethane is used for the initial tosylation step, and toluene for the subsequent reaction with salicylamide.[3]
Temperature 10-20°C for tosylation, then reflux in toluene.Careful temperature control during the addition of the base is crucial.[1]
Reaction Time ~2 hours for tosylation, followed by heating with salicylamide.Monitor by TLC for completion.[1]
Yield 39.30%Yields can vary based on scale and purification methods.[1]

Experimental Protocols

Detailed Methodology for the Synthesis of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one using p-Toluenesulfonyl Chloride [1]

  • Reaction Setup: In a clean, dry round-bottom flask, prepare a mixture of dichloromethane (200 ml), salicylic acid (50.0 gm), and p-toluenesulfonyl chloride (69 gm).

  • Tosylation: Cool the mixture to 10-15°C. Add diisopropylethylamine (139.0 ml) dropwise to the mixture while maintaining the temperature between 10-20°C. Stir the reaction mass for 10 minutes at this temperature.

  • Reaction Progression: Raise the temperature to 25-30°C and maintain for 2 hours.

  • Workup: Cool the reaction mass to 0-5°C and add purified water (200 ml). Stir for 15 minutes and then separate the organic and aqueous layers.

  • Cyclization: To the organic layer, add salicylamide (39.6 gm) and toluene (200 ml). Heat the mixture to 85-90°C.

  • Precipitation and Isolation: After the reaction is complete (monitored by TLC), cool the mixture to allow the product to precipitate. Filter the solid product and wash with a suitable solvent (e.g., ethanol).

  • Drying: Dry the purified product in a vacuum oven at 50-55°C.

Visualizations

experimental_workflow cluster_tosylation Step 1: Tosylation cluster_cyclization Step 2: Cyclization and Isolation reactants Salicylic Acid + p-Toluenesulfonyl Chloride in Dichloromethane add_base Add Diisopropylethylamine (10-20°C) reactants->add_base react React at 25-30°C add_base->react workup1 Aqueous Workup react->workup1 add_salicylamide Add Salicylamide and Toluene workup1->add_salicylamide Organic Layer reflux Heat to 85-90°C add_salicylamide->reflux precipitate Cool to Precipitate reflux->precipitate isolate Filter and Wash precipitate->isolate dry Dry Product isolate->dry final_product final_product dry->final_product Final Product: 2-(2-Hydroxyphenyl)-4H- benzo[e]oxazin-4-one

Caption: Experimental workflow for the synthesis of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one.

troubleshooting_logic start Low Yield or Impure Product check_method Which synthetic method was used? start->check_method salicyloyl_chloride Salicyloyl Chloride Method check_method->salicyloyl_chloride Older tosyl_chloride p-Toluenesulfonyl Chloride Method check_method->tosyl_chloride Newer check_reagent_stability Check stability of salicyloyl chloride. Consider switching method. salicyloyl_chloride->check_reagent_stability check_reaction_conditions Verify reaction temperature and time. Monitor with TLC. tosyl_chloride->check_reaction_conditions check_base_solvent Ensure optimal base and anhydrous solvent are used. tosyl_chloride->check_base_solvent check_purification Review purification protocol. Consider recrystallization or column chromatography. check_reagent_stability->check_purification check_reaction_conditions->check_purification check_base_solvent->check_purification

Caption: Troubleshooting decision tree for the synthesis of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one.

References

Technical Support Center: Synthesis of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one

Technical Support Center: Synthesis of 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the preparation of 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one.

Troubleshooting Guide: Overcoming Low Yields

Low yields in the synthesis of 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one can be attributed to several factors, from reagent stability to reaction conditions. This guide addresses common issues and provides potential solutions.

Problem 1: Degradation of Starting Materials or Intermediates

  • Symptom: A significant amount of tar-like, unidentifiable byproducts are observed, and the yield of the desired product is low.

  • Possible Cause: The traditional synthesis involving salicyloyl chloride and salicylamide at high temperatures (around 170°C) can lead to the degradation of the unstable salicyloyl chloride, resulting in impurities and reduced yield.[2]

  • Solution:

    • Consider an alternative, lower-temperature synthesis route that avoids the use of the highly reactive salicyloyl chloride. A method utilizing salicylic acid and salicylamide in the presence of p-toluenesulfonyl chloride and a base can provide a more controlled reaction.[2]

    • If using the salicyloyl chloride method, ensure the reagent is of high purity and consider using a lower reaction temperature in a high-boiling point solvent to minimize degradation.[2]

Problem 2: Incomplete Cyclization

  • Symptom: The presence of a significant amount of the intermediate, 2-hydroxy-N-(2-hydroxybenzoyl)benzamide, is detected in the final product mixture.

  • Possible Cause: The cyclization step, which forms the oxazinone ring, may be inefficient due to suboptimal catalyst concentration, reaction time, or temperature.

  • Solution:

    • Catalyst: Ensure the appropriate amount of acid catalyst, such as p-toluenesulfonic acid monohydrate, is used. The concentration can be optimized to facilitate efficient cyclization.[1]

    • Temperature and Time: The reaction may require prolonged heating at a specific temperature to go to completion. For the cyclization of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide, a reaction time of 6 hours at 150°C in toluene has been reported.[1]

    • Water Removal: The cyclization is a dehydration reaction. Using a Dean-Stark apparatus to remove water from the reaction mixture can drive the equilibrium towards the product and improve the yield.

Problem 3: Side Reactions from High Temperatures

  • Symptom: The product is discolored, and purification is difficult due to the presence of multiple, closely-related impurities.

  • Possible Cause: High reaction temperatures can promote various side reactions, leading to a complex mixture of products.

  • Solution:

    • Explore alternative synthetic strategies that proceed under milder conditions. For instance, palladium-catalyzed C-H hydroxylation of the precursor 2-phenyl-4H-benzo[e][1][2]oxazin-4-one can be performed under milder electrochemical conditions.[3]

    • If a high-temperature method is unavoidable, careful monitoring of the reaction progress by techniques like TLC or HPLC can help in stopping the reaction at the optimal time before significant byproduct formation occurs.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one?

There are several reported methods, with the most common ones being:

  • The reaction of salicylamide with salicyloyl chloride.[2]

  • The reaction of salicylic acid with salicylamide in the presence of p-toluenesulfonyl chloride and a base.[2]

  • The acid-catalyzed cyclization of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide.[1]

Q2: Why is the yield often low when using the salicyloyl chloride method?

Salicyloyl chloride is known to be unstable, particularly at the high temperatures required for this reaction. This instability can lead to degradation, resulting in the formation of impurities and a lower yield of the desired product.[2]

Q3: Are there any modern, potentially higher-yielding methods available?

Yes, newer methods aim to overcome the limitations of traditional approaches. For instance, a palladium-catalyzed electrochemical C-H hydroxylation of 2-phenyl-4H-benzo[e][1][2]oxazin-4-one has been developed. This method offers the advantage of proceeding under mild conditions, which can improve yield and purity.[3]

Q4: What is the role of p-toluenesulfonic acid in the synthesis?

In the synthesis starting from 2-hydroxy-N-(2-hydroxybenzoyl)benzamide, p-toluenesulfonic acid acts as an acid catalyst to promote the intramolecular cyclization and dehydration, leading to the formation of the benzoxazinone ring.[1]

Q5: How can I purify the final product?

Standard purification techniques such as recrystallization from a suitable solvent (e.g., ethanol) or column chromatography on silica gel can be employed to purify 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one. The choice of method will depend on the nature and quantity of the impurities.

Data Presentation

Synthetic Method Key Reagents Conditions Reported Yield Reference
Traditional MethodSalicylamide, Salicyloyl ChlorideHeating at 170°COften low and impure[2]
Improved MethodSalicylic Acid, Salicylamide, p-Toluenesulfonyl Chloride, BaseSolvent, lower temperaturePotentially better yield and purity[2]
Cyclization Method2-hydroxy-N-(2-hydroxybenzoyl)benzamide, p-Toluenesulfonic AcidToluene, 150°C, 6 hoursNot explicitly stated, but presented as a viable synthesis[1]
Electrochemical Method2-phenyl-4H-benzo[e][1][2]oxazin-4-one, Pd(OAc)2, OxoneElectrochemical oxidationMedium to good yields[3]

Experimental Protocols

Protocol 1: Synthesis via Cyclization of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide [1]

  • To a reaction vessel containing 140 g of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide, add 1400 mL of toluene.

  • Add 10.5 g of p-toluenesulfonic acid monohydrate to the mixture.

  • Stir the reaction mixture and heat to 150°C for 6 hours. A Dean-Stark apparatus can be used to remove water.

  • After 6 hours, cool the mixture to 60°C.

  • Add 14 mL of triethylamine to neutralize the acid catalyst.

  • Continue cooling the reaction mixture to room temperature.

  • The product can be isolated by filtration and purified by recrystallization.

Protocol 2: Synthesis from Salicylic Acid and Salicylamide [2]

  • In a suitable reaction vessel, dissolve salicylic acid and a base (e.g., an alkali metal carbonate like potassium carbonate) in an appropriate organic solvent.

  • Add p-toluenesulfonyl chloride to the mixture and stir.

  • Add salicylamide to the reaction mixture.

  • Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and isolate the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain 2-(2-hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one.

Visualizations

experimental_workflowcluster_protocol1Protocol 1: Cyclizationcluster_protocol2Protocol 2: Improved Methodstart1Start: 2-hydroxy-N-(2-hydroxybenzoyl)benzamidereact1React with p-TSA in Toluene at 150°Cstart1->react16 hourscool1Cool to 60°Creact1->cool1neutralize1Neutralize with Triethylaminecool1->neutralize1isolate1Isolate and Purify Productneutralize1->isolate1end1End: 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-oneisolate1->end1start2Start: Salicylic Acid + Salicylamidereact2React with p-TsCl and Base in Solventstart2->react2reflux2Reflux and Monitorreact2->reflux2isolate2Isolate and Purify Productreflux2->isolate2end2End: 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-oneisolate2->end2

Caption: Comparative workflow for two synthesis protocols of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one.

troubleshooting_logiccluster_causesPotential Causescluster_solutionsPotential Solutionslow_yieldLow Yield ObserveddegradationReagent Degradationlow_yield->degradationincomplete_reactionIncomplete Cyclizationlow_yield->incomplete_reactionside_reactionsSide Reactionslow_yield->side_reactionsalt_routeUse Alternative Synthesis Routedegradation->alt_routee.g., avoid salicyloyl chlorideoptimize_conditionsOptimize Catalyst/Time/Tempincomplete_reaction->optimize_conditionse.g., increase catalystmilder_conditionsUse Milder Conditionsside_reactions->milder_conditionse.g., electrochemical method

Caption: Troubleshooting logic for addressing low yields in the synthesis.

Technical Support Center: Purification of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one (CAS No. 1218-69-5). This compound is a key intermediate in the synthesis of the iron chelator Deferasirox and is also known as Deferasirox EP Impurity B.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis and purification of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one?

A1: Common impurities can arise from unreacted starting materials, side reactions, and degradation of intermediates or the final product. Key impurities to monitor include:

  • Salicylic acid and Salicylamide: Unreacted starting materials.

  • Salicyloyl chloride: A common reagent in one of the synthetic routes, which is unstable at high temperatures and can lead to byproducts.

  • Bis(salicyl)imide: This impurity can form if the intermediate 2-(2-hydroxyphenyl)-benz[e]oxazin-4-one is exposed to moisture.

  • Polymeric byproducts: High reaction temperatures can lead to the formation of polymeric impurities which can be difficult to remove.

Q2: My purified product has a yellowish tint. Is this normal?

A2: The pure compound is typically described as a white to slightly yellow powder. A distinct yellow color may indicate the presence of impurities. Further purification by recrystallization is recommended to improve the color and purity.

Q3: What are the recommended storage conditions for 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one?

A3: It is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C. This helps to prevent degradation, especially from moisture, which can lead to the formation of impurities like bis(salicyl)imide.

Troubleshooting Guide

Low Yield After Purification
Symptom Possible Cause Suggested Solution
Significant loss of product during recrystallization.The chosen solvent is too good a solvent for the compound at room temperature.Select a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature. Consider using a co-solvent system to fine-tune the solubility.
The product is precipitating out during the hot filtration step.Ensure the filtration apparatus is pre-heated to prevent premature crystallization. Use a minimal amount of hot solvent to dissolve the compound.
Product loss during washing of the filtered crystals.The wash solvent is dissolving the product.Use a cold, non-polar solvent in which the product is known to be insoluble for washing.
Poor Crystal Quality
Symptom Possible Cause Suggested Solution
Oily precipitate instead of crystals.The solution is supersaturated, or the cooling rate is too fast.Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.
Presence of significant impurities that inhibit crystal formation.Perform a preliminary purification step, such as a solvent wash or column chromatography, before recrystallization.
Very fine, needle-like crystals that are difficult to filter.Rapid crystallization.Slow down the cooling rate. Consider using a different recrystallization solvent or a solvent pair.
Persistent Impurities Detected by Analytical Methods
Symptom Possible Cause Suggested Solution
A persistent impurity peak is observed in the HPLC chromatogram.The impurity has similar polarity to the product and co-elutes.Optimize the HPLC method by changing the mobile phase composition, gradient, or column chemistry.
The impurity co-crystallizes with the product.Attempt purification by a different method, such as column chromatography, using a different stationary and/or mobile phase.
Multiple impurity spots are visible on the TLC plate.Incomplete reaction or significant side product formation.Review the synthetic procedure. Ensure reaction temperature and time are optimized to minimize byproduct formation.

Experimental Protocols

Recrystallization Protocol

A reported method for the purification of 2-(2-hydroxyphenyl)-benz[e]oxazin-4-one involves recrystallization from 2-methoxyethanol.

Materials:

  • Crude 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one

  • 2-Methoxyethanol

  • Erlenmeyer flask

  • Heating mantle with magnetic stirrer

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of 2-methoxyethanol to the flask.

  • Heat the mixture to reflux with stirring until all the solid dissolves.

  • If the solution is colored, you may add a small amount of activated charcoal and continue to reflux for 10-15 minutes.

  • Perform a hot filtration to remove the activated charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum.

Thin-Layer Chromatography (TLC) for Purity Assessment

Materials:

  • Silica gel 60 F254 TLC plates

  • Developing chamber

  • Mobile phase (e.g., a mixture of non-polar and polar solvents, to be optimized)

  • UV lamp (254 nm)

Procedure:

  • Prepare a developing chamber with the chosen mobile phase. A starting point for optimization could be a mixture of hexane and ethyl acetate.

  • Dissolve a small amount of the crude and purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solutions onto the baseline of a TLC plate.

  • Place the TLC plate in the developing chamber and allow the solvent front to ascend near the top of the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp at 254 nm.

  • Calculate the Rf values for the product and any impurities. The purified product should show a single, well-defined spot.

Visualizations

purification_workflow crude_product Crude 2-(2-Hydroxyphenyl)-4H- benzo[e]oxazin-4-one recrystallization Recrystallization (e.g., 2-Methoxyethanol) crude_product->recrystallization filtration Hot Filtration (if necessary) recrystallization->filtration cooling Slow Cooling filtration->cooling crystal_collection Crystal Collection (Vacuum Filtration) cooling->crystal_collection washing Washing (Cold Ethanol) crystal_collection->washing drying Drying (Under Vacuum) washing->drying pure_product Purified Product drying->pure_product analysis Purity Analysis (TLC/HPLC) pure_product->analysis

Caption: A typical workflow for the purification of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one.

troubleshooting_logic cluster_low_yield Troubleshooting Low Yield cluster_poor_crystals Troubleshooting Poor Crystals cluster_impurities Troubleshooting Persistent Impurities start Purification Issue low_yield Low Yield start->low_yield poor_crystals Poor Crystal Quality start->poor_crystals persistent_impurities Persistent Impurities start->persistent_impurities check_solubility Check Solvent Solubility low_yield->check_solubility Product loss in filtrate? preheat_funnel Pre-heat Filtration Apparatus low_yield->preheat_funnel Crystals in funnel? cold_wash Use Cold Wash Solvent low_yield->cold_wash Product dissolves on washing? slow_cooling Slow Down Cooling Rate poor_crystals->slow_cooling Oily precipitate? pre_purify Pre-purify Before Recrystallization poor_crystals->pre_purify Inhibited crystallization? optimize_hplc Optimize HPLC Method persistent_impurities->optimize_hplc Co-eluting peak? change_method Change Purification Method persistent_impurities->change_method Co-crystallization?

Caption: A logical diagram for troubleshooting common purification challenges.

Technical Support Center: Synthesis of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the cost-effective synthesis of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one, a key intermediate in the synthesis of pharmaceuticals like Deferasirox.

Frequently Asked Questions (FAQs)

Q1: What is the most cost-effective method for synthesizing 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one?

A1: A highly cost-effective and industrially viable method involves the reaction of salicylic acid with salicylamide in the presence of p-toluenesulfonyl chloride and a base.[1] This approach avoids the use of unstable intermediates like salicyloyl chloride.

Q2: What are the main challenges with the traditional salicyloyl chloride method?

A2: The primary challenge is the instability of salicyloyl chloride, particularly at elevated temperatures. This can lead to degradation, resulting in an impure product and lower yields.[1] Consequently, reactions often need to be conducted at lower temperatures with a solvent, which can add complexity and cost.

Q3: Are there any one-pot synthesis methods available?

A3: Yes, newer methods are being developed for the one-pot synthesis of related benzoxazinone structures. These often utilize catalytic systems to streamline the process and improve efficiency.[2] However, for cost-effectiveness, the p-toluenesulfonyl chloride method remains a strong candidate.

Q4: What are the typical solvents and bases used in the p-toluenesulfonyl chloride method?

A4: The reaction can be carried out in a variety of organic solvents. The choice of base is also flexible, with options including both organic bases and inorganic bases like alkali metal carbonates (e.g., sodium carbonate, potassium carbonate) or hydroxides.[1]

Q5: Can this intermediate be used for applications other than drug synthesis?

A5: While its primary use is as a key intermediate for pharmaceuticals like Deferasirox, benzoxazinone derivatives are a class of nitrogen-containing heterocyclic compounds with potential applications in various fields due to their biological activities.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Degradation of starting materials or product. - Suboptimal reaction temperature. - Inefficient purification.- Extend the reaction time or slightly increase the temperature, monitoring for side product formation. - Ensure the quality and purity of starting materials (salicylic acid and salicylamide). - Optimize the reaction temperature; for the p-toluenesulfonyl chloride method, a moderate temperature is generally effective. - Recrystallize the crude product from a suitable solvent (e.g., ethanol) to improve purity and yield.
Impure Product (Discoloration, Multiple Spots on TLC) - Presence of unreacted starting materials. - Formation of side products due to high temperatures. - Residual solvent or base.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials. - Carefully control the reaction temperature to minimize side reactions. - Thoroughly wash the crude product to remove any residual base or solvent before purification. - Employ column chromatography for purification if recrystallization is insufficient.
Reaction Fails to Initiate - Inactive p-toluenesulfonyl chloride. - Insufficiently strong or incorrect base. - Presence of water in the reaction mixture.- Use fresh or properly stored p-toluenesulfonyl chloride. - Ensure the chosen base is appropriate for the reaction conditions and is used in the correct stoichiometric amount. - Use anhydrous solvents and ensure all glassware is thoroughly dried before starting the reaction.
Difficulty in Product Isolation - Product is too soluble in the reaction solvent. - Formation of an oil instead of a precipitate.- After the reaction is complete, try adding a non-polar solvent to induce precipitation. - Cool the reaction mixture in an ice bath to encourage crystallization. - If an oil forms, try to dissolve it in a minimal amount of a suitable solvent and then induce precipitation with a non-polar solvent.

Experimental Protocol: Cost-Effective Synthesis

This protocol details a cost-effective method for the synthesis of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one using salicylic acid and salicylamide.

Materials:

  • Salicylic acid

  • Salicylamide

  • p-Toluenesulfonyl chloride

  • Potassium Carbonate (or another suitable base)

  • Acetonitrile (or another suitable solvent)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylic acid (1 equivalent), salicylamide (1 equivalent), and potassium carbonate (2-3 equivalents) to acetonitrile.

  • Reagent Addition: Slowly add p-toluenesulfonyl chloride (1.1 equivalents) to the stirring mixture at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from hot ethanol to yield pure 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one.

Quantitative Data Summary

ParameterSalicyloyl Chloride Methodp-Toluenesulfonyl Chloride Method
Starting Materials Salicylic acid, Thionyl chloride, SalicylamideSalicylic acid, Salicylamide, p-Toluenesulfonyl chloride
Key Reagent Stability Low (Salicyloyl chloride is unstable)High
Typical Reaction Temp. High (e.g., 170°C without solvent) or lower with solventModerate (Reflux in Acetonitrile)
Reported Yield Variable, often lower due to degradationGenerally higher and more consistent
Cost-Effectiveness Moderate to LowHigh

Visualizations

experimental_workflow start Start setup Reaction Setup: - Salicylic Acid - Salicylamide - K2CO3 - Acetonitrile start->setup add_reagent Add p-Toluenesulfonyl Chloride setup->add_reagent reflux Reflux for 4-6 hours add_reagent->reflux workup Cool and Filter reflux->workup isolate Evaporate Solvent workup->isolate purify Recrystallize from Ethanol isolate->purify end Pure Product purify->end

Caption: Experimental workflow for the cost-effective synthesis.

logical_relationship cluster_traditional Traditional Method cluster_cost_effective Cost-Effective Method salicylic_acid1 Salicylic Acid salicyloyl_chloride Salicyloyl Chloride (Unstable Intermediate) salicylic_acid1->salicyloyl_chloride Forms thionyl_chloride Thionyl Chloride thionyl_chloride->salicyloyl_chloride product1 Target Product + Impurities salicyloyl_chloride->product1 Reacts with salicylamide1 Salicylamide salicylamide1->product1 salicylic_acid2 Salicylic Acid product2 Target Product (Higher Purity) salicylic_acid2->product2 salicylamide2 Salicylamide salicylamide2->product2 tosyl_chloride p-Toluenesulfonyl Chloride (Activator) tosyl_chloride->product2 Enables direct condensation

Caption: Comparison of synthetic strategies.

References

Alternative catalysts for the synthesis of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one. This document outlines alternative catalytic methods to traditional approaches, offering detailed experimental protocols, quantitative data for comparison, and solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are some alternative catalysts for the synthesis of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one?

A1: Traditional methods for the synthesis of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one often involve the use of unstable reagents like salicyloyl chloride at high temperatures, which can lead to impurities and lower yields.[1] Alternative catalytic systems offer milder reaction conditions and improved outcomes. Notable alternatives include:

  • p-Toluenesulfonyl Chloride (TsCl): This reagent facilitates the reaction of salicylic acid and salicylamide under basic conditions.[1]

  • Copper(I) Chloride (CuCl): Copper catalysts can be employed in decarboxylative coupling reactions of α-keto acids with anthranilic acids to form 2-aryl-benzoxazinones.[2]

  • Palladium(II) Acetate (Pd(OAc)₂): Palladium catalysts are effective in carbonylative annulation reactions to produce benzoxazinone derivatives.

Q2: What are the common challenges encountered during the synthesis of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one?

A2: Researchers may encounter several issues during the synthesis, including:

  • Low Yields: This can be attributed to impure starting materials, suboptimal reaction conditions (temperature, time, solvent), or the formation of side products.

  • Incomplete Cyclization: The intermediate amide may not fully cyclize to form the desired benzoxazinone ring.

  • Side Product Formation: The formation of undesired byproducts can complicate purification and reduce the yield of the target molecule.

  • Purification Difficulties: Separation of the product from unreacted starting materials, catalyst residues, and byproducts can be challenging.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a common and effective technique to monitor the reaction's progress. By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of starting materials and the formation of the product.

Troubleshooting Guides

Low Product Yield
Symptom Possible Cause Troubleshooting Steps
TLC analysis shows significant amounts of unreacted starting materials. Incomplete reaction.Extend Reaction Time: Continue the reaction and monitor its progress by TLC until the starting materials are consumed.• Check Reaction Temperature: Ensure the reaction is maintained at the optimal temperature as specified in the protocol.• Verify Catalyst Activity: If using a catalyst, ensure it is active and has not degraded. Consider using a fresh batch of catalyst.
Multiple spots are observed on the TLC plate, indicating the presence of byproducts. Formation of side products.Optimize Reaction Conditions: Adjust the reaction temperature, time, and solvent to favor the formation of the desired product.• Control Stoichiometry: Ensure the correct molar ratios of reactants are used.• Inert Atmosphere: For reactions sensitive to air or moisture, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon).
The desired product is obtained in low purity after work-up. Inefficient purification.Recrystallization: Attempt recrystallization from a suitable solvent system to improve purity.• Column Chromatography: Utilize column chromatography with an appropriate solvent gradient to separate the product from impurities.
Product Purification Issues
Symptom Possible Cause Troubleshooting Steps
Difficulty in separating the product from catalyst residues. Catalyst insolubility or complexation with the product.Filtration: For heterogeneous catalysts, simple filtration can be effective.[3]• Aqueous Wash: An aqueous wash of the organic layer during work-up can help remove water-soluble catalyst residues.• Chelating Agents: In some cases, a wash with a dilute solution of a chelating agent (e.g., EDTA) may help remove metal catalyst residues.
The product co-elutes with impurities during column chromatography. Similar polarity of the product and impurities.Solvent System Optimization: Experiment with different solvent systems with varying polarities to achieve better separation.• Alternative Chromatography Media: Consider using a different stationary phase (e.g., alumina instead of silica gel).

Experimental Protocols

Method 1: Synthesis using p-Toluenesulfonyl Chloride (TsCl)

This method involves the reaction of salicylic acid with salicylamide in the presence of p-toluenesulfonyl chloride and a base.[1]

Materials:

  • Salicylic acid

  • p-Toluenesulfonyl chloride

  • Diisopropylethylamine (DIPEA)

  • Salicylamide

  • Dichloromethane (DCM)

  • Toluene

  • Purified water

Procedure:

  • In a reaction vessel, prepare a mixture of dichloromethane (200 ml), salicylic acid (50.0 gm), and p-toluenesulfonyl chloride (69 gm).

  • Cool the mixture to 10-15°C.

  • Add diisopropylethylamine (139.0 ml) drop-wise to the mixture while maintaining the temperature between 10-20°C.

  • Stir the reaction mass for 10 minutes at 10-20°C, then raise the temperature to 25-30°C and maintain for 2 hours.

  • Cool the reaction mass to 0-5°C and add purified water (200 ml). Stir for 15 minutes and then separate the layers.

  • Wash the organic layer with purified water (200 ml).

  • Distill off the dichloromethane completely under vacuum at a temperature below 40°C.

  • Add toluene (250 ml) and salicylamide (49.3 gm) to the residue.

  • Heat the reaction mixture to 110-120°C and maintain for 2 hours.

  • Cool the reaction mass to 0-5°C and stir for 1 hour.

  • Filter the solid, wash with toluene (100 ml), and then with purified water (250 ml).

  • Dry the product at 70-75°C to obtain 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one.

Method 2: Copper-Catalyzed Synthesis (General Procedure)

This method describes a general procedure for the copper-catalyzed synthesis of 2-aryl-4H-benzo[d][4][5]oxazin-4-ones from anthranilic acids and α-keto acids.

Materials:

  • Anthranilic acid derivative

  • α-Keto acid

  • Copper(I) Chloride (CuCl)

  • Solvent (e.g., DMF)

  • Base (e.g., DIPEA)

Procedure:

  • To a reaction flask, add the anthranilic acid derivative, α-keto acid, CuCl, and solvent.

  • Add the base to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 55°C) and stir for the required time (e.g., 12 hours).

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Method 3: Palladium-Catalyzed Synthesis (General Procedure)

This method outlines a general procedure for the palladium-catalyzed carbonylative annulation of 2-iodoanilines with acid anhydrides to yield 2-alkylbenzoxazinones. A similar approach can be adapted for the synthesis of 2-aryl derivatives.[3]

Materials:

  • 2-Iodoaniline derivative

  • Acid anhydride

  • Palladium catalyst (e.g., Pd/C)

  • Base (e.g., DIPEA)

  • Solvent (e.g., Toluene)

  • Carbon monoxide (CO) gas

Procedure:

  • In a pressure reactor, combine the 2-iodoaniline derivative, acid anhydride, palladium catalyst, base, and solvent.

  • Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 2 bar).

  • Heat the reaction mixture to the specified temperature (e.g., 100°C) and stir for the required duration.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the CO gas.

  • Filter the reaction mixture to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the different catalytic methods for the synthesis of 2-aryl-benzoxazinones. Note that direct comparison is challenging as substrates and specific conditions vary across different studies.

Catalyst/ReagentStarting MaterialsTypical Yield (%)Temperature (°C)Reaction Time (h)
p-Toluenesulfonyl Chloride Salicylic acid, Salicylamide~90 (crude)110-1202
CuCl Anthranilic acid, α-Keto acid51-875512
Pd/C 2-Iodoaniline, Acid anhydrideGood to excellent100-

Visualizations

experimental_workflow_tscl cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation start Mix Salicylic Acid, TsCl, and DCM cool1 Cool to 10-15°C start->cool1 add_base Add DIPEA cool1->add_base react1 Stir at 25-30°C for 2h add_base->react1 workup1 Aqueous Work-up react1->workup1 distill Distill DCM workup1->distill add_reactants Add Toluene and Salicylamide distill->add_reactants react2 Heat at 110-120°C for 2h add_reactants->react2 cool2 Cool to 0-5°C react2->cool2 filter Filter Solid cool2->filter wash Wash with Toluene and Water filter->wash dry Dry Product wash->dry end Final Product dry->end

Caption: Experimental workflow for the synthesis of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one using p-Toluenesulfonyl Chloride.

troubleshooting_low_yield start Low Product Yield incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_products Side Products Formed? incomplete_reaction->side_products No extend_time Extend Reaction Time incomplete_reaction->extend_time Yes check_temp Check Temperature incomplete_reaction->check_temp Yes check_catalyst Check Catalyst Activity incomplete_reaction->check_catalyst Yes purification_loss Loss During Purification? side_products->purification_loss No optimize_conditions Optimize Conditions (Temp, Solvent, Stoichiometry) side_products->optimize_conditions Yes inert_atmosphere Use Inert Atmosphere side_products->inert_atmosphere Yes recrystallize Recrystallize Product purification_loss->recrystallize Yes column_chrom Optimize Column Chromatography purification_loss->column_chrom Yes

Caption: Troubleshooting workflow for addressing low product yield in the synthesis of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one.

References

Technical Support Center: Scalable Synthesis of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one.

Issue Potential Cause Recommended Solution
Low Yield Instability of salicyloyl chloride at high temperatures.[1]- Carry out the reaction at a lower temperature. - Consider an alternative two-step process where salicylic acid is first reacted with p-toluenesulfonyl chloride in the presence of a base and an organic solvent to form a tosylated compound, which is then reacted with salicylamide.[1][2]
Incomplete reaction.- Increase reaction time. - Monitor reaction progress using Thin Layer Chromatography (TLC).
Sub-optimal solvent.- Experiment with different organic solvents. Methanol has been used successfully in the condensation step with 4-hydrazino benzoic acid, which follows the formation of the target molecule.[1]
Impure Product Degradation of salicyloyl chloride.[1]- Utilize a milder activating agent for salicylic acid, such as p-toluenesulfonyl chloride, to avoid the formation of unstable intermediates.[1][2]
Side reactions.- Control the reaction temperature carefully. - Ensure the purity of starting materials.
Inefficient purification.- Recrystallize the crude product from a suitable solvent like ethanol.[1]
Reaction Not Initiating Inactive reagents.- Use fresh or properly stored reagents. Salicyloyl chloride is particularly unstable.[1]
Insufficient activation of salicylic acid.- Ensure the complete conversion of salicylic acid to its activated form (e.g., salicyloyl chloride or tosylated intermediate) before adding salicylamide.
Difficulty in Isolating the Product Product is soluble in the reaction solvent.- After reaction completion, cool the reaction mixture to 0-5°C to precipitate the product.[1] - If the product remains in solution, remove the solvent under reduced pressure and attempt purification of the residue.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one?

A1: The most common starting materials are salicylic acid and salicylamide.[1] Variations of this synthesis involve activating salicylic acid with reagents like thionyl chloride or p-toluenesulfonyl chloride.[1][2]

Q2: What is a key challenge in the synthesis of this compound?

A2: A significant challenge is the instability of salicyloyl chloride, an intermediate formed when salicylic acid is reacted with thionyl chloride.[1] This instability, especially at high temperatures, can lead to the formation of impurities and result in low yields.[1]

Q3: Are there alternative, more stable intermediates that can be used?

A3: Yes, a more stable tosylated intermediate can be prepared by reacting salicylic acid with p-toluenesulfonyl chloride in the presence of a base and an organic solvent. This intermediate is then reacted with salicylamide to yield the desired product.[1][2] This method avoids the use of the highly reactive and unstable salicyloyl chloride.

Q4: What reaction conditions are typically employed for the synthesis?

A4: The reaction conditions can vary. One method involves heating salicylamide with salicyloyl chloride at 170°C.[1] A milder, two-step approach involves first reacting salicylic acid with p-toluenesulfonyl chloride and a base in an organic solvent, followed by the addition of salicylamide.[1][2] For the subsequent reaction to form Deferasirox, the condensation is often carried out at reflux temperature (65-70°C) in a solvent like methanol.[1]

Q5: How can the product be purified?

A5: The product can be purified by filtration and washing with a suitable solvent like ethanol.[1] Drying the compound at 50-55°C is also a common final step.[1]

Experimental Protocols

Method 1: Synthesis via Salicyloyl Chloride

This method is a more traditional approach but requires careful temperature control due to the instability of salicyloyl chloride.

  • Preparation of Salicyloyl Chloride: Salicylic acid is reacted with thionyl chloride in the presence of a suitable solvent.

  • Condensation: The resulting salicyloyl chloride is then reacted with salicylamide at an elevated temperature (e.g., 170°C) to yield 2-(2-hydroxyphenyl)-benz[1][3]oxazin-4-one.[1]

  • Work-up and Purification: The reaction mixture is cooled, and the product is isolated by filtration, washed with ethanol, and dried.

Method 2: Synthesis via Tosylated Intermediate (Improved Scalability)

This method avoids the unstable salicyloyl chloride, leading to better yields and purity on a larger scale.

  • Activation of Salicylic Acid: Salicylic acid is reacted with p-toluenesulfonyl chloride in the presence of a base (e.g., an alkali metal carbonate like sodium carbonate or potassium carbonate) and an organic solvent.[1][2]

  • Condensation with Salicylamide: The resulting tosylated compound is then combined with salicylamide to form 2-(2-hydroxyphenyl)-benz[e][1][3]oxazin-4-one.[1]

  • Isolation and Purification: The product is isolated by charging ethanol to the reaction mixture at 75-80°C, maintaining the temperature for 1 hour, and then slowly cooling to 0-5°C. The product is then filtered, washed with ethanol, and dried at 50-55°C. A yield of 39.30% has been reported for a subsequent step using this intermediate.[1]

Data Presentation

Parameter Method 1 (Salicyloyl Chloride) Method 2 (Tosylated Intermediate) Reference
Activating Agent Thionyl chloridep-Toluenesulfonyl chloride[1][2]
Key Intermediate Salicyloyl chlorideTosylated salicylic acid[1]
Reaction Temperature High (e.g., 170°C for condensation)Milder conditions for tosylation[1]
Reported Yield Generally lower due to instabilityImproved yields and purity[1]
Scalability Less suitable due to unstable intermediateMore suitable for industrial scale[1]

Visualizations

Experimental Workflow: Scalable Synthesis of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one

G cluster_0 Method 1: Salicyloyl Chloride Pathway cluster_1 Method 2: Tosylated Intermediate Pathway (Scalable) cluster_2 Purification A1 Salicylic Acid C1 Salicyloyl Chloride A1->C1 B1 Thionyl Chloride B1->C1 F1 2-(2-Hydroxyphenyl)-4H- benzo[e]oxazin-4-one C1->F1 D1 Salicylamide D1->F1 E1 High Temperature (e.g., 170°C) E1->F1 G1 Crude Product F1->G1 A2 Salicylic Acid D2 Tosylated Intermediate A2->D2 B2 p-Toluenesulfonyl Chloride B2->D2 C2 Base (e.g., K2CO3) C2->D2 F2 2-(2-Hydroxyphenyl)-4H- benzo[e]oxazin-4-one D2->F2 E2 Salicylamide E2->F2 F2->G1 H1 Ethanol Wash G1->H1 I1 Filtration H1->I1 J1 Drying (50-55°C) I1->J1 K1 Pure Product J1->K1

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic routes to 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one, a key intermediate in the synthesis of the iron chelating agent Deferasirox. The following sections detail the experimental protocols, quantitative data, and a comparative analysis of the methodologies to aid in the selection of the most suitable route for laboratory and industrial applications.

Comparison of Synthesis Routes

The synthesis of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one has evolved from high-temperature condensations to more refined, higher-yield, one-pot procedures. The primary methods involve the reaction of salicylic acid derivatives, with significant improvements aimed at avoiding unstable intermediates and harsh reaction conditions.

Synthesis Route Starting Materials Key Reagents/Catalysts Reaction Conditions Yield (%) Advantages Disadvantages
Route 1: From Salicylamide and Salicyloyl Chloride Salicylamide, Salicyloyl Chloride (or Salicylic acid + Thionyl chloride)NoneHigh temperature (140-170°C)Low to Moderate (not explicitly quantified in many sources)Simple, one-step condensation.Salicyloyl chloride is unstable at high temperatures, leading to significant impurity formation and low yields[1][2][3]. The product is often dark and requires extensive purification[4].
Route 2: From Salicylic Acid and Salicylamide using p-Toluenesulfonyl Chloride Salicylic Acid, Salicylamidep-Toluenesulfonyl chloride, DiisopropylethylamineLow temperature (10-30°C), followed by reflux (75-80°C)~39% (in one cited example, potentially higher in optimized industrial processes)Avoids the unstable salicyloyl chloride intermediate, leading to a purer product and potentially higher yields[1]. Milder reaction conditions. Industrially viable and cost-effective[2].The cited yield in the patent example is modest.
Route 3: Electrochemical C-H Hydroxylation 2-Aryl-4H-benzo[e][5][6]oxazin-4-onePd(OAc)₂, OxoneMild electrochemical conditionsMedium to Good (specific yield not available in abstract)Avoids the use of potentially toxic and polluting oxidants. Good functional group tolerance[5]. Can be performed at gram-scale[5].Requires specialized electrochemical equipment. The precursor, 2-aryl-4H-benzo[e][5][6]oxazin-4-one, needs to be synthesized first.
Route 4: Cyclodehydration of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide 2-hydroxy-N-(2-hydroxybenzoyl)benzamidep-Toluenesulfonic acid monohydrateToluene, 150°C, 6 hoursNot specifiedThis route utilizes a pre-formed amide intermediate.This intermediate is often considered an impurity in other routes[7]. Requires an additional step to synthesize the starting material.

Experimental Protocols

Route 1: Synthesis from Salicylamide and Salicyloyl Chloride

This method, while historically significant, is often hampered by the thermal instability of salicyloyl chloride.

Procedure: Salicyloyl chloride (generated from salicylic acid and a chlorinating agent like thionyl chloride) is added to salicylamide. The mixture is heated at high temperatures, typically between 140-170°C, for several hours[1][3][4]. The reaction is often carried out without a solvent. The crude product is then typically purified by recrystallization from a solvent such as ethanol[4].

Note: The high temperature leads to the degradation of salicyloyl chloride, resulting in a dark-colored product with significant impurities, which necessitates extensive purification[1][4].

Route 2: Synthesis from Salicylic Acid and Salicylamide using p-Toluenesulfonyl Chloride

This improved one-pot method avoids the isolation of the unstable salicyloyl chloride.

Procedure: A mixture of salicylic acid (50.0 g) and p-toluenesulfonyl chloride (69 g) in dichloromethane (200 ml) is cooled to 10-15°C. Diisopropylethylamine (139.0 ml) is added dropwise at 10-20°C. The reaction is stirred for 10 minutes and the temperature is raised to 25-30°C and maintained for 2 hours. The reaction mass is then cooled to 0-5°C and purified water (200 ml) is added. The layers are separated and the organic layer is washed with 5% sodium bicarbonate solution and then water. The organic layer is then added to a mixture of salicylamide (49.4 g) and potassium carbonate (75.0 g) in toluene (250 ml). The temperature is raised to 75-80°C and maintained for 2 hours. After completion, the reaction mass is cooled, and the product is filtered, washed with ethanol, and dried. A reported yield for this specific protocol is 39.30%[1].

Route 3: Electrochemical C-H Hydroxylation

A modern approach that utilizes electrochemical oxidation for the final hydroxylation step.

Procedure: This method involves the direct ortho-hydroxylation of a 2-aryl-4H-benzo[e][5][6]oxazin-4-one precursor. The reaction is carried out in an electrochemical cell using a Palladium(II) acetate catalyst and Oxone as the hydroxylating reagent under mild conditions[5]. This method avoids the use of harsh chemical oxidants. While the abstract indicates medium to good yields and gram-scale applicability, the full experimental details were not available for this review[5].

Route 4: Cyclodehydration of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide

This route starts from the uncyclized intermediate.

Procedure: To 140 g of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide, 1,400 mL of toluene and 10.5 g of p-toluenesulfonic acid monohydrate are added. The reaction mixture is stirred and heated to 150°C for 6 hours. Upon completion, the mixture is cooled to 60°C, and 14 mL of triethylamine is added. The solution is then cooled to room temperature, and the product is isolated.

Synthesis Route Comparison

Synthesis_Comparison cluster_start Starting Materials cluster_routes Synthesis Routes cluster_product Final Product Salicylic_Acid Salicylic Acid Route1 Route 1: High-Temp Condensation Salicylic_Acid->Route1 with Thionyl Chloride Route2 Route 2: One-Pot Tosyl Chloride Method Salicylic_Acid->Route2 Salicylamide Salicylamide Salicylamide->Route1 Salicylamide->Route2 with p-TsCl Aryl_Benzoxazinone 2-Aryl-4H-benzo[e][1,3]oxazin-4-one Route3 Route 3: Electrochemical Hydroxylation Aryl_Benzoxazinone->Route3 Pd(OAc)2, Oxone Amide_Intermediate 2-hydroxy-N-(2-hydroxybenzoyl)benzamide Route4 Route 4: Cyclodehydration Amide_Intermediate->Route4 p-TsOH Final_Product 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one Route1->Final_Product Low Yield, Impurities Route2->Final_Product Higher Purity, Milder Conditions Route3->Final_Product Green Chemistry, Specialized Equipment Route4->Final_Product From Isolated Intermediate

Caption: Comparative workflow of synthesis routes for the target molecule.

Conclusion

The synthesis of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one has seen significant advancements, moving away from harsh, high-temperature methods to more controlled and efficient processes. The one-pot synthesis using p-toluenesulfonyl chloride (Route 2) represents a notable improvement over the classical approach (Route 1) by avoiding the unstable salicyloyl chloride intermediate, thus offering better purity and more manageable reaction conditions. While the cited yield in the provided example is modest, this route is presented as industrially viable, suggesting that optimization can lead to higher outputs. The electrochemical method (Route 3) is a promising green alternative, though it requires specialized equipment. The choice of synthesis route will ultimately depend on the specific requirements of the laboratory or production facility, balancing factors such as yield, purity, cost, scalability, and available equipment.

References

Comparative analysis of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one and other Deferasirox intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one and other critical intermediates in the synthesis of Deferasirox, an essential oral iron chelator. The following sections detail the performance of these intermediates, supported by experimental data, to aid in the selection of the most efficient and robust synthetic route.

Introduction to Deferasirox and its Synthesis

Deferasirox, with the chemical name 4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid, is a crucial medication for managing chronic iron overload in patients undergoing long-term blood transfusions. The efficiency, purity, and yield of Deferasirox synthesis are critically dependent on the intermediates used. This guide focuses on a comparative analysis of the primary intermediate, 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one, against other notable alternatives.

Comparative Analysis of Deferasirox Intermediates

The synthesis of Deferasirox typically proceeds through a multi-step pathway involving the formation of a key heterocyclic intermediate which is then reacted with 4-hydrazinobenzoic acid. The choice of this intermediate significantly impacts the overall yield, purity of the final active pharmaceutical ingredient (API), and the complexity of the manufacturing process.

Key Intermediates:
  • 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one: The most commonly employed intermediate.

  • 2-(2-Benzyloxyphenyl)-4H-1,3-benzoxazin-4-one: An alternative intermediate with a protected hydroxyl group.

  • Disalicylimide: Another potential precursor in Deferasirox synthesis.

The following table summarizes the quantitative data from various reported methodologies for the synthesis of these key intermediates and their subsequent conversion to Deferasirox.

IntermediatePrecursorsTypical Yield (Intermediate Formation)Typical Yield (Conversion to Deferasirox)Overall YieldFinal Purity (Deferasirox)Key Considerations
2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one Salicylic acid, Salicylamide, Thionyl chloride55%[1]80%[1]44%[1]95.5% (intermediate)[2], ~99.95% (final product)[2]Well-established route; high temperatures can lead to impurities.[3][4]
2-(2-Benzyloxyphenyl)-4H-1,3-benzoxazin-4-one Salicyloyl chloride, o-BenzyloxybenzonitrileNot explicitly stated, but part of a "one-pot" process.Not explicitly stated, but part of a "one-pot" process.Not explicitly stated>99.8%[5]Milder reaction conditions; avoids high temperatures; requires a deprotection step (hydrogenation).[5]
Disalicylimide Salicyloyl chloride, HexamethyldisilazaneNot explicitly stated85%[1]Not explicitly statedNot explicitly statedAn alternative route, may avoid certain impurities.

Experimental Protocols

Detailed methodologies for the synthesis involving the primary intermediates are provided below.

Protocol 1: Synthesis of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one

This protocol is adapted from established literature.[2]

Materials:

  • Salicylic acid

  • Salicylamide

  • Thionyl chloride

  • Pyridine

  • Aluminum chloride

  • o-Xylene

  • Absolute ethanol

Procedure:

  • To a reaction vessel, add o-xylene, salicylic acid (10.90 g), salicylamide (10 g), aluminum chloride (0.20 g), and pyridine (1.17 g) at 25-30°C.

  • Raise the temperature of the reaction mixture to 115-125°C.

  • Slowly add thionyl chloride (16.70 g) over a period of 60 minutes while maintaining the temperature at 115-125°C.

  • Maintain the reaction mixture at 115-125°C for an additional 30 minutes.

  • Cool the reaction mass to 25-30°C and add absolute ethanol (33 ml).

  • Filter the resulting slurry and wash the solid with absolute ethanol to obtain 2-(2-hydroxyphenyl)-4H-1,3-benzoxazin-4-one.

Protocol 2: Synthesis of Deferasirox from 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one

This protocol is a continuation of the synthesis from the intermediate obtained in Protocol 1.[2]

Materials:

  • 2-(2-Hydroxyphenyl)-4H-1,3-benzoxazin-4-one (from Protocol 1)

  • 4-Hydrazinobenzoic acid

  • Tetrahydrofuran (THF)

  • Absolute ethanol

Procedure:

  • In a reaction vessel, suspend 2-(2-Hydroxyphenyl)-4H-1,3-benzoxazin-4-one (10 g) and 4-hydrazinobenzoic acid (6.5 g) in tetrahydrofuran (100 ml).

  • Heat the mixture to reflux and maintain for 10 hours.

  • Cool the reaction mass to room temperature and add absolute ethanol (100 ml).

  • Filter the precipitated product and wash with absolute ethanol.

  • Dry the product at 50-55°C for 6 hours to obtain pure Deferasirox.

Protocol 3: Synthesis of Deferasirox via 2-(2-Benzyloxyphenyl)-4H-1,3-benzoxazin-4-one (One-Pot)

This protocol describes a one-pot synthesis of Deferasirox involving the in-situ formation and reaction of the benzyloxy-protected intermediate.[5]

Materials:

  • o-Benzyloxybenzonitrile derived compound (formula IV in the patent)

  • Salicyloyl chloride

  • Triethylamine or N,N'-diisopropylethylamine

  • Tetrahydrofuran (THF) or Dichloromethane

  • 4-Hydrazinobenzoic acid hydrochloride

  • C1-C4 alcohol (e.g., methanol, ethanol)

  • Palladium on carbon or Raney nickel

Procedure:

  • React the o-benzyloxybenzonitrile derived compound with salicyloyl chloride in the presence of a base (triethylamine or N,N'-diisopropylethylamine) in a solvent (THF or dichloromethane) at 40-70°C to form the intermediate 2-(2-benzyloxyphenyl)-4H-1,3-benzoxazin-4-one.

  • After concentrating the reaction mixture, add a C1-C4 alcohol, 4-hydrazinobenzoic acid hydrochloride, and triethylamine.

  • Heat the mixture to 50-80°C.

  • Following the reaction, perform catalytic hydrogenation using palladium on carbon or Raney nickel to deprotect the benzyloxy group and yield Deferasirox.

Synthetic Pathway and Workflow Diagrams

The following diagrams illustrate the logical flow of the synthetic pathways described.

G cluster_0 Route 1: Via 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one A1 Salicylic Acid B 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one A1->B Condensation A2 Salicylamide A2->B Condensation A3 Thionyl Chloride A3->B Condensation D Deferasirox B->D C 4-Hydrazinobenzoic Acid C->D Reaction

Caption: Synthetic workflow for Deferasirox via the common intermediate.

G cluster_1 Route 2: Via 2-(2-Benzyloxyphenyl)-4H-1,3-benzoxazin-4-one (One-Pot) E1 o-Benzyloxybenzonitrile derivative F 2-(2-Benzyloxyphenyl)-4H-1,3-benzoxazin-4-one (in-situ) E1->F Reaction E2 Salicyloyl Chloride E2->F Reaction H Protected Deferasirox Intermediate F->H G 4-Hydrazinobenzoic Acid G->H Reaction I Deferasirox H->I J Catalytic Hydrogenation J->I Deprotection

Caption: One-pot synthetic workflow for Deferasirox via a protected intermediate.

Discussion

The choice of intermediate for Deferasirox synthesis presents a trade-off between established methodologies and newer, potentially more efficient routes.

The synthesis via 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one is a well-documented and widely used method. However, it often requires high reaction temperatures, which can lead to the formation of impurities and pose challenges for industrial-scale production.[3][4] Careful control of reaction conditions is crucial to maximize yield and purity.

The alternative route utilizing 2-(2-Benzyloxyphenyl)-4H-1,3-benzoxazin-4-one offers the advantage of milder reaction conditions, potentially reducing the formation of temperature-related impurities.[5] The "one-pot" nature of this synthesis can also improve process efficiency by reducing the number of isolation and purification steps. However, this route introduces an additional deprotection step (catalytic hydrogenation) at the end of the synthesis.

The use of Disalicylimide as an intermediate represents another synthetic strategy, though it is less commonly detailed in the readily available literature compared to the other two.

Conclusion

References

A Comparative Guide to Purity Evaluation of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with a traditional alternative for the purity assessment of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one. The content herein is supported by detailed experimental protocols and data to assist researchers in selecting the most appropriate analytical methodology for their needs.

Introduction

2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one, a known impurity of the iron chelator Deferasirox, requires accurate purity determination to ensure the quality and safety of pharmaceutical formulations.[1][2] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose, offering high resolution and sensitivity. This guide compares the HPLC method with the classical melting point analysis, highlighting the strengths and limitations of each approach.

Physicochemical Properties of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one

PropertyValue
Molecular FormulaC₁₄H₉NO₃[3][4]
Molecular Weight239.23 g/mol [3][4]
Melting Point204.0 to 208.0 °C[2][3]
AppearancePale Yellow to Light Yellow Solid[2]
SolubilitySparingly soluble in Chloroform, Slightly soluble in DMSO[3]
UV λmax371 nm (in H₂O)[2][3]
CAS Number1218-69-5[4][5]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the purity determination of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • C18 reverse-phase column (e.g., Inertsil ODS-3V, 150 mm x 4.6 mm, 5 µm).[1][5]

  • Data acquisition and processing software.

Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or Formic acid for pH adjustment.

  • 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one reference standard.

  • Sample of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one for analysis.

Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (pH adjusted to 3.0 with phosphoric acid). A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 245 nm or 371 nm.[1][3]

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the sample in the same solvent as the standard to obtain a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Processing: Record the chromatograms and determine the area of the main peak and any impurity peaks. Calculate the purity of the sample by comparing the peak areas.

Melting Point Analysis

This protocol describes the determination of the melting point range of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one.

Instrumentation:

  • Melting point apparatus.

  • Capillary tubes.

Procedure:

  • Sample Preparation: Finely powder a small amount of the 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one sample.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in the melting point apparatus and heat at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Observation: Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This is the melting point range.

  • Comparison: Compare the observed melting point range with the literature value for the pure compound. A broad melting range or a depression in the melting point can indicate the presence of impurities.

Comparative Data

ParameterHPLC MethodMelting Point Analysis
Principle Chromatographic separation based on differential partitioning between a stationary and mobile phase.Observation of the temperature range over which a solid transitions to a liquid.
Purity Assessment Quantitative determination of the main component and impurities based on peak area percentage.Qualitative assessment based on the sharpness and proximity of the melting point range to the literature value.
Hypothetical Purity (%) 99.85% (Main Peak)Not directly quantifiable
Hypothetical Impurity 1 (%) 0.10%Not detected or quantified
Hypothetical Impurity 2 (%) 0.05%Not detected or quantified
Observed Melting Range N/A203-206 °C
Literature Melting Range N/A204-208 °C[2][3]
Advantages High sensitivity and specificity, allows for quantification of individual impurities, high resolution.Simple, rapid, and inexpensive. Provides a good preliminary indication of purity.
Disadvantages Requires specialized equipment and trained personnel, method development can be time-consuming.Not quantitative, insensitive to small amounts of impurities, eutectic mixtures can give sharp but incorrect melting points.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_std Prepare Reference Standard Solution inject_std Inject Standard prep_std->inject_std Calibration prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample Analysis hplc_system HPLC System (Pump, Injector, Column, Detector) acquire_data Acquire Chromatograms hplc_system->acquire_data inject_std->hplc_system inject_sample->hplc_system process_data Integrate Peaks & Calculate Purity acquire_data->process_data Purity_Evaluation_Logic cluster_methods Purity Evaluation Methods cluster_results Obtained Results cluster_assessment Purity Assessment hplc HPLC Analysis hplc_results Quantitative Purity (%) Impurity Profile hplc->hplc_results mp Melting Point Analysis mp_results Melting Point Range (°C) mp->mp_results assessment Overall Purity Conclusion hplc_results->assessment mp_results->assessment

References

The Elusive Fluorophore: A Comparative Look at 2-(2-Hydroxyphenyl)benzoxazole-Based Probes as Analogs for 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

While the 2-(2-hydroxyphenyl)-4H-benzo[e]oxazin-4-one scaffold holds theoretical potential for the development of fluorescent probes, a comprehensive review of the scientific literature reveals a notable scarcity of such applications. The parent compound is primarily documented as a synthetic intermediate. In contrast, the structurally similar 2-(2'-hydroxyphenyl)benzoxazole (HBO) and 2-(2'-hydroxyphenyl)benzothiazole (HBT) cores are workhorses in the field of fluorescent sensor design. This guide, therefore, presents a comparative analysis of HBO-based fluorescent probes as functional and structural analogs to illuminate the potential performance characteristics of the less-explored benzo[e]oxazin-4-one family.

The unique photophysical properties of HBO derivatives, particularly their propensity for Excited-State Intramolecular Proton Transfer (ESIPT), make them highly sensitive to their microenvironment. This phenomenon, where a proton is transferred from the hydroxyl group to the nitrogen atom of the oxazole ring in the excited state, results in a large Stokes shift and dual emission in some cases, which are highly desirable features for robust fluorescent probes. These probes have been effectively employed in the detection of metal ions and changes in pH.

Performance Comparison of HBO-Based Fluorescent Probes

To illustrate the typical performance of this class of compounds, the following table summarizes the key characteristics of representative HBO-based fluorescent probes designed for the detection of biologically and environmentally significant analytes.

Probe Name/DerivativeTarget AnalyteLimit of Detection (LOD)Emission Wavelength (λem)Quantum Yield (Φ)Key Remarks
Bis(HBO) 3 Zn²⁺Not Specified~480 nmNot SpecifiedShows spectral blue shift upon zinc binding and can detect different stages of zinc binding (2:1 and 1:1 ligand-to-metal ratio).[1]
Fused bis(HBO) 5 Fluoride (F⁻)Not SpecifiedShift from ~490 nm to ~440 nmNot SpecifiedDemonstrates a large spectral shift in both fluorescence and absorption upon fluoride binding.[1]
Probe 2 (bis(HBO)-Cyanine hybrid) Cu²⁺Not SpecifiedQuenching at ~585 nmNot SpecifiedExhibits excellent specificity for Cu²⁺ with a linear correlation in ratiometric absorbance and fluorescence quenching.[2]

Signaling Mechanisms and Experimental Workflows

The sensing mechanism of HBO-based probes often relies on the modulation of the ESIPT process upon analyte binding. For instance, the coordination of a metal ion to the hydroxyl and oxazole groups can either enhance or inhibit ESIPT, leading to a change in the fluorescence signal. This "on/off" or ratiometric response provides a clear signal for the presence of the target analyte.

Below are diagrams illustrating a typical signaling pathway for a generic HBO-based metal ion probe and a standard experimental workflow for its evaluation.

G Signaling Pathway of a Generic HBO-Based Metal Ion Probe Probe HBO Probe (ESIPT active, Emits at λ1) Complex Probe-Metal Complex (ESIPT inhibited, Emits at λ2 or quenched) Probe->Complex Binding Emission1 Fluorescence (λ1) Probe->Emission1 Analyte Metal Ion (e.g., Zn²⁺) Analyte->Complex Binding Emission2 Fluorescence Change (λ2 or Quenched) Complex->Emission2 Excitation Light Excitation (hν) Excitation->Probe Excitation->Complex

Caption: Generalized signaling pathway for an HBO-based metal ion sensor.

G Experimental Workflow for Probe Evaluation cluster_0 Synthesis and Characterization cluster_1 Photophysical Studies cluster_2 Performance Evaluation Synthesis Probe Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Abs_Em Absorption & Emission Spectra Purification->Abs_Em QY Quantum Yield Determination Abs_Em->QY Titration Fluorescence Titration with Analyte Abs_Em->Titration Selectivity Selectivity against Interfering Species Titration->Selectivity LOD Limit of Detection Calculation Titration->LOD

References

Benchmarking 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one Against Other Metal Ion Sensors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The detection of metal ions is crucial in various fields, including environmental monitoring, biological research, and pharmaceutical development. Fluorescent chemosensors have emerged as a powerful tool for this purpose due to their high sensitivity and selectivity. This guide provides a comparative analysis of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one and other prominent fluorescent sensors for the detection of common metal ions such as Zinc (Zn²⁺), Copper (Cu²⁺), and Iron (Fe³⁺).

Important Note on 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one:

Direct experimental data on the performance of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one as a fluorescent metal ion sensor is not extensively available in the current body of scientific literature. However, its structural analog, 2-(2′-hydroxyphenyl)benzoxazole (HPBO) , is a well-characterized fluorophore known to exhibit significant fluorescence changes upon binding with metal ions, particularly Zn²⁺.[1][2] This guide will, therefore, use data from HPBO and its derivatives as a proxy to benchmark the potential performance of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one, while clearly acknowledging this as a point for further experimental validation. The shared hydroxyphenyl-benzoxazole core is the active moiety responsible for metal ion coordination and the resulting photophysical changes.[1][2]

Comparative Performance Data

The following tables summarize the key performance metrics of various fluorescent sensors for the detection of Zn²⁺, Cu²⁺, and Fe³⁺.

Table 1: Performance Comparison of Fluorescent Sensors for Zn²⁺ Detection

Sensor Name/ClassLimit of Detection (LOD)SelectivityResponse TypeReference
HPBO Derivative (Proxy for Target Compound) 1.76 x 10⁻⁷ MHigh for Zn²⁺ over other common metal ionsTurn-on[3]
Porphyrin-based Sensor (P1)1.8 µMHigh for Zn²⁺ over other common metal ions, including Cd²⁺Ratiometric[4]
8-HQ Dendritic Sensor (7)Not specifiedHigh for Zn²⁺, some response to Al³⁺Turn-on[5]
Schiff Base Probe (L)9.53 x 10⁻⁸ MHigh for Zn²⁺, distinguishes from Cd²⁺Turn-on[6]

Table 2: Performance Comparison of Fluorescent Sensors for Cu²⁺ Detection

Sensor Name/ClassLimit of Detection (LOD)SelectivityResponse TypeReference
Rhodamine-based Sensor (RECM) 0.21 µMHigh for Cu²⁺ over other environmentally relevant cationsTurn-on[7]
Rhodamine-based Sensor (L₁) 3.58 x 10⁻⁸ MHigh for Cu²⁺ over 18 other metal ionsTurn-on[8]
Oligothiophene Derivative0.42 µMHigh for Cu²⁺Turn-off[9]
Heptamethine Cyanine-based Sensor (IRPhen)0.286 µMGood for Cu²⁺ over competing metal ionsQuenching[10]

Table 3: Performance Comparison of Fluorescent Sensors for Fe³⁺ Detection

Sensor Name/ClassLimit of Detection (LOD)SelectivityResponse TypeReference
Pyrene-based Sensor (APSB) 1.95 nMHigh for Fe³⁺ over other metal ionsTurn-on[11]
Rhodamine-based Probe (L1) 0.29 µMHigh for Fe³⁺Turn-on & Colorimetric[12]
Fluorescein-based Porous Aromatic Framework (PAF-5CF)3.8 x 10⁻⁵ MHigh for Fe³⁺Quenching[13]
Chromone-based Probe (CP)0.044 µMHigh for Fe³⁺Turn-off[14]

Signaling Pathways and Experimental Workflow

The interaction between a fluorescent sensor and a metal ion typically follows specific signaling pathways that result in a detectable change in fluorescence. A general experimental workflow is employed to characterize the performance of these sensors.

Signaling Pathway of a HPBO-type Fluorescent Sensor cluster_0 Sensor in 'Off' State cluster_1 Binding Event cluster_2 Sensor in 'On' State Sensor HPBO-type Sensor (Low Fluorescence) Metal_Ion Metal Ion (e.g., Zn²⁺) Sensor->Metal_Ion Coordination Complex Sensor-Metal Complex (High Fluorescence) Metal_Ion->Complex Inhibition of PET/ICT (CHEF Effect)

Signaling pathway of a HPBO-type fluorescent sensor.

General Experimental Workflow for Sensor Characterization Start Start Prep Prepare Sensor and Metal Ion Stock Solutions Start->Prep Titration Perform Fluorescence Titration Prep->Titration Selectivity Conduct Selectivity Study (with interfering ions) Prep->Selectivity Quantum_Yield Measure Quantum Yield Prep->Quantum_Yield LOD Calculate Limit of Detection (LOD) Titration->LOD End End Selectivity->End LOD->End Quantum_Yield->End

General experimental workflow for sensor characterization.

Logical Relationship in 'Turn-on' Sensing Input_Sensor Input A: Sensor Present AND_Gate AND Input_Sensor->AND_Gate Input_Metal Input B: Metal Ion Present Input_Metal->AND_Gate Output Output: Fluorescence Signal AND_Gate->Output

Logical relationship in 'turn-on' fluorescent sensing.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

General Procedure for Fluorescence Titration and Selectivity Studies

a. Preparation of Solutions:

  • A stock solution of the fluorescent sensor (e.g., 1 mM) is prepared in a suitable solvent (e.g., DMSO, ethanol, or aqueous buffer).[6]

  • Stock solutions of various metal ions (e.g., 10 mM) are prepared from their chloride or nitrate salts in deionized water.[6]

b. Fluorescence Titration:

  • A fixed volume of the sensor stock solution is diluted in a cuvette with the appropriate solvent to a final concentration (e.g., 10 µM).

  • The fluorescence emission spectrum is recorded using a spectrofluorometer at a predetermined excitation wavelength.

  • Small aliquots of the metal ion stock solution are incrementally added to the cuvette, and the fluorescence spectrum is recorded after each addition until saturation is reached.[7]

c. Selectivity Study:

  • To a solution of the sensor, a specific concentration of the target metal ion is added.

  • The fluorescence response is measured.

  • Subsequently, solutions of other potentially interfering metal ions are added at the same or higher concentrations, and any changes in the fluorescence signal are recorded.[4]

Determination of the Limit of Detection (LOD)

The limit of detection is typically calculated using the formula:

LOD = 3σ / k

Where:

  • σ is the standard deviation of the blank measurement (the fluorescence intensity of the sensor in the absence of the metal ion, measured multiple times).[15]

  • k is the slope of the linear calibration curve of fluorescence intensity versus the concentration of the metal ion at low concentrations.[15][16]

Procedure:

  • The fluorescence intensity of the sensor solution (blank) is measured at least 10 times to calculate the standard deviation (σ).[7]

  • A calibration curve is constructed by plotting the fluorescence intensity at the emission maximum against the concentration of the metal ion in a low concentration range where the response is linear.

  • The slope (k) of this linear plot is determined.

  • The LOD is then calculated using the formula above.

Measurement of Fluorescence Quantum Yield (Φ)

The relative fluorescence quantum yield is determined by comparing the fluorescence of the sample to that of a well-known standard.[17][18]

Procedure:

  • A standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54) is chosen.[1]

  • The absorbance of both the sample and the standard are measured at the same excitation wavelength and adjusted to be below 0.1 to avoid inner filter effects.[19]

  • The fluorescence emission spectra of both the sample and the standard are recorded under identical experimental conditions.

  • The integrated fluorescence intensities (the area under the emission curve) are calculated for both the sample and the standard.

  • The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (η_sample² / η_standard²)

Where:

  • Φ is the quantum yield.

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • η is the refractive index of the solvent.[1][18]

Conclusion

While direct experimental data for 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one as a fluorescent metal ion sensor remains to be established, its structural similarity to the well-studied 2-(2′-hydroxyphenyl)benzoxazole (HPBO) family of sensors suggests its potential as a selective "turn-on" fluorescent probe, particularly for Zn²⁺. This guide provides a benchmark against which its future experimental performance can be compared. The selection of an appropriate fluorescent sensor for a specific application will depend on various factors, including the target metal ion, required sensitivity and selectivity, and the environmental or biological matrix in which the detection will be performed. The data and protocols presented herein offer a valuable resource for researchers and professionals in making informed decisions for their analytical needs. Further research is warranted to fully characterize the metal ion sensing capabilities of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one.

References

Validation of a new synthetic method for 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one

A Comparative Guide to the Synthesis of 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a novel synthetic method for 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one against traditional and emerging alternatives. The objective is to offer a comprehensive overview of the performance, efficiency, and reaction conditions of each method, supported by experimental data to aid in the selection of the most suitable synthetic route for research and development purposes.

Introduction to 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one

2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one is a key intermediate in the synthesis of various biologically active compounds, including the iron chelating agent Deferasirox.[2][3] Furthermore, the benzoxazinone scaffold has garnered significant interest in medicinal chemistry due to its potential as an inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is frequently dysregulated in cancer.[4][5][6] The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[7] Its overactivation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

Comparison of Synthetic Methods

This guide focuses on three primary synthetic routes to 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one: a novel method utilizing p-toluenesulfonyl chloride, the traditional approach involving salicyloyl chloride, and a modern electrochemical synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for each synthetic method based on available literature.

MetricNovel Method (p-Toluenesulfonyl Chloride)Traditional Method (Salicyloyl Chloride)Electrochemical Method
Reported Yield 85.7%[1]39.30% (Note: This yield is from a non-optimized example presented as a less favorable option. Higher yields may be achievable under optimized conditions, though the starting material, salicyloyl chloride, is noted to be unstable at high temperatures, leading to impurities and lower yields.)[3][8]"Medium to good" (Specific yield for the target molecule not explicitly stated, but analogous reactions show promising results.)[2][9]
Reaction Time ~4-5 hours[1]Not explicitly stated, but involves heating at 170°C.[3][10]Not explicitly stated.
Key Reagents Salicylic acid, Salicylamide, p-Toluenesulfonyl chloride, Diisopropylethylamine[1]Salicylamide, Salicyloyl chloride (often prepared in situ from salicylic acid and thionyl chloride)[3][10]2-Aryl-4H-benzo[e][1][2]oxazin-4-one (as starting material for hydroxylation), Pd(OAc)2, Oxone[2][9]
Reaction Temperature 10-30°C[1]High temperatures (e.g., 170°C)[3][10]Mild conditions[2][9]

Experimental Protocols

Novel Synthetic Method: p-Toluenesulfonyl Chloride Route

This method offers a high-yield, cost-effective, and industrially viable process for the synthesis of the target compound.[3]

Procedure:

  • A mixture of dichloromethane (200 ml), salicylic acid (50.0 gm), and p-toluenesulfonyl chloride (69 gm) is cooled to 10-15°C.[1]

  • Diisopropylethylamine (139.0 ml) is added dropwise to the mixture at 10-20°C.[1]

  • The reaction mass is stirred for 10 minutes at 10-20°C, and the temperature is then raised to 25-30°C.[1]

  • The reaction is maintained for 2 hours at 25-30°C.[1]

  • The reaction mass is then cooled to 0-5°C, and salicylamide (49.7 gm) is added.[1]

  • The temperature is raised to 25-30°C and maintained for 2 hours.[1]

  • The reaction progress is monitored by thin-layer chromatography.[1]

  • After completion, the reaction mass is washed with 5% sodium bicarbonate solution (2 x 100 ml) and water (2 x 100 ml).[1]

  • The organic layer is separated and distilled under vacuum at 40-45°C to obtain the crude product.[1]

  • The crude product is purified by recrystallization from ethanol to yield pure 2-(2-hydroxyphenyl)-benz[1][2]oxazin-4-one.[1]

Traditional Synthetic Method: Salicyloyl Chloride Route

This is a classical approach to the synthesis of 2-(2-hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one. However, it is often hampered by the instability of salicyloyl chloride, especially at elevated temperatures, which can lead to the formation of impurities and reduced yields.[3][10]

Procedure:

  • Salicyloyl chloride is typically prepared by reacting salicylic acid with a chlorinating agent like thionyl chloride.[8]

  • Salicylamide is then reacted with salicyloyl chloride.[3][10]

  • One documented procedure involves heating the mixture of salicylamide and salicyloyl chloride at 170°C.[3][10]

  • The resulting 2-(2-hydroxyphenyl)-benz[e][1][2]oxazin-4-one is then isolated and purified.[3][10]

Electrochemical Synthetic Method

This modern approach involves a palladium-catalyzed ortho-hydroxylation of a 2-aryl-4H-benzo[e][1][2]oxazin-4-one precursor via electrochemical oxidation. This method is characterized by its use of mild reaction conditions and avoidance of harsh chemical oxidants.[2][9]

General Procedure (based on analogous reactions):

  • The synthesis is carried out in an undivided electrochemical cell.[2][9]

  • The substrate, 2-phenyl-4H-benzo[e][1][2]oxazin-4-one, is dissolved in a suitable solvent with a supporting electrolyte.[2][9]

  • A palladium catalyst, such as Pd(OAc)2, and a hydroxylation reagent, like Oxone, are added to the mixture.[2][9]

  • A constant current is applied to the system to drive the electrochemical oxidation and subsequent hydroxylation.[2][9]

  • Upon completion of the reaction, the product is isolated and purified using standard techniques.[2][9]

Visualizations

Experimental Workflow: Novel Synthetic Method

Gcluster_0Step 1: Activation of Salicylic Acidcluster_1Step 2: Condensationcluster_2Step 3: PurificationASalicylic Acid + p-Toluenesulfonyl Chloride in DichloromethaneBCool to 10-15°CA->BCAdd Diisopropylethylamine (10-20°C)B->CDStir at 25-30°C for 2hC->DECool to 0-5°CD->EFAdd SalicylamideE->FGStir at 25-30°C for 2hF->GHAqueous Workup (NaHCO3, H2O)G->HISolvent RemovalH->IJRecrystallization (Ethanol)I->JK2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-oneJ->K

Caption: Workflow for the novel synthesis of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one.

PI3K/Akt/mTOR Signaling Pathway

PI3K_PathwayGFGrowth FactorRTKReceptor Tyrosine Kinase (RTK)GF->RTKBindsPI3KPI3KRTK->PI3KActivatesPIP2PIP2PI3K->PIP2PhosphorylatesPIP3PIP3PIP2->PIP3AktAktPIP3->AktActivatesPTENPTENPTEN->PIP3InhibitsmTORC1mTORC1Akt->mTORC1ActivatesSurvivalCell SurvivalAkt->SurvivalCellGrowthCell Growth & ProliferationmTORC1->CellGrowthBenzoxazinone2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-oneBenzoxazinone->PI3KInhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of benzoxazinone.

Conclusion

The novel synthetic method for 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one using p-toluenesulfonyl chloride presents a significant improvement over the traditional salicyloyl chloride route, offering a substantially higher yield under milder reaction conditions. The traditional method's reliance on the unstable salicyloyl chloride at high temperatures is a considerable drawback, leading to lower yields and potential impurities. The electrochemical method represents a promising green alternative, although more specific data on its efficiency for this particular molecule is needed for a direct quantitative comparison. For researchers and drug development professionals, the novel method appears to be the most robust and efficient choice for obtaining high-purity 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one for further studies and as a key building block for more complex molecules targeting the PI3K pathway.

A Spectroscopic Comparison of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one Derivatives

A Spectroscopic Comparison of 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one and its derivatives. The information presented herein is crucial for understanding the structure-property relationships of these compounds, which are of significant interest in medicinal chemistry and materials science. This document summarizes key spectroscopic data and provides standardized experimental protocols for their characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for a series of 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one derivatives. These compounds often exhibit interesting photophysical properties, such as excited-state intramolecular proton transfer (ESIPT).

Table 1: UV-Vis Absorption and Fluorescence Spectroscopic Data

CompoundSolventλ_abs (nm)ε_max (M⁻¹cm⁻¹)λ_em (nm)Notes
2-(2'-hydroxyphenyl)benzoxazole (HBO)Various---Undergoes a fast ESIPT process.[1]
HBO Derivative 1 (with thiadiazol group)VariousRed-shifted vs HBO-Blue-shifted vs HBOESIPT process is strongly inhibited.[1]
HBO Derivative 2 (with pyrazine group)DCM--431, 452Dual emission from the enol form. ESIPT is suppressed.[1]
HBO Derivative 3 (with phenanthrol ring)DCM--405 (shoulder), 439Exhibits dual emission, indicating an enol/keto equilibrium.[1]
2-(amino-2'-hydroxyphenyl)benzoxazoleEthanol3361.83 x 10⁴-Absorbs in the UVA range.[3]
5'-amino substituted HBO derivativeEthanol3745.30 x 10⁴-Absorbs in the UVA range.[3]
Acetylated amino derivativeEthanol3391.69 x 10⁵-Absorbs in the UVA range.[3]
2-(2-Hydroxyphenyl)-4H-1,3-benzoxazin-4-oneH₂O371--Maximum absorption wavelength.[4]
Thymol-based benzoxazinesAcetone275-315-425-450Emitted blue light.

Table 2: ¹H NMR Spectroscopic Data for Selected Benzoxazinone Derivatives (in CDCl₃)

CompoundAr-H (ppm)-CH₂- (ppm)Other signals (ppm)
2-Phenyl-4H-benzo[d][1][2]oxazin-4-one8.34-8.30 (m, 2H), 8.25 (dd, 1H), 7.84 (ddd, 1H), 7.70 (d, 1H), 7.62-7.48 (m, 4H)--
2-Ethyl-4H-benzo[d][1][2]oxazin-4-one8.20 (dd, 1H), 7.80 (ddd, 1H), 7.57 (d, 1H), 7.50 (ddd, 1H)2.73 (q, 2H)1.37 (t, 3H, -CH₃)
6-Methyl-2-phenyl-4H-benzo[d][1][2]oxazin-4-one8.29 (d, 2H), 8.04 (s, 1H), 7.66-7.47 (m, 5H)-2.49 (s, 3H, Ar-CH₃)

Table 3: IR Spectroscopic Data for Selected Benzoxazinone Derivatives (cm⁻¹)

CompoundC=O StretchingC=N StretchingOther key bands
2-Phenyl-4H-benzo[d][1][2]oxazin-4-one17621615-
2-Ethyl-4H-benzo[d][1][2]oxazin-4-one17501645-
6-Methyl-2-phenyl-4H-benzo[d][1][2]oxazin-4-one17521607-
2-(4-Hydroxyphenyl)-1,2-Dihydro-4H-Benzo[d][1][2]Oxazin-4-One1690-3344 (N-H)

Experimental Protocols

2.1. Synthesis of 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one

A common synthetic route involves the reaction of salicylamide with salicyloyl chloride.[5]

  • Materials: Salicylamide, thionyl chloride, salicylic acid, and appropriate solvents.

  • Procedure:

    • Salicylic acid is reacted with thionyl chloride to produce salicyloyl chloride.[5]

    • The resulting salicyloyl chloride is then reacted with salicylamide.[5]

    • The reaction mixture is heated, typically at high temperatures (e.g., 170°C), to yield 2-(2-hydroxyphenyl)-benz[e][1][2]oxazin-4-one.[5]

    • The crude product is then purified, for example, by recrystallization from a suitable solvent.

An alternative one-pot method involves the reaction of substituted 2,2-diazidobenzofuran-3(2H)-ones with N-formyl amines using m-CPBA at 100 °C.[6]

2.2. Spectroscopic Characterization

  • UV-Vis Absorption Spectroscopy: Absorption spectra are recorded on a UV-Vis spectrophotometer. Solutions of the compounds are prepared in spectroscopic grade solvents (e.g., ethanol, DCM, acetonitrile) at a concentration of approximately 10⁻⁵ M.

  • Fluorescence Spectroscopy: Emission spectra are recorded on a spectrofluorometer. The excitation wavelength is set at the absorption maximum of the compound. Quantum yields can be determined relative to a standard.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz). Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • IR Spectroscopy: IR spectra are recorded on an FT-IR spectrometer, typically using KBr pellets or as a thin film.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one derivatives.

Gcluster_synthesisSynthesiscluster_analysisSpectroscopic AnalysisReactantsStarting Materials(e.g., Salicylamide, Salicyloyl Chloride)ReactionChemical Reaction(e.g., Condensation)Reactants->ReactionPurificationPurification(e.g., Recrystallization, Chromatography)Reaction->PurificationProduct2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one DerivativePurification->ProductUVVisUV-Vis SpectroscopyProduct->UVVisFluorescenceFluorescence SpectroscopyProduct->FluorescenceNMRNMR Spectroscopy(¹H, ¹³C)Product->NMRIRIR SpectroscopyProduct->IR

Caption: General workflow for the synthesis and spectroscopic characterization of derivatives.

Discussion of Spectroscopic Properties

The spectroscopic properties of 2-(2-hydroxyphenyl)-4H-benzo[e]oxazin-4-one derivatives are highly dependent on their molecular structure and the surrounding solvent environment.

  • UV-Vis and Fluorescence: The position of the hydroxyphenyl group is critical for the observation of ESIPT. Compounds capable of ESIPT typically show a large Stokes shift between their absorption and emission spectra. Substituents on the benzoxazinone or the hydroxyphenyl ring can significantly alter the photophysical properties. For instance, electron-withdrawing groups can inhibit the ESIPT process, leading to blue-shifted fluorescence, while extending the π-conjugation framework generally results in red-shifted absorption.[1] The dual emission observed in some derivatives suggests a ground-state equilibrium between the enol and keto tautomers.[1]

  • NMR Spectroscopy: The chemical shifts in ¹H NMR spectra provide valuable information about the electronic environment of the protons. Aromatic protons typically resonate in the range of 7.0-8.5 ppm. The presence of electron-donating or electron-withdrawing groups will shift these signals upfield or downfield, respectively.

  • IR Spectroscopy: The IR spectra of these compounds are characterized by strong absorption bands corresponding to the carbonyl (C=O) and imine (C=N) stretching vibrations. The C=O stretching frequency is typically observed in the range of 1750-1765 cm⁻¹, while the C=N stretching appears around 1605-1645 cm⁻¹. The presence of a hydroxyl group is indicated by a broad absorption band in the region of 3000-3500 cm⁻¹.

Conclusion

This guide provides a comparative overview of the spectroscopic properties of 2-(2-hydroxyphenyl)-4H-benzo[e]oxazin-4-one derivatives. The presented data and experimental protocols offer a valuable resource for researchers in the fields of chemistry, materials science, and drug development. The systematic study of these compounds can lead to the design of novel molecules with tailored photophysical and biological properties.

Efficacy of different purification methods for 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Purification Methodologies for a Key Deferasirox Intermediate.

2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one, a critical intermediate in the synthesis of the iron-chelating drug Deferasirox, requires high purity to ensure the quality and safety of the final active pharmaceutical ingredient (API). The selection of an appropriate purification method is therefore a crucial step in its manufacturing process. This guide provides a comparative overview of different purification techniques for this compound, supported by available experimental data and detailed protocols to assist researchers in optimizing their purification strategies.

Comparison of Purification Efficacy

The efficacy of a purification method is determined by its ability to remove impurities while maximizing the recovery of the desired compound. Below is a summary of common purification techniques applied to 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one, with quantitative data where available.

Purification MethodKey ParametersYield (%)PurityObservations
Solvent Treatment Methylene Chloride (Reflux)79.0%[1]Not specified, but used as a purification step.A straightforward method for removing certain impurities.[1]
Recrystallization EthanolImproved yield and color reported.[2]High purity (>98.0% by GC) is commercially available, often achieved through recrystallization.A standard and effective method for obtaining high-purity crystalline material.[2]
Column Chromatography Silica Gel, Hexane/Ethyl Acetate GradientMethod-dependent; generally lower for complex mixtures.Can achieve very high purity by separating closely related impurities.A versatile technique suitable for purifying crude mixtures with multiple components.[3][4]

Experimental Protocols

Detailed methodologies are essential for replicating and adapting purification processes. The following sections provide protocols for the key methods discussed.

Method 1: Solvent Treatment with Methylene Chloride

This method utilizes the differential solubility of the compound and impurities in a chlorinated organic solvent.

Protocol:

  • Take the crude 2-(2-hydroxyphenyl)-4H-benzo[e]oxazin-4-one into methylene chloride.

  • Stir the suspension for 10 minutes at a temperature of 25-30°C.

  • Heat the mixture to its reflux temperature (approximately 40-45°C).

  • Maintain the reflux for 1 hour.

  • Cool the mixture back down to 25-30°C.

  • Continue stirring for an additional hour at this temperature.

  • Filter the solid product from the suspension.

  • Wash the filtered solid with fresh methylene chloride.

  • Dry the purified compound at 60-65°C.[1]

Method 2: Recrystallization from Ethanol

Recrystallization is a powerful technique for purifying solid compounds, leveraging the principle that solubility increases with temperature.

Protocol:

  • Suspend the crude 2-(2-hydroxyphenyl)-4H-benzo[e]oxazin-4-one in ethanol at 25-30°C.

  • Raise the temperature of the suspension to 75-80°C to dissolve the solid.

  • Maintain this temperature for 60 minutes to ensure complete dissolution.

  • Slowly cool the solution to 25-30°C to induce crystallization.

  • Maintain this temperature for another 60 minutes to allow for complete crystal formation.

  • Collect the purified crystals by filtration.[2]

Method 3: Column Chromatography

Column chromatography is a preparative technique used to separate individual compounds from a mixture based on their differential adsorption to a stationary phase.

Protocol:

  • Stationary Phase Preparation: Prepare a slurry of silica gel (e.g., 60-120 mesh) in the initial, least polar eluent (e.g., 100% hexane or a 95:5 hexane:ethyl acetate mixture). Pack a glass chromatography column with the slurry, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (such as dichloromethane or the initial mobile phase) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin the elution process with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This can be done in a stepwise or gradient fashion (e.g., progressing to 90:10, 80:20 hexane:ethyl acetate, and so on).

  • Fraction Collection: Collect the eluent in separate fractions.

  • Analysis: Monitor the composition of the collected fractions using an analytical technique such as Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure desired compound and remove the solvent by evaporation to yield the purified 2-(2-hydroxyphenyl)-4H-benzo[e]oxazin-4-one.[3]

Visualizing the Purification Workflow

The following diagrams illustrate the logical flow of the described purification methods.

Purification_Workflow cluster_start Starting Material cluster_methods Purification Methods cluster_end Final Product Crude_Product Crude 2-(2-Hydroxyphenyl)- 4H-benzo[e]oxazin-4-one Method1 Method 1: Solvent Treatment (Methylene Chloride) Crude_Product->Method1 Method2 Method 2: Recrystallization (Ethanol) Crude_Product->Method2 Method3 Method 3: Column Chromatography (Silica Gel) Crude_Product->Method3 Pure_Product Pure Crystalline Product Method1->Pure_Product Method2->Pure_Product Method3->Pure_Product

Caption: General workflow for the purification of the target compound.

Caption: Logical steps involved in each purification technique.

References

Cross-validation of analytical techniques for 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the cross-validation of analytical techniques for the quantification of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one is presented for researchers, scientists, and professionals in drug development. This guide outlines and contrasts common analytical methodologies, providing hypothetical yet representative experimental data to illustrate their relative performance.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique for the quantification of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one, an intermediate in the synthesis of Deferasirox[1], depends on the specific requirements of the analysis, such as sensitivity, selectivity, and throughput. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used method for routine quantification due to its robustness and cost-effectiveness. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers superior sensitivity and selectivity, making it ideal for trace-level analysis.[2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, often requiring derivatization of the analyte.[3] UV-Vis Spectrophotometry, while simpler, is generally used for preliminary quantification and in situations where high selectivity is not required.[4]

Quantitative Data Summary

The following table summarizes the typical performance characteristics of these analytical techniques for the analysis of a small organic molecule like 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one.

ParameterHPLC-UVUPLC-MS/MSGC-MSUV-Vis Spectrophotometry
Linearity (R²)
>0.999>0.999>0.998>0.995
Accuracy (%) 98-10299-10197-10395-105
Precision (%RSD) < 2%< 1%< 3%< 5%
LOD ~50 ng/mL~0.1 ng/mL~10 ng/mL~1 µg/mL
LOQ ~150 ng/mL~0.5 ng/mL~30 ng/mL~3 µg/mL
Selectivity GoodExcellentVery GoodModerate
Throughput ModerateHighLowHigh

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by scanning the UV spectrum of the compound (a wavelength in the range of 330-380 nm is likely appropriate for similar structures).[4][5]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one in methanol (1 mg/mL).

    • Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

    • Dissolve and dilute samples in the mobile phase to a concentration within the calibration range.

  • Validation Parameters:

    • Linearity: Analyze calibration standards in triplicate and construct a calibration curve by plotting peak area against concentration.

    • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte at three levels (low, medium, high).

    • Precision: Assess intra-day precision by analyzing six replicate samples at the same concentration on the same day. Evaluate inter-day precision by repeating the analysis on three different days.

    • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
  • UPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (B) and 0.1% formic acid in water (A).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), likely in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and an internal standard. The fragmentation of benzoxazinones has been studied and can inform the selection of transitions.[6]

    • Optimize cone voltage and collision energy for maximum signal intensity.

  • Standard and Sample Preparation:

    • Similar to HPLC-UV, but prepare standards and samples at much lower concentrations due to the higher sensitivity of the instrument.

    • The use of an appropriate internal standard is highly recommended.

Visualizations

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods, such as HPLC-UV and UPLC-MS/MS. The process ensures that both methods provide comparable results.[7][8]

start Start: Need for Cross-Validation protocol Develop & Approve Cross-Validation Protocol start->protocol samples Prepare Homogeneous Sample Batch protocol->samples method1 Analyze Samples with Method 1 (e.g., HPLC-UV) samples->method1 method2 Analyze Samples with Method 2 (e.g., UPLC-MS/MS) samples->method2 data_comp Collect & Compare Data method1->data_comp method2->data_comp stats Perform Statistical Analysis (e.g., t-test, Bland-Altman) data_comp->stats acceptance Results Meet Predefined Acceptance Criteria? stats->acceptance pass Methods are Cross-Validated acceptance->pass Yes fail Investigate Discrepancies & Re-evaluate acceptance->fail No cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus compound Benzoxazinone Derivative ros ↑ Reactive Oxygen Species (ROS) compound->ros mapk MAPK Cascade (p38, JNK) ros->mapk nrf2_keap1 Nrf2-Keap1 Complex ros->nrf2_keap1 nrf2 Nrf2 mapk->nrf2 phosphorylation nrf2_keap1->nrf2 dissociation are Antioxidant Response Element (ARE) nrf2->are translocation gene_exp Gene Expression (e.g., HO-1, NQO1) are->gene_exp stress_response Cellular Stress Response gene_exp->stress_response

References

Stability Under Scrutiny: A Comparative Analysis of Benzoxazinone Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the chemical resilience of key benzoxazinone intermediates reveals significant variations in their stability, a critical factor for researchers in drug development and related scientific fields. This guide provides a comparative analysis of the stability of prominent benzoxazinone intermediates, supported by experimental data and detailed methodologies, to aid in the selection and handling of these compounds.

Benzoxazinone and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. However, the stability of the benzoxazinone ring system can be a critical parameter influencing their synthesis, storage, and biological efficacy. The core of their reactivity lies in the susceptibility of the oxazinone ring to nucleophilic attack and hydrolysis, a process that can be significantly influenced by the nature and position of substituents on the molecule.

This comparative guide summarizes available quantitative data on the stability of several key benzoxazinone intermediates, outlines the experimental protocols for assessing their stability, and provides a visual representation of their degradation pathways.

Comparative Stability of Benzoxazinone Intermediates

The stability of benzoxazinone intermediates is not uniform and is highly dependent on their chemical structure and the surrounding environmental conditions. Key intermediates that have been the focus of stability studies include the naturally occurring hydroxamic acids, 2,4-dihydroxy-1,4-benzoxazin-3(4H)-one (DIBOA) and its 7-methoxy derivative (DIMBOA), as well as their primary degradation products, benzoxazolin-2(3H)-one (BOA) and 6-methoxybenzoxazolin-2(3H)-one (MBOA).

Quantitative data on the half-lives of these compounds, primarily from soil degradation and aqueous buffer studies, highlight these differences.

IntermediateConditionHalf-life (t½)Reference
DIMBOA Soil31 ± 1 hours[1]
Buffered Aqueous Solution (pH 5.6)Not specified, but degrades rapidly
DIBOA Soil~43 hours
MBOA Soil5 ± 1 days[1]
BOA SoilNot specified, but more stable than DIBOA
2-Methyl-3,1-benzoxazin-4-one Dilute Buffers (25°C)Rate law determined: k' = (31.6 ± 0.5)aH+ + (56.2 ± 0.9)[OH-][2]

This table summarizes available quantitative data on the stability of selected benzoxazinone intermediates. The data is primarily from soil degradation studies, which may not be directly comparable to stability in pure solvent systems.

The data clearly indicates that the hydroxamic acids, DIBOA and DIMBOA, are relatively unstable and readily degrade to their more stable benzoxazolinone counterparts, BOA and MBOA.[1] This degradation is a crucial factor to consider in experimental design and in the interpretation of biological activity data, as the observed effects may be due to the degradation products rather than the parent compound. The stability of the benzoxazinone ring is also influenced by the substituent at the 2-position, with small alkyl groups potentially leading to easier ring opening via nucleophilic attack.[3]

Experimental Protocols

Accurate assessment of the stability of benzoxazinone intermediates relies on robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

Stability Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent benzoxazinone intermediate from its degradation products, allowing for accurate quantification of each species over time.

Objective: To determine the degradation kinetics of a benzoxazinone intermediate under specific conditions (e.g., different pH, temperature, or in the presence of other reactants).

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed to achieve good separation of compounds with varying polarities. A common mobile phase consists of:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the course of the run to elute more nonpolar compounds.

  • Flow Rate: A flow rate of 1.0 mL/min is standard.

  • Detection Wavelength: The detection wavelength should be chosen based on the UV absorbance maxima of the parent compound and its expected degradation products. A DAD allows for the monitoring of multiple wavelengths simultaneously.

  • Temperature: The column compartment should be temperature-controlled to ensure reproducible retention times.

Procedure:

  • Standard and Sample Preparation: Prepare stock solutions of the benzoxazinone intermediate and any available standards of expected degradation products in a suitable solvent (e.g., methanol or acetonitrile). Prepare working solutions by diluting the stock solutions in the desired reaction medium (e.g., buffer of a specific pH).

  • Forced Degradation Studies: To validate the stability-indicating nature of the method, perform forced degradation studies under various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress). This helps to ensure that all potential degradation products are separated from the parent peak.

  • Kinetic Study:

    • Initiate the degradation experiment by dissolving the benzoxazinone intermediate in the chosen medium at a known concentration and temperature.

    • At predetermined time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction if necessary (e.g., by neutralization or dilution in a cold solvent).

    • Analyze the samples by HPLC.

  • Data Analysis:

    • Identify and quantify the parent compound and its degradation products by comparing their retention times and UV spectra with those of the standards.

    • Plot the concentration of the parent compound as a function of time.

    • Determine the degradation kinetics (e.g., first-order, second-order) and calculate the half-life (t½) of the intermediate under the tested conditions.

Quantitative NMR (qNMR) Spectroscopy for In-Situ Reaction Monitoring

NMR spectroscopy offers a powerful non-invasive method for monitoring the degradation of benzoxazinone intermediates in real-time, directly in the reaction tube.

Objective: To continuously monitor the concentrations of a benzoxazinone intermediate and its degradation products over time to determine the reaction kinetics.

Instrumentation and Parameters:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral resolution and sensitivity.

  • Solvent: Choose a deuterated solvent in which the compound is soluble and stable for the duration of the experiment. The solvent should not have signals that overlap with the signals of interest.

  • Internal Standard: An inert internal standard with a known concentration and a signal in a clear region of the spectrum is essential for accurate quantification.

  • Pulse Sequence: A simple one-pulse experiment is typically sufficient.

  • Acquisition Parameters:

    • Relaxation Delay (d1): Should be at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation and accurate integration.

    • Number of Scans (ns): A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Temperature Control: Precise temperature control of the NMR probe is crucial for kinetic studies.

Procedure:

  • Sample Preparation: In an NMR tube, dissolve a known amount of the benzoxazinone intermediate and the internal standard in the deuterated solvent.

  • Initiation of Reaction: Initiate the degradation by adding the reactant (e.g., acid, base, or other nucleophile) or by changing the temperature.

  • Time-course NMR Acquisition: Immediately start acquiring a series of 1D ¹H NMR spectra at regular time intervals. Automated acquisition routines are available on most modern spectrometers for this purpose.

  • Data Processing and Analysis:

    • Process the spectra (Fourier transformation, phasing, and baseline correction).

    • Integrate the signals of the parent compound, the degradation products, and the internal standard.

    • Calculate the concentration of each species at each time point relative to the known concentration of the internal standard.

    • Plot the concentrations versus time and determine the reaction kinetics and half-life.

Degradation Pathways and Experimental Workflow

The degradation of benzoxazinone intermediates, particularly the naturally occurring hydroxamic acids, typically proceeds through the opening of the oxazinone ring followed by rearrangement to more stable structures. A simplified representation of this process is the conversion of DIBOA and DIMBOA to BOA and MBOA, respectively. Further degradation can lead to the formation of aminophenoxazinones.

G cluster_0 Initial Intermediates cluster_1 Primary Degradation Products cluster_2 Further Degradation Products DIBOA DIBOA (2,4-dihydroxy-1,4-benzoxazin-3(4H)-one) BOA BOA (benzoxazolin-2(3H)-one) DIBOA->BOA Ring Contraction DIMBOA DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3(4H)-one) MBOA MBOA (6-methoxybenzoxazolin-2(3H)-one) DIMBOA->MBOA Ring Contraction AP Aminophenols BOA->AP Hydrolysis MBOA->AP Hydrolysis APO Aminophenoxazinones AP->APO Oxidative Dimerization

Caption: Generalized degradation pathway of benzoxazinone hydroxamic acids.

The experimental workflow for a comparative stability study follows a logical progression from method development to kinetic analysis.

G start Start: Define Intermediates and Conditions method_dev Develop Stability-Indicating Analytical Method (HPLC/NMR) start->method_dev forced_deg Perform Forced Degradation Studies method_dev->forced_deg validation Validate Analytical Method forced_deg->validation kinetic_study Conduct Kinetic Stability Studies validation->kinetic_study data_analysis Analyze Data (Kinetics, Half-life) kinetic_study->data_analysis comparison Compare Stability of Intermediates data_analysis->comparison conclusion Draw Conclusions and Report Findings comparison->conclusion

Caption: Workflow for a comparative stability study of benzoxazinone intermediates.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one

Essential Guide to the Proper Disposal of 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one

For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the proper disposal of 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one, a compound used in various research applications. Due to the limited availability of specific disposal instructions in safety data sheets, this procedure is based on general best practices for laboratory chemical waste management and available hazard information.

Hazard Assessment and Classification

Before disposal, a thorough hazard assessment is critical. Based on aggregated data, 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one has the following potential hazards:

  • Human Health: May be harmful if swallowed, cause skin irritation, lead to an allergic skin reaction, and cause serious eye irritation.[1] Some sources also indicate it may cause respiratory irritation.[1][3]

  • Environmental Hazards: Notably, this chemical is considered very toxic to aquatic life with long-lasting effects.[1]

While some safety data sheets for this compound lack detailed hazard statements, the potential for skin, eye, and respiratory irritation, along with significant environmental toxicity, necessitates handling it as a hazardous waste until determined otherwise by a qualified professional.[1][2][3][4]

Quantitative Hazard Data Summary

Hazard ClassificationGHS Hazard StatementSource(s)
Acute Toxicity, Oral (Potential)H302[1]
Skin Irritation (Potential)H315[1][3]
Skin Sensitization (Potential)H317[1]
Serious Eye Irritation (Potential)H319[1][3]
Respiratory Irritation (Potential)H335[1][3]
Hazardous to the Aquatic EnvironmentH410[1]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the recommended steps for the safe disposal of 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling this chemical waste.

2. Waste Segregation and Collection:

  • Do not mix 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

  • Collect solid waste, including any contaminated consumables like weighing paper or pipette tips, in a designated, leak-proof, and sealable container.

  • For solutions containing this compound, use a separate, compatible liquid waste container. The original container of the chemical is often a suitable choice for its waste.

3. Labeling of Waste Containers:

  • Clearly label the waste container with the words "Hazardous Waste."

  • The label must include the full chemical name: "2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one". Avoid using abbreviations or chemical formulas.

  • Indicate the approximate concentration and quantity of the waste.

  • Note the date when the waste was first added to the container.

4. Storage of Chemical Waste:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

  • Secondary containment should be used for liquid waste containers to prevent spills.

5. Scheduling Waste Pickup:

  • Once the waste container is full or if the chemical is no longer needed, arrange for its disposal through your institution's licensed hazardous waste disposal service.

  • Follow your organization's specific procedures for requesting a waste pickup.

6. Decontamination of Empty Containers:

  • Empty containers that held 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one must be decontaminated before being discarded as regular trash.

  • Triple rinse the container with a suitable solvent (e.g., ethanol or acetone).

  • The first rinsate must be collected and disposed of as hazardous waste. Subsequent rinsates may also require collection, depending on local regulations.

  • After thorough rinsing and drying, deface the original label and dispose of the container according to your facility's guidelines for non-hazardous lab glass or plastic.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one.

Disposal_WorkflowstartChemical waste generated:2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-oneconsult_sdsConsult Safety Data Sheet (SDS)and available hazard datastart->consult_sdsis_hazardousDoes the chemical possesshazardous characteristics(e.g., toxicity, ecotoxicity)?consult_sds->is_hazardoustreat_as_hazardousTreat as Hazardous Wasteis_hazardous->treat_as_hazardousYessegregateSegregate from otherwaste streamstreat_as_hazardous->segregatelabel_containerLabel container clearly:'Hazardous Waste'+ Chemical Namesegregate->label_containerstore_safelyStore in a designatedsatellite accumulation arealabel_container->store_safelycontact_ehsContact Environmental Health & Safety (EHS)for pickup and disposalstore_safely->contact_ehsendProper Disposal Completecontact_ehs->end

Caption: Disposal workflow for 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one.

Safeguarding Your Research: A Comprehensive Guide to Handling 2-(2-Hydroxyphenyl)-4H-benzo[e]oxazin-4-one

Safeguarding Your Research: A Comprehensive Guide to Handling 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one

For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one (CAS No. 1218-69-5), ensuring the well-being of laboratory personnel and the integrity of your research. Strict adherence to these procedures is mandatory for all researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE): Your First Line of Defense

The following table summarizes the required personal protective equipment for handling 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one. This compound may cause an allergic skin reaction, skin irritation, and serious eye irritation.[3]

Activity Required PPE Specifications
Receiving & Unpacking Chemotherapy-rated glovesASTM D6978 tested
Weighing & Transferring (Solid) - Chemotherapy-rated gloves (double-gloving recommended)- Impervious Gown (long-sleeved, back-closing)- Hair and Beard Covers- Shoe Covers- Safety Goggles or Face Shield- N95 Respirator (or higher)- Gloves: ASTM D6978 tested- Gown: Disposable, lint-free- Eye Protection: ANSI Z87.1 certified- Respirator: NIOSH-approved
Solution Preparation & Handling - Chemotherapy-rated gloves (double-gloving recommended)- Impervious Gown- Hair and Beard Covers- Shoe Covers- Safety Goggles or Face Shield- Gloves: ASTM D6978 tested- Gown: Disposable, lint-free- Eye Protection: ANSI Z87.1 certified
Spill Cleanup - Chemotherapy-rated gloves (double-gloving)- Impervious Gown- Shoe Covers- Air-Purifying Respirator with appropriate cartridges- Safety Goggles or Face Shield- Gloves: ASTM D6978 tested- Gown: Disposable, lint-free- Respirator: NIOSH-approved
Waste Disposal - Chemotherapy-rated gloves- Gloves: ASTM D6978 tested

Note: Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before handling any chemical.

Operational Plan: A Step-by-Step Protocol for Safe Handling

This section outlines the standard operating procedure for handling 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one in a laboratory setting.

2.1. Preparation and Engineering Controls:

  • Designated Area: All handling of this compound must occur in a designated area, such as a chemical fume hood or a containment ventilated enclosure.

  • Ventilation: Ensure proper ventilation by working in a certified chemical fume hood.

  • Emergency Equipment: Confirm that a safety shower, eyewash station, and a spill kit are readily accessible.

  • Decontamination: Prepare a designated area for decontaminating equipment and glassware after use.

2.2. Experimental Workflow:

The following diagram illustrates the standard workflow for handling 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one.

Gcluster_prepPreparationcluster_handlingChemical Handlingcluster_cleanupCleanup and DisposalADon Appropriate PPEBVerify Fume Hood OperationA->BCPrepare Work Area and EquipmentB->CDWeigh Solid CompoundC->DProceed to HandlingEDissolve in SolventD->EFPerform ExperimentE->FGDecontaminate Surfaces and EquipmentF->GExperiment CompleteHSegregate and Label WasteG->HIDoff PPEH->IJWash Hands ThoroughlyI->J

Standard Handling Workflow

2.3. Detailed Methodologies:

  • Weighing:

    • Perform all weighing activities within a chemical fume hood or a balance enclosure.

    • Use a dedicated, labeled weigh boat or paper.

    • Avoid creating dust.[1]

    • Close the primary container tightly after dispensing.

  • Solution Preparation:

    • Add the weighed solid to the solvent slowly to prevent splashing.

    • If necessary, use a sonicator or vortex mixer within the fume hood to aid dissolution.

    • Clearly label the final solution with the chemical name, concentration, date, and your initials.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one and associated waste is crucial.

3.1. Waste Segregation:

Waste Type Disposal Container Labeling Requirements
Unused Solid Compound Labeled, sealed waste container"Hazardous Waste," "2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one"
Contaminated Labware (pipette tips, weigh boats, etc.) Labeled, sealed solid waste container"Hazardous Waste," "Contaminated with 2-(2-Hydroxyphenyl)-4H-benzo[e][1][2]oxazin-4-one"
Contaminated Solvents Labeled, sealed liquid waste container"Hazardous Waste," list of all chemical components including solvents
Contaminated PPE Labeled, sealed solid waste container"Hazardous Waste," "Contaminated PPE"

3.2. Disposal Procedure:

  • Collection: Collect all waste in the appropriate, clearly labeled containers.

  • Storage: Store waste containers in a designated satellite accumulation area.

  • Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain.

The following diagram outlines the logical flow for waste disposal.

GAIdentify Waste Type(Solid, Liquid, PPE)BSelect AppropriateLabeled Waste ContainerA->BCPlace Waste in ContainerB->CDSeal Container When Not in UseC->DEStore in SatelliteAccumulation AreaD->EFRequest EHS PickupE->F

Waste Disposal Workflow

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.